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Core Science & Biosynthesis

Foundational

Biosynthesis pathway of Isorhamnetin 3-O-neohespeidoside in plants

An In-depth Technical Guide to the Biosynthesis Pathway of Isorhamnetin 3-O-neohesperidoside in Plants Abstract Isorhamnetin 3-O-neohesperidoside is a significant flavonol glycoside found in various plants, possessing a...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Biosynthesis Pathway of Isorhamnetin 3-O-neohesperidoside in Plants

Abstract

Isorhamnetin 3-O-neohesperidoside is a significant flavonol glycoside found in various plants, possessing a range of notable pharmacological properties including antioxidant, anti-inflammatory, and anti-cancer activities.[1][2][3][4] Its structure consists of the isorhamnetin aglycone—a 3'-O-methylated derivative of quercetin—linked to a neohesperidose sugar moiety at the 3-hydroxyl position.[1][5] The biosynthesis of this complex molecule is a sophisticated process, deeply embedded within the plant's secondary metabolism. Understanding this pathway is paramount for researchers in plant biology, natural product chemistry, and drug development, as it opens avenues for metabolic engineering to enhance yields and for synthesizing novel therapeutic agents. This guide provides a detailed exploration of the core biosynthetic pathway, its regulatory networks, and the state-of-the-art experimental methodologies used for its elucidation.

Part 1: The Core Biosynthetic Pathway

The formation of Isorhamnetin 3-O-neohesperidoside is a multi-stage enzymatic cascade that originates from primary metabolism and proceeds through the general phenylpropanoid pathway before branching into specific flavonoid and flavonol synthesis routes. The final steps involve precise methylation and a sequential two-step glycosylation.

Stage I: The Phenylpropanoid Pathway - Building the Precursor

The journey begins with the aromatic amino acid L-phenylalanine . A series of three core enzymatic reactions converts it into p-Coumaroyl-CoA , the central precursor for all flavonoids.[6]

  • Phenylalanine Ammonia-Lyase (PAL): Initiates the pathway by deaminating L-phenylalanine to form cinnamic acid.

  • Cinnamate 4-Hydroxylase (C4H): A cytochrome P450 enzyme that hydroxylates cinnamic acid at the 4-position to produce p-coumaric acid.

  • 4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid by ligating it with Coenzyme A, forming the high-energy thioester p-Coumaroyl-CoA.

Stage II: Flavonoid & Flavonol Synthesis - Crafting the Quercetin Backbone

p-Coumaroyl-CoA enters the flavonoid-specific pathway, where a series of enzymes construct the characteristic C6-C3-C6 flavonol skeleton.

  • Chalcone Synthase (CHS): This key enzyme catalyzes the condensation of one molecule of p-Coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.[7]

  • Chalcone Isomerase (CHI): Rapidly stereospecifically isomerizes the chalcone into its corresponding flavanone, naringenin.[7]

  • Flavanone 3-Hydroxylase (F3H): A 2-oxoglutarate-dependent dioxygenase that hydroxylates naringenin at the 3-position to produce dihydrokaempferol.

  • Flavonoid 3'-Hydroxylase (F3'H): This critical enzyme, another cytochrome P450, introduces a hydroxyl group at the 3' position on the B-ring of dihydrokaempferol, converting it to dihydroquercetin. This step is essential for establishing the precursor for isorhamnetin.

  • Flavonol Synthase (FLS): FLS, also a dioxygenase, introduces a double bond into the C-ring of dihydroquercetin to form the flavonol quercetin .[8]

Stage III: O-Methylation - The Genesis of Isorhamnetin

The defining feature of isorhamnetin is the methyl group at the 3'-hydroxyl position of the B-ring. This modification is catalyzed by a specific O-methyltransferase (OMT).

  • Quercetin 3'-O-Methyltransferase (F3'OMT): This enzyme utilizes S-adenosyl-L-methionine (SAM) as a methyl donor to regiospecifically methylate the 3'-OH group of quercetin, yielding the aglycone isorhamnetin .[5][9]

Stage IV: Sequential Glycosylation - Attaching the Neohesperidose Moiety

Glycosylation is a critical final modification that enhances the solubility, stability, and bioactivity of flavonoids.[10] The formation of the neohesperidoside linkage (α-L-Rhamnopyranosyl-(1→2)-D-glucopyranose) is not a single-step event but a sequential process catalyzed by two distinct UDP-glycosyltransferases (UGTs).[11]

  • Step 1: Glucosylation: A Flavonol 3-O-glucosyltransferase (UGT) transfers a glucose moiety from UDP-D-glucose to the 3-hydroxyl group of isorhamnetin. This reaction forms the intermediate, Isorhamnetin 3-O-glucoside .

  • Step 2: Rhamnosylation: A highly specific Flavonoid 3-O-glucoside (1→2) rhamnosyltransferase then acts on the intermediate. It transfers an L-rhamnose unit from UDP-L-rhamnose to the 2-hydroxyl position of the glucose molecule already attached to isorhamnetin. This precise (1→2) linkage is what defines the neohesperidose disaccharide, completing the synthesis of Isorhamnetin 3-O-neohesperidoside .[11]

Part 2: Visualization of the Biosynthetic Pathway

The following diagram illustrates the complete enzymatic sequence from L-phenylalanine to the final glycosylated flavonol.

Biosynthesis_Pathway cluster_phenylpropanoid Stage I: Phenylpropanoid Pathway cluster_flavonoid Stage II: Flavonoid/Flavonol Synthesis cluster_tailoring Stages III & IV: Tailoring Reactions Phe L-Phenylalanine PAL PAL Phe->PAL Cin Cinnamic Acid C4H C4H Cin->C4H Cou p-Coumaric Acid FourCL 4CL Cou->FourCL CouCoA p-Coumaroyl-CoA CHS CHS CouCoA->CHS PAL->Cin C4H->Cou FourCL->CouCoA Malonyl 3x Malonyl-CoA Malonyl->CHS Naringenin_C Naringenin Chalcone CHI CHI Naringenin_C->CHI Naringenin Naringenin F3H F3H Naringenin->F3H DHK Dihydrokaempferol F3pH F3'H DHK->F3pH DHQ Dihydroquercetin FLS FLS DHQ->FLS Quercetin Quercetin OMT F3'OMT Quercetin->OMT CHS->Naringenin_C CHI->Naringenin F3H->DHK F3pH->DHQ FLS->Quercetin Isorhamnetin Isorhamnetin UGT1 UGT (Glucosyltransferase) Isorhamnetin->UGT1 Iso_3G Isorhamnetin 3-O-glucoside UGT2 UGT (Rhamnosyltransferase) Iso_3G->UGT2 Final_Product Isorhamnetin 3-O-neohesperidoside OMT->Isorhamnetin SAH SAH OMT->SAH UGT1->Iso_3G UDP UDP UGT1->UDP UGT2->Final_Product UGT2->UDP UDP SAM SAM SAM->OMT UDPGlc UDP-Glucose UDPGlc->UGT1 UDPRha UDP-Rhamnose UDPRha->UGT2 UDP

Caption: The core biosynthetic pathway leading to Isorhamnetin 3-O-neohesperidoside.

Part 3: Regulation of the Biosynthetic Pathway

The production of flavonols is not constitutive but is tightly regulated at the transcriptional level in response to developmental and environmental stimuli.[12] The primary control mechanism involves a triad of transcription factor families: R2R3-MYB, basic helix-loop-helix (bHLH), and WD40-repeat proteins, which together form the MBW regulatory complex.[13][14]

  • MBW Complex: This complex binds to specific cis-regulatory elements in the promoters of flavonoid biosynthesis genes (e.g., CHS, CHI, F3H, FLS) to activate their transcription.[15] Different combinations of MYB and bHLH proteins can confer tissue-specific or stress-induced expression patterns. For example, specific R2R3-MYB proteins like AtMYB11, AtMYB12, and AtMYB111 in Arabidopsis thaliana are known to specifically upregulate the expression of genes required for flavonol synthesis in response to light.[13]

  • Environmental Stimuli: Factors such as UV-B radiation, high light intensity, and nutrient deprivation are potent inducers of the pathway.[12] This is a protective mechanism, as flavonols are effective UV screens and antioxidants that help mitigate oxidative stress.

  • Hormonal Control: Plant hormones, including auxins and abscisic acid (ABA), also play a role in modulating the pathway, integrating flavonoid biosynthesis with overall plant growth and stress responses.[16]

Part 4: Key Experimental Protocols

Elucidating a biosynthetic pathway requires a multi-faceted approach combining enzymology, analytical chemistry, and molecular biology. The protocols described below represent a self-validating system where gene expression, enzyme activity, and metabolite accumulation are correlated.

Protocol 1: Heterologous Expression and In Vitro Assay of a Candidate UGT

This protocol is designed to functionally characterize a candidate gene believed to encode one of the glycosyltransferases in the pathway.

Causality: By expressing the plant enzyme in a microbial host (e.g., E. coli), we can produce a pure, active protein. The subsequent in vitro assay directly tests the hypothesis that this enzyme can catalyze the specific glycosylation step (e.g., converting isorhamnetin to its 3-O-glucoside) by providing the purified enzyme with its putative substrates and cofactors.

Methodology:

  • Gene Cloning: Amplify the full-length coding sequence of the candidate UGT gene from plant cDNA and clone it into a suitable protein expression vector (e.g., pET-28a with a His-tag).

  • Heterologous Expression: Transform the expression construct into an E. coli strain (e.g., BL21(DE3)). Grow the culture and induce protein expression with IPTG.

  • Protein Purification: Lyse the bacterial cells and purify the His-tagged UGT protein using immobilized metal affinity chromatography (IMAC).

  • Enzyme Assay:

    • Prepare a reaction mixture (100 µL final volume) containing: 100 mM Tris-HCl buffer (pH 7.5), 50 µM Isorhamnetin (the acceptor substrate), 2 mM UDP-glucose (the sugar donor), and 1 µg of the purified UGT enzyme.

    • Incubate the reaction at 30°C for 30 minutes.

    • Terminate the reaction by adding an equal volume of methanol and centrifuge to precipitate the enzyme.

  • Product Analysis: Analyze the supernatant using HPLC (as described in Protocol 2) to detect and quantify the formation of Isorhamnetin 3-O-glucoside, confirming the enzyme's function.

protocol_workflow start Start: Candidate UGT Gene clone 1. Clone Gene into Expression Vector start->clone express 2. Express Protein in E. coli clone->express purify 3. Purify Recombinant UGT Protein (IMAC) express->purify assay 4. Perform In Vitro Enzyme Assay purify->assay hplc 5. Analyze Products by HPLC assay->hplc result Result: Functional Characterization hplc->result substrates Substrates: - Isorhamnetin - UDP-Sugar substrates->assay

Caption: Workflow for functional characterization of a candidate UGT gene.

Protocol 2: HPLC-Based Metabolite Profiling

Causality: This protocol allows for the separation, identification, and quantification of flavonoid intermediates and the final product in plant tissues. It provides direct evidence of the pathway's operation in vivo and is essential for validating results from genetic or enzymatic studies.

Methodology:

  • Extraction: Homogenize 100 mg of freeze-dried plant tissue in 1 mL of 80% methanol. Sonicate for 20 minutes and centrifuge at 13,000 x g for 10 minutes. Collect the supernatant.

  • HPLC Analysis:

    • System: A standard HPLC system with a photodiode array (PDA) detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from 10% B to 60% B over 40 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: Monitor at 350 nm for flavonols.

  • Quantification: Identify peaks by comparing retention times and UV spectra with authentic standards (Quercetin, Isorhamnetin, etc.). Quantify by creating a standard curve for each compound.

Part 5: Quantitative Data Insights

The efficiency of a biosynthetic pathway is governed by the kinetic properties of its enzymes. While these values are highly specific to the plant species and the particular enzyme isoform, representative data provide a framework for understanding pathway flux.

Enzyme ClassSubstrate(s)Kₘ (µM)Catalytic Efficiency (kcat/Kₘ)Reference
F3'OMT Quercetin, SAM5 - 50Varies widely[5]
UGT (Glucosyltransferase) Flavonol Aglycone (e.g., Isorhamnetin)10 - 200Moderate to High[11]
UGT (Rhamnosyltransferase) Flavonol 3-O-glucoside50 - 400Generally lower than first UGT[11]

Note: The Kₘ values indicate the substrate concentration at half-maximal velocity. A lower Kₘ suggests a higher affinity of the enzyme for its substrate. The second glycosylation step often has a higher Kₘ, indicating that a sufficient concentration of the glucosylated intermediate must accumulate before rhamnosylation proceeds efficiently.

Conclusion

The biosynthesis of Isorhamnetin 3-O-neohesperidoside is a testament to the precision and elegance of plant secondary metabolism. It involves a foundational pathway common to all flavonoids, followed by highly specific tailoring reactions—methylation and sequential glycosylation—that define the final product. The pathway is under sophisticated transcriptional control, allowing plants to modulate its production in response to a variety of internal and external signals. A synergistic application of molecular biology, enzymology, and analytical chemistry provides the necessary tools to dissect this pathway, offering critical insights for future applications in metabolic engineering and the development of plant-derived pharmaceuticals.

References

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Sources

Exploratory

Natural Plant Extraction Sources and Isolation Workflows for Isorhamnetin 3-O-neohesperidoside: A Technical Whitepaper

Executive Summary Isorhamnetin 3-O-neohesperidoside (I3ON), also widely known in pharmacognosy as Calendoflavoside, is a highly bioactive flavonol glycoside[1]. Characterized by its methylated quercetin backbone (isorham...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Isorhamnetin 3-O-neohesperidoside (I3ON), also widely known in pharmacognosy as Calendoflavoside, is a highly bioactive flavonol glycoside[1]. Characterized by its methylated quercetin backbone (isorhamnetin) attached to a neohesperidose sugar moiety, this compound has garnered significant attention in drug development for its potent antioxidant, anti-inflammatory, and targeted enzyme-inhibitory properties[1][2]. As a Senior Application Scientist, I have designed this whitepaper to bridge the gap between botanical discovery and benchtop isolation. This guide provides a self-validating, causality-driven framework for the extraction, purification, and analytical quantification of I3ON from natural plant matrices.

Structural Biology & Physicochemical Profile

Understanding the physicochemical nature of I3ON is the foundational step in designing an efficient extraction protocol. The amphiphilic nature of the molecule—driven by the lipophilic methylated aglycone and the highly hydrophilic disaccharide—dictates its behavior in biphasic solvent systems[1][3].

Table 1: Physicochemical Properties of Isorhamnetin 3-O-neohesperidoside

PropertyValue / Description
Chemical Name Isorhamnetin 3-O-neohesperidoside (Calendoflavoside)
Molecular Formula C₂₈H₃₂O₁₆[1][3]
Molecular Weight 624.5 g/mol [3][4]
Appearance Yellow powder[3]
Solubility Soluble in methanol and n-butanol; slightly soluble in water[3]
UV λmax 254 nm, 355 nm[3]
Target Targets Tyrosinase, MC1R, Xanthine Oxidase, RANKL[2][5]

Primary Botanical Sources

While chemically synthesized flavonoids exist, natural extraction remains the gold standard for yielding stereochemically pure I3ON. The compound is predominantly isolated from the following botanical sources:

  • Typha angustifolia (Pollen Typhae): Commonly known as narrowleaf cattail, its pollen is the most commercially and scientifically viable source of I3ON. In Traditional Chinese Medicine, it is utilized for hemostatic and anti-inflammatory effects[3][6].

  • Acacia salicina: The leaves of this species yield I3ON fractions that have been extensively studied for their protective effects against oxidative damage and aflatoxin B1-induced genotoxicity[7].

  • Calendula officinalis: The pot marigold flower is the origin of the compound's synonym, "Calendoflavoside," where it acts as a primary immunomodulatory and antitumor agent[8][9].

Core Extraction & Purification Protocol (Self-Validating System)

To achieve >98% purity of I3ON from Typha angustifolia pollen, researchers must abandon generic extraction templates and adopt a targeted, polarity-driven workflow[3][6]. Below is a field-proven, step-by-step methodology explaining the causality behind each experimental choice.

Step 1: Ultrasonic-Assisted Extraction (UAE)
  • Protocol: Macerate 0.5 g of dried, pulverized Typha angustifolia pollen in 10 mL of 70% methanol-water solution. Sonicate at 40 kHz (1,200 W) at room temperature for 30–40 minutes[6]. Filter and concentrate under reduced pressure (<60°C) to yield the crude extract[3].

  • Causality (The "Why"): Flavonoid glycosides are amphiphilic. Using 100% organic solvents fails to penetrate the hydrophilic plant cell walls, while 100% water fails to solubilize the lipophilic isorhamnetin backbone. A 70% methanol gradient perfectly matches the dielectric constant required to solubilize I3ON while ultrasonic cavitation mechanically shears the pollen exine, maximizing mass transfer[6].

Step 2: Liquid-Liquid Partitioning (Defatting & Enrichment)
  • Protocol: Suspend the crude extract in water. Partition successively with petroleum ether, followed by ethyl acetate (EtOAc), and finally n-butanol[3].

  • Causality (The "Why"): This is a self-validating purification step. Petroleum ether acts as a non-polar sink, stripping away interfering waxes, lipids, and chlorophylls without disturbing the target flavonoid[3]. The subsequent n-butanol wash is the critical inflection point: n-butanol is a highly polar organic solvent that perfectly accommodates the bulky, hydrophilic neohesperidose sugar moiety of I3ON, pulling it across the phase boundary while leaving highly polar unconjugated sugars and tannins trapped in the aqueous waste[3].

Step 3: Preparative High-Performance Liquid Chromatography (Prep-HPLC)
  • Protocol: Subject the concentrated n-butanol fraction to Prep-HPLC using a C18 stationary phase. Elute using a gradient of 0.1% aqueous formic acid and acetonitrile. Monitor the elution via a UV detector at 254 nm and 355 nm[3][6].

  • Causality (The "Why"): The C18 column separates the remaining flavonoids based on slight variations in their aglycone methylation. Monitoring at 355 nm specifically targets the characteristic Band I UV absorption of the flavonol cinnamoyl system, ensuring real-time validation of the I3ON peak collection[3].

ExtractionWorkflow A Raw Plant Material (Typha angustifolia Pollen) B Solvent Extraction (70% Methanol, UAE) A->B Maceration/Ultrasound C Crude Extract (Concentrated under vacuum) B->C Filtration & Evaporation D Liquid-Liquid Partitioning (Petroleum Ether -> EtOAc -> n-Butanol) C->D Defatting & Enrichment E Flavonoid-Rich Fraction (EtOAc / n-Butanol layer) D->E Polarity Separation F Column Chromatography (Macroporous Resin / Silica Gel) E->F Initial Fractionation G Prep-HPLC Purification (C18 Column, UV 254/355 nm) F->G Targeted Isolation H Pure Isorhamnetin 3-O-neohesperidoside (>98% Purity) G->H Final Polish

Fig 1. Step-by-step extraction and purification workflow for Isorhamnetin 3-O-neohesperidoside.

Analytical Quantification & Pharmacokinetics

For downstream drug development, establishing a robust analytical framework is mandatory. I3ON is rapidly absorbed in vivo, undergoing deglycosylation and demethylation by intestinal flora[10].

Table 2: Validated Analytical & Pharmacological Metrics

MetricValue / MethodologyReference
LC-MS/MS Mobile Phase 10 mmol/L ammonium acetate buffer / methanol (20:80, V/V)[11]
Pharmacokinetic LOQ 0.01 μg/mL in rat plasma[11]
Linear Assay Range 0.01 - 10 μg/mL[11]
Xanthine Oxidase IC50 48.75 μg/mL (Cell-free assay)[2]
Superoxide Scavenging IC50 30 μg/mL[2]

Pharmacological Mechanisms & Biological Activity

I3ON is not merely a passive antioxidant; it is an active modulator of several critical biological pathways.

  • Dermatological Depigmentation (Tyrosinase & MC1R): Recent computational and in vitro studies identify I3ON as a potent dual inhibitor for skin pigmentation management. It binds to Tyrosinase (TYR) with an affinity of -8.001 kcal/mol and the Melanocortin 1 Receptor (MC1R) at -7.342 kcal/mol[5]. At 8 µM, it reduces TYR activity by 44.42% and downregulates MC1R expression by 33.39%, while simultaneously upregulating LC3-II (a 2.1-fold increase) to induce autophagy-mediated melanin clearance[5].

  • Osteoclastogenesis: In bone research, I3ON has been proven to promote RANKL-induced osteoclastogenesis in mouse bone marrow-derived macrophages in a concentration-dependent manner, making it highly relevant for dental and skeletal remodeling studies[2].

  • Antigenotoxicity: I3ON demonstrates a profound ability to scavenge ABTS(•+) radicals via a hydrogen-donating mechanism, actively protecting cellular DNA against genotoxicity induced by agents like Aflatoxin B1[7].

SignalingPathway I3ON Isorhamnetin 3-O-neohesperidoside MC1R MC1R Receptor I3ON->MC1R Downregulates TYR Tyrosinase Enzyme I3ON->TYR Direct Inhibition Autophagy Autophagy (LC3-II Upregulation) I3ON->Autophagy Induces cAMP cAMP / PKA Signaling MC1R->cAMP Activates (Blocked) Melanin Melanin Synthesis TYR->Melanin Catalyzes cAMP->TYR Upregulates (Blocked) Autophagy->Melanin Degrades / Clears

Fig 2. I3ON dual-inhibition mechanism targeting Tyrosinase, MC1R, and autophagy in melanocytes.

References

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  • CymitQuimica. "CAS 55033-90-4: Isorhamnetin 3-O-neohesperidoside."
  • Deng, R., et al. (ResearchGate).
  • Liu, S-J., et al. (PubMed).
  • Bouhlel, I., et al. (PubMed).
  • Cayman Chemical. "Isorhamnetin 3-O-neohesperidoside (CAS 55033-90-4)."
  • PubChem. "Isorhamnetin 3-neohesperidoside | C28H32O16 | CID 13915237."
  • Chen, P., et al. (Frontiers in Pharmacology). "Screening of Combinatorial Quality Markers for Natural Products by Metabolomics Coupled With Chemometrics. A Case Study on Pollen Typhae."
  • ResearchGate.
  • Encyclopedia.pub. "Isorhamnetin Glycosides as Phytonutrients."

Sources

Foundational

Isorhamnetin 3-O-neohesperidoside: A Technical Guide to its Mechanism of Action in Oxidative Stress

For Researchers, Scientists, and Drug Development Professionals Introduction Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to detoxify...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to detoxify these reactive intermediates, is a critical factor in the pathogenesis of numerous chronic and degenerative diseases.[1] Consequently, there is a growing interest in the identification and characterization of natural compounds with potent antioxidant properties. Among these, flavonoids have emerged as promising therapeutic agents. This guide provides an in-depth technical exploration of the antioxidant mechanisms of Isorhamnetin 3-O-neohesperidoside, a flavonoid glycoside with significant therapeutic potential.

Isorhamnetin 3-O-neohesperidoside is a naturally occurring flavonoid found in a variety of medicinal and dietary plants, including Acacia salicina, Typha angustifolia (cattail), and sea buckthorn (Hippophae rhamnoides).[2][3][4] It is a glycosidic form of isorhamnetin, which is a 3'-O-methylated metabolite of the well-known flavonoid, quercetin.[5] The attachment of a neohesperidose sugar moiety to the isorhamnetin aglycone influences its bioavailability and metabolic fate.[1] This document will elucidate the direct antioxidant activities of Isorhamnetin 3-O-neohesperidoside and its intricate modulation of key cellular signaling pathways involved in the oxidative stress response.

Direct Antioxidant Mechanisms: Radical Scavenging and Enzyme Inhibition

Isorhamnetin 3-O-neohesperidoside exhibits a direct antioxidant capacity through two primary mechanisms: the scavenging of free radicals and the inhibition of pro-oxidant enzymes.

Free Radical Scavenging:

The flavonoid structure of Isorhamnetin 3-O-neohesperidoside, rich in hydroxyl groups, enables it to donate hydrogen atoms to neutralize highly reactive free radicals, thereby terminating the damaging chain reactions of oxidation.[1] Its efficacy in this regard has been quantified in various in vitro assays.

Enzyme Inhibition:

Beyond direct radical scavenging, Isorhamnetin 3-O-neohesperidoside is a potent inhibitor of xanthine oxidase (XO), a key enzyme in purine metabolism that generates superoxide radicals as a byproduct.[2][3] By inhibiting XO, it directly reduces the endogenous production of a major ROS.

Table 1: In Vitro Antioxidant and Enzyme Inhibitory Activity of Isorhamnetin 3-O-neohesperidoside

AssayIC50 ValueSource
ABTS Radical Scavenging0.06 mg/mL[3]
Superoxide Anion Scavenging30 µg/mL[3][6]
Xanthine Oxidase Inhibition48.75 µg/mL[3][6]
Lipid Peroxidation Inhibition0.6 mM[7]

Modulation of Cellular Signaling Pathways

The antioxidant effects of Isorhamnetin 3-O-neohesperidoside extend beyond direct chemical interactions to the modulation of critical intracellular signaling pathways that govern the cellular response to oxidative stress. While much of the detailed mechanistic work has been conducted on its aglycone, isorhamnetin, these findings provide a strong foundation for understanding the biological activities of the glycoside.

The Nrf2-ARE Pathway: Upregulating the Endogenous Antioxidant Response

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response.[8] Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Keap1. Upon exposure to oxidative stress or electrophilic compounds, Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of a suite of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1), glutamate-cysteine ligase (GCL), and NAD(P)H:quinone oxidoreductase 1 (NQO1).[5][9]

Isorhamnetin has been demonstrated to be a potent activator of the Nrf2 pathway.[8][10] Studies have shown that isorhamnetin treatment leads to the nuclear translocation of Nrf2, subsequent ARE-dependent gene expression, and an increase in the intracellular levels of glutathione (GSH), a critical endogenous antioxidant.[5] While direct evidence for Isorhamnetin 3-O-neohesperidoside is still emerging, it is plausible that it exerts its effects through metabolic conversion to isorhamnetin or by directly interacting with cellular components that lead to Nrf2 activation. Furthermore, Isorhamnetin 3-O-neohesperidoside has been shown to upregulate the transcription of genes involved in the antioxidant system and DNA repair pathways.[7][11]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation I3ON Isorhamnetin 3-O-neohesperidoside I3ON->Keap1_Nrf2 induces dissociation Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto releases Proteasome Proteasomal Degradation Keap1_Nrf2->Proteasome Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc translocates to ARE ARE Nrf2_nuc->ARE binds to Antioxidant_Genes Antioxidant Genes (HO-1, GCL, NQO1) ARE->Antioxidant_Genes activates transcription of Cell_Protection Cellular Protection Antioxidant_Genes->Cell_Protection

Caption: Activation of the Nrf2-ARE signaling pathway by Isorhamnetin 3-O-neohesperidoside.
Modulation of MAPK and NF-κB Signaling Pathways

The Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways are crucial mediators of inflammation and cellular stress responses.[4][8] Chronic activation of these pathways by oxidative stress can lead to the production of pro-inflammatory cytokines and contribute to cellular damage. Isorhamnetin has been shown to inhibit the activation of both MAPK and NF-κB pathways.[8][12][13] It can suppress the phosphorylation of key MAPK proteins and inhibit the nuclear translocation of the p65 subunit of NF-κB.[8] This inhibitory action on pro-inflammatory signaling cascades complements its direct antioxidant and Nrf2-activating properties, providing a multi-pronged approach to mitigating oxidative stress.

MAPK_NFkB_Pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway ROS Oxidative Stress (ROS) MAPK MAPK (p38, JNK, ERK) ROS->MAPK IKK IKK ROS->IKK I3ON Isorhamnetin 3-O-neohesperidoside I3ON->MAPK I3ON->IKK AP1 AP-1 MAPK->AP1 Inflammatory_Genes_MAPK Inflammatory Gene Expression AP1->Inflammatory_Genes_MAPK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB_nuc NF-κB (active) NFkB->NFkB_nuc translocates to nucleus Inflammatory_Genes_NFkB Inflammatory Gene Expression NFkB_nuc->Inflammatory_Genes_NFkB Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellbased Cell-Based Assays DPPH DPPH Radical Scavenging Assay XO Xanthine Oxidase Inhibition Assay Cell_Culture Cell Culture (e.g., HepG2, HUVEC) ROS_Measurement Cellular ROS Measurement (DCFH-DA) Cell_Culture->ROS_Measurement Western_Blot Western Blot for Nrf2 Activation Cell_Culture->Western_Blot Compound Isorhamnetin 3-O-neohesperidoside Compound->DPPH Compound->XO Compound->Cell_Culture

Caption: A general experimental workflow for assessing the antioxidant activity of Isorhamnetin 3-O-neohesperidoside.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This spectrophotometric assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical. [14][15]

  • Principle: In the presence of an antioxidant, the purple color of the DPPH radical solution fades to yellow, and the decrease in absorbance at 517 nm is proportional to the radical scavenging activity. [15][16]* Reagents:

    • DPPH solution (e.g., 0.1 mM in methanol). [14] * Isorhamnetin 3-O-neohesperidoside stock solution (in a suitable solvent like DMSO).

    • Methanol or other appropriate solvent.

    • Positive control (e.g., Ascorbic acid or Trolox).

  • Procedure:

    • Prepare a series of dilutions of the test compound and the positive control in a 96-well microplate. [14] 2. Add the DPPH working solution to each well. [1] 3. Incubate the plate in the dark at room temperature for 30 minutes. [14][16] 4. Measure the absorbance at 517 nm using a microplate reader. [14] 5. The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

    • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound. [14]

Xanthine Oxidase (XO) Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of xanthine oxidase. [17]

  • Principle: The enzymatic activity of xanthine oxidase is measured by monitoring the formation of uric acid from its substrate, xanthine. Uric acid has a strong absorbance at approximately 290-295 nm. [17][18]* Reagents:

    • Xanthine Oxidase solution (e.g., from bovine milk). [17] * Xanthine solution. [17] * Phosphate buffer (e.g., 50-100 mM, pH 7.5-7.8). [17] * Isorhamnetin 3-O-neohesperidoside stock solution.

    • Positive control (e.g., Allopurinol). [17]* Procedure:

    • In a 96-well UV-transparent plate, add the phosphate buffer, the test compound at various concentrations, and the xanthine oxidase solution. [17] 2. Pre-incubate the mixture for a short period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C or 37°C).

    • Initiate the reaction by adding the xanthine substrate. [19] 4. Immediately monitor the increase in absorbance at 293 nm or 295 nm over time using a microplate reader. [17][18] 5. The percentage of inhibition is calculated by comparing the rate of uric acid formation in the presence of the inhibitor to the rate of the uninhibited enzyme.

    • The IC50 value is determined from the dose-response curve. [17]

Cellular Reactive Oxygen Species (ROS) Measurement using DCFH-DA

This cell-based assay measures the overall intracellular ROS levels. [20][21]

  • Principle: The cell-permeable 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is deacetylated by intracellular esterases to the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is proportional to the amount of intracellular ROS. [21][22]* Reagents:

    • DCFH-DA stock solution (e.g., 10 mM in DMSO). [20][23] * Cell culture medium.

    • Phosphate-buffered saline (PBS).

    • An oxidative stress inducer (e.g., H₂O₂ or tert-butyl hydroperoxide) as a positive control.

  • Procedure:

    • Seed cells (e.g., HCT116, HepG2) in a multi-well plate and allow them to adhere overnight. [20][23] 2. Pre-treat the cells with various concentrations of Isorhamnetin 3-O-neohesperidoside for a specified duration.

    • Induce oxidative stress by adding the pro-oxidant, if applicable.

    • Wash the cells with serum-free medium or PBS.

    • Load the cells with DCFH-DA working solution (e.g., 10-25 µM in serum-free medium) and incubate at 37°C for 30-45 minutes in the dark. [22][24] 6. Wash the cells with PBS to remove the excess probe. [20][23] 7. Measure the fluorescence intensity using a fluorescence microplate reader (excitation ~485 nm, emission ~530 nm) or visualize under a fluorescence microscope. [20][23]

Western Blot Analysis for Nrf2 Nuclear Translocation

This technique is used to determine the levels of Nrf2 protein in the cytoplasmic and nuclear fractions of cells. [25][26]

  • Principle: An increase in the amount of Nrf2 in the nuclear fraction relative to the cytoplasmic fraction indicates its activation and translocation.

  • Reagents:

    • Cell lysis buffer for cytoplasmic and nuclear protein extraction. [27][28] * Protease and phosphatase inhibitor cocktails.

    • Primary antibodies against Nrf2, a cytoplasmic marker (e.g., GAPDH), and a nuclear marker (e.g., Lamin B1). [27][29] * HRP-conjugated secondary antibodies.

    • Chemiluminescent substrate.

  • Procedure:

    • Treat cells with Isorhamnetin 3-O-neohesperidoside for various time points.

    • Harvest the cells and perform subcellular fractionation to separate the cytoplasmic and nuclear extracts. [28] 3. Determine the protein concentration of each fraction.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane. [25] 5. Block the membrane and incubate with the primary antibodies overnight at 4°C. [25] 6. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Quantify the band intensities and normalize the Nrf2 levels to the respective cytoplasmic and nuclear loading controls.

Conclusion

Isorhamnetin 3-O-neohesperidoside demonstrates significant potential as a therapeutic agent for combating oxidative stress-related pathologies. Its mechanism of action is multifaceted, involving both direct antioxidant effects through free radical scavenging and inhibition of pro-oxidant enzymes, as well as indirect effects via the modulation of key cellular signaling pathways. The activation of the Nrf2-ARE pathway, leading to the upregulation of a comprehensive endogenous antioxidant defense system, and the simultaneous inhibition of the pro-inflammatory MAPK and NF-κB pathways, underscore its robust cytoprotective properties. The experimental protocols detailed in this guide provide a framework for researchers to further investigate and validate the antioxidant and therapeutic potential of this promising natural compound. Further research is warranted to fully elucidate the specific molecular targets of Isorhamnetin 3-O-neohesperidoside and to translate these preclinical findings into clinical applications.

References

  • Kim, H., et al. (2020). Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining. Journal of Visualized Experiments.
  • DCF-DA Assay Protocol. (n.d.). Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols for In Vitro Xanthine Oxidase Inhibition Assay Using Allopurinol. BenchChem.
  • Kim, H., et al. (2020). Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining. Journal of Visualized Experiments.
  • Phull, A. R., et al. (2021). 4.4. DPPH Assay. Bio-protocol.
  • Hu, D., et al. (2024).
  • Bouhlel, I., et al. (2010). Assessment of isorhamnetin 3-O-neohesperidoside from Acacia salicina: protective effects toward oxidation damage and genotoxicity induced by aflatoxin B1 and nifuroxazide. Journal of Applied Toxicology, 30(6), 551-8.
  • Li, Y., & Li, S. (2015). 9.2 DPPH RADICAL SCAVENGING CAPACITY ASSAY.
  • G-Biosciences. (n.d.).
  • Cosmo Bio USA. (n.d.). DCFH-DA probe (for Intracellular ROS assay) Manual. Cosmo Bio USA.
  • Abcam. (n.d.). DCFDA / H2DCFDA - Cellular ROS Assay Kit | ab113851. Abcam.
  • Amerigo Scientific. (n.d.). DPPH Assay: Principle, Applications, and Complete Guide. Amerigo Scientific.
  • DPPH radical scavenging activity. (n.d.). Marine Biology.
  • Yang, J. H., et al. (2014). Isorhamnetin protects against oxidative stress by activating Nrf2 and inducing the expression of its target genes. Toxicology and Applied Pharmacology, 274(2), 321-30.
  • Sciencell. (n.d.). Xanthine Oxidase Assay (XO). Sciencell.
  • BenchChem. (2025). The Antioxidant Potential of Isorhamnetin and Its Derivatives: A Technical Guide for Researchers. BenchChem.
  • ISORHAMNETIN 3-O-GLUCOSIDE MECHANISTIC REVIEW IN NEUROINFLAMMATORY CONDITIONS. (2025). World Journal of Pharmaceutical Research.
  • Sigma-Aldrich. (n.d.). Assay Procedure for Xanthine Oxidase Microbial. Sigma-Aldrich.
  • Merck Millipore. (n.d.). Assay Procedure for Xanthine Oxidase Microbial. Merck Millipore.
  • Bouhlel, I., et al. (2009). Antigenotoxic and antioxidant activities of isorhamnetin 3-O neohesperidoside from Acacia salicina. Drug and Chemical Toxicology, 32(3), 258-67.
  • Choi, Y. H., et al. (2016). The cytoprotective effect of isorhamnetin against oxidative stress is mediated by the upregulation of the Nrf2-dependent HO-1 expression in C2C12 myoblasts through scavenging reactive oxygen species and ERK inactivation. General Physiology and Biophysics, 35(2), 145-54.
  • Sigma-Aldrich. (n.d.). Xanthine Oxidase Activity Assay Kit (MAK078) - Technical Bulletin. Sigma-Aldrich.
  • BenchChem. (2025).
  • Li, Y., et al. (2025). Isorhamnetin Ameliorates Non-Esterified Fatty Acid-Induced Apoptosis, Lipid Accumulation, and Oxidative Stress in Bovine Endometrial Epithelial Cells via Inhibiting the MAPK Signaling Pathway.
  • Wang, H., et al. (2025). Mechanical Loading Induces NRF2 Nuclear Translocation to Epigenetically Remodel Oxidative Stress Defense in Osteocytes.
  • Hu, D., et al. (2025).
  • Western blot analysis of nuclear translocation of Nrf2 by PB in Mouse... (n.d.). ResearchGate. Retrieved from [Link]

  • Li, Y., et al. (2020). Isorhamnetin: A review of pharmacological effects. Biomedicine & Pharmacotherapy, 128, 110301.
  • Mechanistic Insights into Isorhamnetin: Targeting MAPK and NF-κB Pathways to Mitigate LPS-induced Inflammation. (2025). Bentham Science Publishers.
  • Wang, H., et al. (n.d.). Correlation Between Nuclear Factor E2-Related Factor 2 Expression and Gastric Cancer Progression. Cancer Management and Research.
  • Gafur, A., et al. (2020). Regulation of Nrf2/ARE Pathway by Dietary Flavonoids: A Friend or Foe for Cancer Management?. Antioxidants.
  • Wang, Y., et al. (2018). Activation of Nrf2/HO-1 Pathway by Nardochinoid C Inhibits Inflammation and Oxidative Stress in Lipopolysaccharide-Stimulated Macrophages. Frontiers in Pharmacology.
  • Park, S. Y., et al. (2023). Isorhamnetin Influences the Viability, Superoxide Production and Interleukin-8 Biosynthesis of Human Colorectal Adenocarcinoma HT-29 Cells In Vitro.
  • Chi, G., et al. (2021).

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Exploratory

Toxicity and Safety Profile of Isorhamnetin 3-O-neohesperidoside: A Technical Whitepaper

Prepared by: Senior Application Scientist Target Audience: Researchers, Toxicologists, and Drug Development Professionals Executive Summary Isorhamnetin 3-O-neohesperidoside (I3ON), also known as calendoflavobioside, is...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Toxicologists, and Drug Development Professionals

Executive Summary

Isorhamnetin 3-O-neohesperidoside (I3ON), also known as calendoflavobioside, is a naturally occurring flavonol glycoside predominantly extracted from medicinal plants such as Typha angustifolia (Pollen Typhae), Acacia salicina, and Opuntia ficus-indica[1]. As drug development increasingly pivots toward plant-derived polyphenols for chronic disease management, understanding the precise toxicological boundaries and safety profile of I3ON is critical.

This whitepaper synthesizes current pharmacological data, establishing that I3ON exhibits a highly favorable safety profile characterized by an absence of in vivo and in vitro toxicity in healthy cells, paired with potent antigenotoxic, antioxidant, and selective anti-cancer properties[1][2]. By detailing its metabolic fate, cytoprotective mechanisms, and validated experimental protocols, this guide provides a foundational framework for incorporating I3ON into preclinical pipelines.

Physicochemical Identity and Baseline Safety Metrics

Before evaluating biological interactions, it is necessary to establish the physicochemical constraints of the molecule. I3ON is a bulky, hydrophilic glycoside. Its structural configuration—featuring a neohesperidoside moiety—dictates its solubility and limits direct passive diffusion across lipid bilayers without prior enzymatic cleavage[3].

Table 1: Physicochemical and Toxicological Summary
ParameterSpecification / ObservationCausality / Relevance
Molecular Formula C28H32O16High molecular weight (624.5 g/mol ) necessitates gut microbiota metabolism for optimal systemic absorption[3][4].
Solubility ~30 mg/mL in DMSO, DMF, EthanolRequires organic solvents for stock solutions; must be diluted in aqueous buffers prior to cellular assays to prevent solvent-induced cytotoxicity[4].
In vitro Toxicity (Healthy) Non-toxic (e.g., RAW 264.7, non-tumor porcine liver cells)Does not disrupt basal cellular respiration or membrane integrity in non-malignant phenotypes[1].
In vitro Cytotoxicity (Cancer) Cytotoxic (HCT116, MCF-7, Caco-2)Selectively induces ROS-dependent apoptosis in malignant cells due to altered tumor redox states[5].
Genotoxicity NegativeDoes not intercalate DNA or induce strand breaks[6].
Antigenotoxicity Positive (Protects against AFB1, H2O2)Scavenges hydroxyl radicals and upregulates DNA repair enzymes, preventing mutagenic lesions[2][6].

Pharmacokinetics: The Role of Gut Microbiota

A critical error in preclinical in vitro screening of flavonoid glycosides is the assumption that the parent compound is the sole active systemic agent. Mammalian tissues lack the specific α-L-rhamnosidase activity required to cleave the neohesperidoside backbone of I3ON[3].

Therefore, the systemic safety and pharmacological efficacy of orally administered I3ON are inextricably linked to human intestinal flora. Gut bacteria deglycosylate I3ON into its aglycone, isorhamnetin, which is subsequently demethylated into quercetin[3]. Both metabolites exhibit potent pharmacological activities and enhance each other's oral absorption, creating a synergistic, non-toxic metabolic cascade[3].

Metabolism I3ON Isorhamnetin 3-O-neohesperidoside (I3ON) GutFlora Human Intestinal Flora (R-rhamnosidase activity) I3ON->GutFlora Oral Ingestion Isorhamnetin Isorhamnetin (Aglycone) GutFlora->Isorhamnetin Deglycosylation (Cleavage of Neohesperidoside) Quercetin Quercetin Isorhamnetin->Quercetin Demethylation Absorption Systemic Absorption & Pharmacological Action Isorhamnetin->Absorption Direct Absorption Quercetin->Absorption Enhanced Oral Absorption

Fig 1. Gut microbiota-mediated metabolic pathway of Isorhamnetin 3-O-neohesperidoside.

Safety Profile: Cytoprotection and Antigenotoxicity

Rather than exhibiting toxicity, I3ON acts as a potent cytoprotective agent. Its safety profile is best understood through its ability to mitigate damage from known biological toxins.

Protection Against Oxidative Stress and DNA Damage

I3ON demonstrates a robust capacity to inhibit lipid peroxidation (IC50 ~ 0.6 mM) and protect against hydroxyl radical-induced DNA damage[2]. In cellular models exposed to severe oxidative stress (e.g., H2O2), I3ON not only acts as a direct free radical scavenger but also actively modulates the expression of antioxidant genes (HMOX2, TXNL) and critical DNA repair genes (XPC, POLD1, PCNA, LIG4)[2].

Antigenotoxicity Against Chemical Mutagens

Studies utilizing the SOS chromotest and Comet assays have proven that I3ON exerts significant inhibitory activity against the genotoxicity induced by nifuroxazide and Aflatoxin B1 (AFB1)[6]. This indicates that I3ON does not merely passively absorb radicals, but actively prevents the formation of mutagenic DNA adducts, reinforcing its safety for long-term therapeutic investigation.

Mechanism Stress Oxidative Stress / Toxins (ROS, AFB1, Nifuroxazide) LipidPerox Inhibition of Lipid Peroxidation Stress->LipidPerox Induces DNAProtect Protection Against DNA Damage (Antigenotoxicity) Stress->DNAProtect Induces I3ON Isorhamnetin 3-O-neohesperidoside (I3ON) Scavenge Direct ROS Scavenging (ABTS, DPPH, ONOO-) I3ON->Scavenge Mediates GeneMod Gene Modulation (HMOX2, TXNL) I3ON->GeneMod Upregulates DNARepair DNA Repair Upregulation (XPC, POLD1, PCNA, LIG4) I3ON->DNARepair Upregulates Scavenge->LipidPerox Prevents GeneMod->DNAProtect Enhances Defense DNARepair->DNAProtect Repairs Lesions

Fig 2. Molecular mechanisms of I3ON-mediated cytoprotection and antigenotoxicity.

Validated Experimental Protocols

To ensure reproducibility and scientific integrity (E-E-A-T), the following protocols are designed as self-validating systems. Causality for each critical step is explicitly stated to aid application scientists in troubleshooting.

Protocol A: Assessment of Antigenotoxicity via Alkaline Comet Assay

Purpose: To quantify the ability of I3ON to prevent single-strand DNA breaks induced by H2O2[2]. The alkaline condition (pH > 13) is strictly required to denature DNA and express alkali-labile sites as single-strand breaks.

Materials Preparation:

  • I3ON Stock: Dissolve I3ON in DMSO to 30 mg/mL[4]. Causality: Purge the solvent with an inert gas (e.g., Nitrogen) prior to dissolution. Flavonols are susceptible to auto-oxidation in ambient oxygen, which can introduce artifactual ROS into the assay.

  • Cell Line: Human peripheral blood mononuclear cells (PBMCs) or a standard eukaryotic line (e.g., HepG2).

Step-by-Step Workflow:

  • Pre-treatment: Seed cells at 1×105 cells/mL. Treat with varying non-cytotoxic concentrations of I3ON (e.g., 10, 50, 100 µM) for 24 hours. Ensure final DMSO concentration is <0.1% to prevent solvent toxicity[4].

  • Genotoxic Insult: Wash cells with PBS and expose to 50 µM H2O2 for 5 minutes on ice. Causality: Performing this step on ice halts endogenous DNA repair mechanisms, capturing the exact extent of the induced damage.

  • Lysis: Embed cells in 1% low-melting-point agarose on glass slides. Submerge in cold lysis buffer (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10) for 1 hour at 4°C. Causality: Triton X-100 strips the cellular and nuclear membranes, leaving only the nucleoid (supercoiled DNA).

  • Alkaline Unwinding & Electrophoresis: Transfer slides to an electrophoresis tank containing alkaline buffer (300 mM NaOH, 1 mM EDTA, pH > 13) for 20 minutes, followed by electrophoresis at 25 V (300 mA) for 20 minutes.

  • Neutralization & Staining: Neutralize with 0.4 M Tris buffer (pH 7.5) and stain with ethidium bromide or SYBR Green.

  • Validation/Analysis: Analyze via fluorescence microscopy. A valid assay must show a distinct "comet tail" in the positive control (H2O2 only) and a tight, spherical nucleoid in the negative control (Vehicle only). I3ON efficacy is calculated by the reduction in % Tail DNA compared to the positive control.

Protocol B: Tyrosinase Inhibition Assay (Safety in Dermatological Applications)

Purpose: Recent studies highlight I3ON as a dual inhibitor of Tyrosinase and MC1R, making it a candidate for skin pigmentation management[7]. This protocol validates its enzymatic safety and efficacy.

Step-by-Step Workflow:

  • Enzyme Preparation: Prepare mushroom tyrosinase (1000 U/mL) in 50 mM phosphate buffer (pH 6.8).

  • Reaction Mixture: In a 96-well plate, combine 100 µL of phosphate buffer, 20 µL of I3ON (at various concentrations), and 20 µL of tyrosinase. Incubate at 37°C for 10 minutes.

  • Substrate Addition: Add 20 µL of 5 mM L-DOPA (L-3,4-dihydroxyphenylalanine). Causality: L-DOPA is oxidized by tyrosinase to dopachrome, which exhibits a strong absorbance at 475 nm.

  • Kinetic Reading: Immediately measure absorbance at 475 nm every minute for 10 minutes using a microplate reader.

  • Self-Validation: Include Kojic acid or Arbutin as a positive control[7]. The assay is validated if the positive control demonstrates >80% inhibition of dopachrome formation.

Conclusion

Isorhamnetin 3-O-neohesperidoside (I3ON) presents a highly favorable toxicity and safety profile. It lacks inherent cytotoxicity in healthy mammalian cells while offering profound cytoprotective, antioxidant, and antigenotoxic benefits. Because its bioavailability and pharmacological activation rely heavily on gut microbiota-mediated deglycosylation and demethylation, future in vivo toxicological studies must account for microbiome variability. For drug development professionals, I3ON represents a safe, multi-target natural compound with significant potential in oncology, dermatology, and oxidative stress-related pathologies.

References

  • Metabolic Profiling of Isorhamnetin-3-O-Neohesperidoside Produced by Human Intestinal Flora Employing UPLC-Q-TOF/MS.Journal of Chromatographic Science.
  • Antigenotoxic and antioxidant activities of isorhamnetin 3-O neohesperidoside from Acacia salicina.Drug and Chemical Toxicology / ResearchGate.
  • Isorhamnetin-3-O-neohesperidoside: A Novel Natural Dual Inhibitor of Tyrosinase and MC1R for Skin Pigmentation Management.ResearchGate.
  • Isorhamnetin Glycosides as Phytonutrients.Encyclopedia.pub / MDPI.
  • PRODUCT INFORMATION: Isorhamnetin 3-O-neohesperidoside (Item No. 34604).Cayman Chemical / Labscoop.
  • Structures, Sources, Identification/Quantification Methods, Health Benefits, Bioaccessibility, and Products of Isorhamnetin Glycosides as Phytonutrients.MDPI.
  • Assessment of isorhamnetin 3-O-neohesperidoside from Acacia salicina: Protective effects toward oxidation damage and genotoxicity induced by aflatoxin B1 and nifuroxazide.Journal of Applied Toxicology / ResearchGate.

Sources

Protocols & Analytical Methods

Method

HPLC quantification method for Isorhamnetin 3-O-neohespeidoside

Application Note: High-Performance Liquid Chromatography (HPLC-DAD) Quantification of Isorhamnetin 3-O-neohesperidoside Introduction & Scope Isorhamnetin 3-O-neohesperidoside is a highly bioactive flavonol glycoside, rec...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Performance Liquid Chromatography (HPLC-DAD) Quantification of Isorhamnetin 3-O-neohesperidoside

Introduction & Scope

Isorhamnetin 3-O-neohesperidoside is a highly bioactive flavonol glycoside, recognized as a primary quality marker in medicinal plants such as Pollen Typhae (Puhuang)[1]. In pharmacological research, it is heavily studied for its potent anti-atherogenic, antioxidant, and cardiovascular protective effects[2]. For drug development professionals and analytical scientists, establishing a robust, self-validating High-Performance Liquid Chromatography (HPLC) method is essential for raw material standardization, pharmacokinetic profiling[3], and formulation quality control.

Mechanistic Insights: Chromatographic Behavior & Causality

Developing an optimal separation strategy requires a deep understanding of the physicochemical properties of the analyte. Do not treat the method parameters as arbitrary; they are dictated by the molecule's structure:

  • Stationary Phase Interaction: Isorhamnetin 3-O-neohesperidoside consists of a lipophilic isorhamnetin aglycone conjugated to a bulky, polar neohesperidose (rhamnosyl-glucose) moiety. This amphiphilic nature makes reversed-phase C18 columns the ideal choice. The non-polar aglycone interacts with the alkyl chains of the stationary phase, while the polar sugar moiety ensures solubility in the aqueous mobile phase.

  • Mobile Phase Causality: A binary gradient of Acetonitrile and 0.1% Formic Acid (or 0.5% Acetic Acid) is employed. The acidic modifier is critical: it suppresses the ionization of the phenolic hydroxyl groups on the flavonoid backbone. By maintaining the molecule in a neutral state, it prevents secondary electrostatic interactions with residual silanols on the silica matrix, thereby eliminating peak tailing and ensuring sharp, symmetrical peaks[4].

  • Detection Wavelength: Flavonoids exhibit two characteristic UV absorption bands. Band II (240–280 nm) corresponds to the A-ring benzoyl system, while Band I (300–380 nm) corresponds to the B-ring cinnamoyl system. A detection wavelength of 254 nm captures the universal Band II maximum, providing the highest signal-to-noise ratio and sensitivity for quantification[1].

Experimental Protocols

Reagents and Materials
  • Analytical Standard: Isorhamnetin 3-O-neohesperidoside (Purity ≥ 98%).

  • Solvents: HPLC-grade Acetonitrile, HPLC-grade Methanol, LC-MS grade Formic Acid, and Ultrapure water (18.2 MΩ·cm).

  • Hardware: HPLC system equipped with a Diode-Array Detector (DAD) or UV-Vis detector, quaternary pump, and thermostatted column compartment.

  • Column: Reversed-phase C18 column (e.g., 250 mm × 4.6 mm, 5 µm).

Sample Preparation Workflow

Rationale: Ultrasonic extraction using 70% methanol effectively penetrates the plant matrix and matches the polarity of the glycoside, ensuring exhaustive extraction without the thermal degradation risks associated with prolonged refluxing[4].

Step-by-Step Procedure:

  • Accurately weigh 0.5 g of pulverized plant material (e.g., Pollen Typhae) into a 50 mL conical flask.

  • Add exactly 10.0 mL of 70% Methanol-Water (v/v) solution.

  • Record the total weight of the flask and its contents.

  • Sonicate the mixture at room temperature (40 kHz, 1200 W) for 30 to 40 minutes[1],[4].

  • Allow the flask to cool to room temperature, then add 70% Methanol dropwise to compensate for any lost weight.

  • Centrifuge the extract at 10,000 rpm for 10 minutes to pellet particulate matter.

  • Filter the supernatant through a 0.22 µm PTFE syringe filter directly into an amber HPLC vial.

G Start Raw Material (Pollen Typhae) Extraction Ultrasonic Extraction 70% MeOH, 40 min Start->Extraction Purification Centrifugation & Filtration 10,000 rpm, 0.22 µm Extraction->Purification HPLC HPLC-DAD Analysis C18 Column, 254 nm Purification->HPLC Data Quantification & Validation HPLC->Data

Caption: Workflow for the extraction and HPLC quantification of Isorhamnetin 3-O-neohesperidoside.

Chromatographic Conditions

To achieve baseline resolution from co-eluting matrix interferents (such as typhaneoside), a gradient elution profile is required.

  • Column Temperature: 30 °C

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection: 254 nm (Reference wavelength: 360 nm for peak purity confirmation)

Table 1: Optimized Gradient Elution Profile

Time (min)Mobile Phase A (0.1% Formic Acid in Water)Mobile Phase B (Acetonitrile)
0.085%15%
10.080%20%
25.076%24%
45.070%30%
50.085%15%

(Note: The column must be re-equilibrated for 10 minutes at initial conditions between injections).

System Suitability & Method Validation

A self-validating analytical system must prove that it is fit for its intended purpose. The following parameters must be established prior to routine sample analysis to guarantee scientific integrity.

Validation Method HPLC Method Validation Linearity Linearity (R² > 0.999) Method->Linearity Sensitivity Sensitivity (LOD & LOQ) Method->Sensitivity Precision Precision (RSD < 2.0%) Method->Precision Accuracy Accuracy (Recovery 95-105%) Method->Accuracy

Caption: Logical framework for HPLC analytical method validation ensuring data integrity.

Table 2: Acceptance Criteria for Method Validation

Validation ParameterMethodologyAcceptance Criteria
System Suitability 6 replicate injections of standardRetention time RSD ≤ 1.0%; Peak area RSD ≤ 2.0%; Tailing factor 0.8–1.5
Linearity 5 concentration levels (e.g., 5–100 µg/mL)Correlation coefficient ( R2 ) ≥ 0.999
LOD & LOQ Signal-to-noise ratio (S/N) calculationLOD: S/N ≥ 3; LOQ: S/N ≥ 10
Precision (Intra-day) 3 concentrations, 6 replicates in one dayRSD ≤ 2.0%
Accuracy (Recovery) Spike known standard into sample matrixMean recovery 95.0% – 105.0%

References

  • Liu, B., & Lu, Y. (1998). HPLC Determination of Two Flavonoids in Pollen Typhae(Puhuang). Chinese Journal of Pharmaceutical Analysis. 1

  • Zhao, J., et al. (2015). Simultaneous Determination of Typhaneoside and Isorhamnetin-3-O-Neohesperidoside in Rats After Oral Administration of Pollen Typhae Extract by UPLC-MS/MS. Journal of Chromatographic Science. 2

  • Liu, S.-J., et al. (2013). Analysis of isorhamnetin-3-O-neohesperidoside in rat plasma by liquid chromatography/electrospray ionization tandem mass spectrometry and its application to pharmacokinetic studies. Chinese Journal of Natural Medicines. 5

  • Chen, Y., et al. (2018). Screening of Combinatorial Quality Markers for Natural Products by Metabolomics Coupled With Chemometrics. A Case Study on Pollen Typhae. Frontiers in Pharmacology. 4

Sources

Application

Extraction and isolation protocol for Isorhamnetin 3-O-neohespeidoside

Extraction, Isolation, and Characterization Protocol for Isorhamnetin 3-O-neohesperidoside A Comprehensive Guide for Phytochemical Analysis and Drug Development Scientific Context & Target Profile Isorhamnetin 3-O-neohes...

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Author: BenchChem Technical Support Team. Date: April 2026

Extraction, Isolation, and Characterization Protocol for Isorhamnetin 3-O-neohesperidoside A Comprehensive Guide for Phytochemical Analysis and Drug Development

Scientific Context & Target Profile

Isorhamnetin 3-O-neohesperidoside (I3ON) is a prominent, bioactive flavonol glycoside widely distributed in medicinal plants such as Typha angustifolia (Pollen Typhae), Flos Dolichoris Lablab, and Quercus mongolica bee pollen[1][2][3]. In pharmacological research, I3ON serves as a critical biomarker and therapeutic agent, exhibiting potent antioxidant and anti-inflammatory properties[1].

Isolating high-purity I3ON from complex plant matrices presents a significant chromatographic challenge due to the co-occurrence of structurally analogous flavonoids (e.g., typhaneoside, isorhamnetin-3-O-rutinoside, and various kaempferol derivatives)[4][5]. This application note details a field-proven, self-validating workflow for the exhaustive extraction, targeted enrichment, and high-resolution purification of I3ON.

Table 1: Physicochemical & Chromatographic Properties of I3ON
PropertyValue
Molecular Formula C₂₈H₃₂O₁₆[1]
Molecular Weight 624.5 g/mol [1]
Appearance Yellow powder[1]
Solubility Soluble in methanol; slightly soluble in water[1]
Melting Point >195°C (dec.)[1]
UV λmax 254 nm, 355 nm[1]
ESI-MS [M-H]⁻ m/z 623.165[3]

Experimental Workflow: Extraction and Isolation Strategy

The isolation of I3ON requires a multi-dimensional separation strategy that exploits differences in polarity, molecular size, and aromaticity.

Workflow A Raw Plant Material (e.g., Typha angustifolia pollen) B Solvent Extraction (70-95% EtOH, 24-48h) A->B Maceration C Liquid-Liquid Partitioning (Pet Ether -> EtOAc -> n-BuOH) B->C Concentration & Suspension D Macroporous Resin (AB-8/D101) (EtOH/H2O Gradient Elution) C->D n-BuOH/EtOAc Fractions E Preparative HPLC (C18) (MeCN/H2O + 0.5% Acetic Acid) D->E Flavonoid-rich Eluate F Pure Isorhamnetin 3-O-neohesperidoside (>98%) E->F Target Peak Collection

Extraction and purification workflow for Isorhamnetin 3-O-neohesperidoside from plant matrices.
Phase 1: Solid-Liquid Extraction
  • Preparation : Air-dry and mill the raw plant material (e.g., Typha angustifolia pollen) to a fine powder to maximize the surface-area-to-solvent ratio[1].

  • Maceration : Suspend 1 kg of the powder in 70–95% ethanol (or methanol) at room temperature for 24–48 hours with continuous stirring[1].

    • Causality: Aqueous ethanol is the optimal solvent system. The water swells the plant cells, while the ethanol selectively solubilizes intermediate-polarity flavonoid glycosides like I3ON, leaving highly non-polar structural lipids behind.

  • Concentration : Filter the extract and concentrate it under reduced pressure using a rotary evaporator (<60°C) to yield a crude viscous extract[1].

Phase 2: Liquid-Liquid Partitioning (Enrichment)

To isolate the flavonoid fraction, the crude extract undergoes systematic polarity-based partitioning[1].

  • Suspend the crude extract in distilled water.

  • Defatting : Partition successively with Petroleum Ether.

    • Causality: This step removes highly lipophilic interferences (waxes, chlorophyll, and sterols) that would otherwise irreversibly foul downstream chromatography columns.

  • Target Extraction : Partition the aqueous layer with Ethyl Acetate (EtOAc), followed by n-Butanol (n-BuOH)[1].

    • Causality: I3ON and related flavonoid glycosides possess intermediate polarity and partition favorably into the EtOAc and n-BuOH layers, leaving highly polar primary metabolites (sugars, free amino acids) in the residual aqueous phase.

Phase 3: Macroporous Resin Chromatography
  • Load the concentrated n-BuOH/EtOAc fraction onto a column packed with a styrene-divinylbenzene macroporous resin (e.g., AB-8 or D101)[1][2].

    • Causality: These resins selectively capture flavonoids via strong π-π interactions and van der Waals forces between the resin matrix and the aromatic rings of the aglycone[2].

  • Wash the column with 2–3 Bed Volumes (BV) of deionized water to elute unbound impurities.

  • Elute the target flavonoids using a step gradient of ethanol (e.g., 30%, 50%, 70% EtOH). I3ON typically elutes in the 30–50% EtOH fraction.

Phase 4: Preparative HPLC (SPHPLC)

To achieve >98% purity, the enriched fraction is subjected to Semi-Preparative High-Performance Liquid Chromatography (SPHPLC)[2].

  • Stationary Phase : Reverse-phase C18 column (e.g., 5 µm, 250 × 10 mm).

  • Mobile Phase : Acetonitrile (Solvent A) and 0.5% aqueous acetic acid (Solvent B)[5].

    • Causality: The addition of 0.5% acetic acid suppresses the ionization of the phenolic hydroxyl groups on the I3ON skeleton. This prevents peak tailing and ensures sharp, symmetrical peaks, which is critical for resolving I3ON from closely eluting isomers[5].

Table 2: Optimized SPHPLC Gradient Elution Profile[5]

Time (min)Solvent A (Acetonitrile)Solvent B (0.5% Aqueous Acetic Acid)
0 – 510% → 17%90% → 83%
5 – 1017% → 19%83% → 81%
10 – 2519% → 26%81% → 74%
25 – 2626% → 10%74% → 90%
  • Detection & Collection : Monitor elution via a UV-DAD detector at 254 nm and 355 nm[1]. Collect the peak corresponding to I3ON (typically eluting around 16.1 minutes under these specific conditions)[5].

Structural Elucidation & Self-Validation Protocol

To ensure the trustworthiness of the isolated compound, the protocol mandates orthogonal validation using Mass Spectrometry and NMR.

  • TLC Monitoring : Throughout the column chromatography steps, fractions are spotted on silica gel plates and developed using an ethyl acetate-formic acid-water system. Visualization under UV light (365 nm) after spraying with 1% AlCl₃ in ethanol confirms the presence of the flavonol skeleton[1].

  • LC-MS/MS Fragmentation : In negative ESI mode, pure I3ON yields a deprotonated molecular ion [M-H]⁻ at m/z 623.165[3]. MS/MS fragmentation acts as a structural fingerprint:

    • Loss of Rhamnose (-146 Da) : Yields a fragment at m/z 477[6].

    • Loss of Glucose (-162 Da) : Yields the characteristic isorhamnetin aglycone ion at m/z 315[6].

  • NMR Spectroscopy : ¹H-NMR confirms the aglycone structure via two doublets for H-6 and H-8 in the A-ring, and an ABX spin system for the B-ring protons. The upfield region confirms the presence and linkage of the neohesperidoside (rhamnosyl-glucose) moiety[6].

Biological Significance & Metabolic Pathways

I3ON is not merely a static phytochemical; it is a dynamic prodrug that undergoes significant biotransformation in vivo.

Pathway I3ON Isorhamnetin 3-O-neohesperidoside I3OG Isorhamnetin 3-O-glucoside I3ON->I3OG Intestinal Flora (Loss of Rhamnose) Antiox Antioxidant Activity I3ON->Antiox ROS Scavenging Iso Isorhamnetin (Aglycone) I3OG->Iso Intestinal Flora (Loss of Glucose) Quer Quercetin Iso->Quer Demethylation AntiInflam Anti-inflammatory Effects Iso->AntiInflam Inhibits Pro-inflammatory Mediators

Intestinal metabolism and pharmacological signaling pathways of Isorhamnetin 3-O-neohesperidoside.

Upon oral administration, I3ON is metabolized by the human intestinal flora. The metabolic cascade begins with deglycosylation—cleaving the rhamnose moiety to form isorhamnetin-3-O-glucoside, followed by the cleavage of glucose to yield the free aglycone, isorhamnetin[7]. A portion of this isorhamnetin is subsequently demethylated into quercetin[7].

Both the parent glycoside and its metabolites contribute to its pharmacological profile. I3ON directly acts as a potent free radical scavenger (demonstrated via DPPH and ABTS assays)[8], while the isorhamnetin aglycone modulates key signaling pathways to inhibit the production of pro-inflammatory mediators and stabilize cell membranes[1][9].

References

  • BenchChem (2025). An In-depth Technical Guide to the Isolation of Isorhamnetin-3-O-neohesperidoside from Typha angustifolia Pollen.6

  • J-Stage (2020). Separation and preparation of the main flavonoids in Flos Dolichoris Lablab and their antioxidant activity.5

  • MDPI (2025). Molecular Networking-Guided Annotation of Flavonoid Glycosides from Quercus mongolica Bee Pollen.10

  • PMC / NIH (2023). Structures, Sources, Identification/Quantification Methods, Health Benefits, Bioaccessibility, and Products of Isorhamnetin Glycosides as Phytonutrients.4

  • Oxford Academic (2016). Metabolic Profiling of Isorhamnetin-3-O-Neohesperidoside Produced by Human Intestinal Flora Employing UPLC-Q-TOF/MS.7

  • RJAS (2025). Isolation, Characterization, and Membrane Stabilizing Activity of Isorhamnetin 3-O-sophoroside from Thespesia populnea Flowers.9

  • Encyclopedia.pub (2023). Isorhamnetin Glycosides as Phytonutrients.8

Sources

Method

Application Note: NMR Spectroscopy Protocols for the Structural Characterization of Isorhamnetin 3-O-neohesperidoside

Target Audience: Analytical Chemists, Natural Product Researchers, and Drug Development Professionals. Introduction & Scientific Context Isorhamnetin 3-O-neohesperidoside (I3ON, also known as calendoflavobioside) is a hi...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Natural Product Researchers, and Drug Development Professionals.

Introduction & Scientific Context

Isorhamnetin 3-O-neohesperidoside (I3ON, also known as calendoflavobioside) is a highly bioactive flavonol glycoside isolated from botanical sources such as Typha angustifolia pollen and Calendula officinalis[1]. Pharmacologically, it is recognized for its potent antioxidant and anti-inflammatory properties, modulating key cellular signaling pathways upon metabolization by human intestinal flora [2], [3].

The Analytical Challenge: During drug discovery and phytochemical profiling, a critical bottleneck is differentiating I3ON from its structural isomers, most notably isorhamnetin 3-O-rutinoside. Both molecules share the identical aglycone (isorhamnetin) and sugar mass (glucose + rhamnose), differing only in their interglycosidic linkage. I3ON possesses a 1→2 linkage (neohesperidose), whereas the rutinoside features a 1→6 linkage [4]. Mass spectrometry alone cannot definitively resolve this regiochemistry. Therefore, Nuclear Magnetic Resonance (NMR) spectroscopy—specifically 2D Heteronuclear Multiple Bond Correlation (HMBC)—is the mandatory, self-validating technique required for unequivocal structural elucidation [5].

Sample Preparation & Purity Validation

To ensure the trustworthiness of the NMR data, the sample preparation must function as a self-validating system. NMR is a bulk analytical technique; impurities will introduce extraneous signals in the highly congested aliphatic sugar region (3.0–4.0 ppm), confounding spin system assignments.

Step-by-Step Preparation Protocol
  • Isolation & Purification: Extract the crude flavonoid fraction using liquid-liquid partitioning (e.g., ethyl acetate/water). Purify the target compound using preparative Reversed-Phase HPLC (C18 column, water/acetonitrile gradient with 0.1% formic acid) [1].

  • Purity Verification: Prior to NMR, analyze the fraction via UPLC-PDA-MS.

    • Validation Checkpoint: The sample must exhibit >95% purity at 254 nm and 355 nm (characteristic flavonol λmax​ ), with a single MS peak at m/z 623 [M−H]− [6].

  • Solvent Selection & Dissolution: Dissolve 5–10 mg of the lyophilized I3ON powder in 500 µL of deuterated dimethyl sulfoxide (DMSO- d6​ ).

    • Causality: DMSO- d6​ is specifically chosen over Methanol- d4​ because it restricts the chemical exchange of hydroxyl protons. This allows the observation of the critical 5-OH proton (typically sharp at ~12.5 ppm due to intramolecular hydrogen bonding with the C-4 carbonyl), confirming the aglycone's substitution pattern.

  • Internal Referencing: Add 0.03% v/v Tetramethylsilane (TMS).

    • Causality: TMS provides an absolute anchor at 0.00 ppm. Relying solely on the residual DMSO peak (2.50 ppm) is prone to temperature-induced drift, which can lead to misassignments of the tightly clustered sugar carbons.

NMR Acquisition Parameters & Logical Workflow

The elucidation of I3ON relies on a cascading sequence of 1D and 2D NMR experiments, where each step validates the findings of the previous one.

  • 1D 1 H and 13 C NMR: Establishes the baseline. The 1 H spectrum identifies the aromatic protons of the isorhamnetin aglycone and the two anomeric protons of the disaccharide. The 13 C spectrum confirms the presence of exactly 28 distinct carbon atoms (C 28​ H 32​ O 16​ ) [7].

  • 2D HSQC (Heteronuclear Single Quantum Coherence): Maps direct C-H bonds ( 1JCH​ ).

    • Causality: The sugar proton region (3.0–4.0 ppm) is highly overlapping. HSQC resolves these protons by separating them along the much wider 13 C chemical shift dimension, allowing for the discrete assignment of every glucose and rhamnose position.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): The cornerstone of the linkage analysis. Traces 2J and 3J long-range couplings.

    • Causality for Aglycone Linkage: A cross-peak between the glucose anomeric proton (H-1'') and the aglycone C-3 (~133.7 ppm) proves the sugar is attached at the 3-O position.

    • Causality for Isomer Differentiation: A 3JCH​ correlation between the rhamnose anomeric proton (H-1''') and the glucose C-2'' (~77.1 ppm) definitively proves the 1→2 neohesperidoside linkage. If the molecule were a rutinoside, this correlation would map to the glucose C-6'' (~67.0 ppm) [4].

Workflow Visualization

G N1 Sample Prep & Validation (HPLC Purity >95%, DMSO-d6) N2 1D NMR (1H & 13C) Quantify Aglycone & Sugar Count N1->N2 N3 2D COSY & HSQC Assign Individual Spin Systems N2->N3 N4 2D HMBC Determine Interglycosidic Linkages N3->N4 N5 ROESY / NOESY Confirm Stereochemistry (Alpha/Beta) N4->N5 N6 Final Validated Structure: Isorhamnetin 3-O-neohesperidoside N5->N6

Caption: Sequential NMR workflow for the structural elucidation of flavonoid glycosides.

Quantitative Data Presentation

The table below summarizes the validated 1 H and 13 C NMR chemical shifts for Isorhamnetin 3-O-neohesperidoside, synthesizing established literature data for the aglycone and the specific neohesperidose sugar moiety [8], [9].

Table 1: 1 H (400 MHz) and 13 C (100 MHz) NMR Assignments in DMSO- d6​

Moiety / PositionCarbon Type 13 C Shift (ppm) 1 H Shift (ppm), Multiplicity, J (Hz)Key HMBC Correlations ( 1 H 13 C)
Isorhamnetin Aglycone
2C156.9--
3C133.7--
4C=O177.7--
5C-OH161.512.50, s (OH)C-5, C-6, C-10
6CH99.86.17, d, J=2.0 C-5, C-7, C-8, C-10
7C-OH165.3--
8CH94.46.38, d, J=2.0 C-6, C-7, C-9, C-10
9C156.8--
10C104.0--
1'C121.4--
2'CH115.67.85, d, J=2.0 C-1', C-3', C-4', C-6'
3'C-OCH 3​ 149.9--
4'C-OH147.4--
5'CH113.56.91, d, J=8.4 C-1', C-3', C-4'
6'CH122.77.51, dd, J=8.4,2.0 C-2', C-4'
3'-OCH 3​ CH 3​ 56.23.83, sC-3'
Glucose (Inner Sugar)
1''CH99.15.60, d, J=7.5 C-3 (Aglycone Linkage)
2''CH77.13.45, mC-1'', C-3''
3''CH77.03.38, mC-2'', C-4''
4''CH70.63.25, mC-3'', C-5''
5''CH76.43.30, mC-4'', C-6''
6''CH 2​ 61.03.65, m; 3.42, mC-4'', C-5''
Rhamnose (Outer Sugar)
1'''CH101.55.10, br sC-2'' (Neohesperidose Linkage)
2'''CH70.73.80, mC-1''', C-3'''
3'''CH70.53.62, mC-2''', C-4'''
4'''CH71.83.15, mC-3''', C-5'''
5'''CH68.63.40, mC-4''', C-6'''
6'''CH 3​ 17.91.02, d, J=6.2 C-4''', C-5'''

Protocol Validation Checkpoint: The distinct downfield shift of the Glucose C-2'' to 77.1 ppm (compared to ~73 ppm in unlinked glucose) and the HMBC correlation from Rhamnose H-1''' (5.10 ppm) to Glucose C-2'' (77.1 ppm) is the definitive proof of the Isorhamnetin 3-O-neohesperidoside structure.

References

  • Phenolamide and flavonoid glycoside profiles of 20 types of monofloral bee pollen. ORBi (University of Liège). [Link]

  • Molecular Networking-Guided Annotation of Flavonoid Glycosides from Quercus mongolica Bee Pollen. MDPI. [Link]

  • Comprehensive characterization of flavonoid derivatives in young leaves of core-collected soybean. PubMed Central (NIH). [Link]

  • Metabolic Profiling of Isorhamnetin-3-O-Neohesperidoside Produced by Human Intestinal Flora Employing UPLC-Q-TOF/MS. Oxford Academic. [Link]

  • The Metabolic Profiling of Isorhamnetin-3-O-Neohesperidoside Produced by Human Intestinal Flora Employing UPLC-Q-TOF/MS. PubMed (NIH). [Link]

  • Isorhamnetin 3-neohesperidoside | C28H32O16 | CID 13915237. PubChem (NIH). [Link]

  • UPLC-PDA-MS/MS Profiling and Healing Activity of Polyphenol-Rich Fraction of Alhagi maurorum. Semantic Scholar. [Link]

Sources

Application

Application Note: High-Resolution Mass Spectrometry Fragmentation Profiling of Isorhamnetin 3-O-Neohesperidoside

Target Audience: Analytical Chemists, Pharmacognosists, and Drug Development Scientists Technique: Ultra-High-Performance Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-Q-TOF/MS) Introduction &...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Pharmacognosists, and Drug Development Scientists Technique: Ultra-High-Performance Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-Q-TOF/MS)

Introduction & Mechanistic Context

Isorhamnetin 3-O-neohesperidoside (I3ON) is a bioactive flavonol glycoside predominantly found in Typha angustifolia pollen (Pollen Typhae) and Quercus mongolica, exhibiting potent antioxidant, anti-inflammatory, and cardiovascular-protective properties. In drug development and pharmacokinetic profiling, accurately identifying I3ON and its metabolites from complex biological matrices is critical.

High-resolution tandem mass spectrometry (HR-MS/MS) is the gold standard for elucidating the structure of flavonoid glycosides. By analyzing the precise mass shifts associated with glycosidic bond cleavages and the unique retro-Diels-Alder (RDA) reactions of the aglycone core, analysts can definitively map the molecular architecture of I3ON. This application note details the causal reasoning, optimized protocols, and diagnostic fragmentation pathways required to confidently identify I3ON using UHPLC-Q-TOF/MS.

Experimental Protocols & Self-Validating Workflows

To ensure a self-validating analytical system, the following protocol integrates specific physicochemical rationales with built-in System Suitability Tests (SST).

Sample Extraction and Enrichment

Causality: Flavonoid glycosides are amphiphilic; they possess a hydrophobic aglycone core and a polar disaccharide moiety. Extracting them requires a solvent with an optimized dielectric constant.

  • Extraction: Suspend 0.5 g of pulverized Typha angustifolia pollen in 10 mL of 70% aqueous methanol.

  • Sonication: Sonicate at room temperature for 30 minutes (40 kHz, 1200 W). Rationale: Cavitation forces disrupt the tough exine layer of the pollen without thermally degrading labile O-glycosidic bonds .

  • Liquid-Liquid Partitioning: Partition the crude extract successively with petroleum ether (to remove non-polar waxes/lipids) and ethyl acetate. Retain the ethyl acetate fraction, which selectively enriches moderately polar flavonoids like I3ON.

  • Reconstitution: Dry the ethyl acetate fraction under nitrogen and reconstitute in 1 mL of initial mobile phase (95% Water / 5% Acetonitrile).

UHPLC-Q-TOF/MS Analytical Conditions

Causality: Negative electrospray ionization (ESI⁻) is selected over positive mode because the weakly acidic phenolic hydroxyl groups (C-5 and C-7) on the flavonoid A-ring readily deprotonate, yielding highly stable [M-H]⁻ ions and structurally rich MS/MS spectra .

  • Column: C18 reversed-phase column (2.1 × 100 mm, 1.7 µm).

  • Mobile Phase:

    • (A) 0.1% Formic acid in ultrapure water (Promotes sharp peak shapes by suppressing silanol ionization).

    • (B) Acetonitrile.

  • Gradient: 5% B to 40% B over 15 minutes.

  • ESI⁻ Parameters:

    • Capillary Voltage: 3.0 kV

    • Desolvation Temperature: 350°C (Optimized to ensure complete droplet desolvation without inducing in-source thermal degradation of the neohesperidose sugar).

    • Collision Energy (CE) Ramping: 15 eV to 45 eV. (A static CE is insufficient; ramping ensures the capture of both low-energy glycosidic cleavages and high-energy C-ring fragmentations).

  • Self-Validation Check (SST): Prior to sample injection, calibrate the Q-TOF with a sodium formate solution. The run is only validated if the observed precursor [M-H]⁻ for an I3ON reference standard is detected at m/z 623.1615 with a mass error of ≤ 5 ppm.

Mechanistic Fragmentation Profiling

The fragmentation of Isorhamnetin 3-O-neohesperidoside follows a highly predictable, sequential degradation pathway driven by the relative bond dissociation energies of the molecule.

Phase 1: Glycosidic Cleavage

I3ON contains a neohesperidose moiety (rhamnosyl-(1→2)-glucose) attached at the C-3 position.

  • Loss of Terminal Sugar: At lower collision energies, the terminal rhamnose is cleaved, resulting in a neutral loss of 146 Da to form the intermediate isorhamnetin 3-O-glucoside (m/z 477.1034).

  • Aglycone Formation: Subsequent loss of the inner glucose unit (-162 Da) yields the deprotonated isorhamnetin aglycone, [Y₀]⁻ at m/z 315.0512. Alternatively, the entire neohesperidose unit can be lost simultaneously (-308 Da) .

Phase 2: Aglycone Radical Formation & Ring Cleavage

Once the aglycone (m/z 315.05) is formed, it undergoes fragmentation highly characteristic of its specific substitution pattern:

  • Distonic Radical Anion Formation: Isorhamnetin possesses a methoxy group at the 3'-position of the B-ring. In negative mode, this methoxy group undergoes a homolytic cleavage, losing a methyl radical (•CH₃, -15 Da) to form a highly stable, diagnostic radical anion [Y₀-CH₃]•⁻ at m/z 300.0285. This strictly differentiates isorhamnetin from non-methoxylated isomers like quercetin.

  • Retro-Diels-Alder (RDA) Cleavage: High collision energies force the opening of the central C-ring. The 1,3A⁻ RDA cleavage yields a fragment at m/z 151.0041, corresponding to the 5,7-dihydroxy-substituted A-ring.

Data Visualization

Quantitative Fragment Summary

The following table summarizes the exact mass data required for the high-confidence annotation of I3ON.

Fragment IonObserved m/zMass Diff. (Da)FormulaMechanistic Assignment
[M-H]⁻ 623.1615-C₂₇H₂₉O₁₆⁻Deprotonated precursor ion
[M-H-Rha]⁻ 477.1034146.0581C₂₁H₁₉O₁₂⁻Neutral loss of terminal rhamnose
[Y₀]⁻ 315.0512308.1103C₁₆H₁₁O₇⁻Loss of neohesperidose (Aglycone)
[Y₀-CH₃]•⁻ 300.028515.0227C₁₅H₈O₇•⁻Homolytic loss of methyl radical
[Y₀-CO₂]⁻ 271.061744.0000C₁₅H₁₁O₅⁻Decarboxylation of the C-ring
1,3A⁻ 151.0041-C₇H₃O₄⁻Retro-Diels-Alder (RDA) cleavage
Fragmentation Pathway Diagram

MS_Fragmentation Precursor Isorhamnetin 3-O-neohesperidoside m/z 623.16 [M-H]⁻ Glucoside Isorhamnetin 3-O-glucoside m/z 477.10 [M-H-Rha]⁻ Precursor->Glucoside -146 Da (Rhamnose) Aglycone Isorhamnetin (Aglycone) m/z 315.05 [Y₀]⁻ Precursor->Aglycone -308 Da (Neohesperidose) Glucoside->Aglycone -162 Da (Glucose) Radical Distonic Radical Anion m/z 300.03 [Y₀-CH₃]•⁻ Aglycone->Radical -15 Da (•CH₃) CO2Loss Decarboxylation m/z 271.06 [Y₀-CO₂]⁻ Aglycone->CO2Loss -44 Da (CO₂) RDA13 1,3A⁻ RDA Cleavage m/z 151.00 Aglycone->RDA13 C-ring Cleavage

Figure 1: ESI-MS/MS negative mode fragmentation pathway of Isorhamnetin 3-O-neohesperidoside.

Conclusion

The structural elucidation of Isorhamnetin 3-O-neohesperidoside relies on a cascade of highly specific gas-phase reactions. By optimizing ESI⁻ conditions to capture both the sequential shedding of the neohesperidose disaccharide and the diagnostic radical methyl loss of the methoxylated B-ring, analysts can achieve unambiguous identification. This protocol provides a robust, self-validating framework for the quality control of natural products and the tracking of flavonoid metabolites in pharmacokinetic studies.

References

  • Metabolic Profiling of Isorhamnetin-3-O-Neohesperidoside Produced by Human Intestinal Flora Employing UPLC-Q-TOF/MS Journal of Chromatographic Science (Oxford Academic) URL:[Link][1]

  • Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry Molecules (MDPI / PMC) URL:[Link][2]

  • Screening of Combinatorial Quality Markers for Natural Products by Metabolomics Coupled With Chemometrics. A Case Study on Pollen Typhae Frontiers in Pharmacology URL:[Link][3]

  • Molecular Networking-Guided Annotation of Flavonoid Glycosides from Quercus mongolica Bee Pollen Antioxidants (MDPI) URL:[Link][4]

Sources

Method

Cell culture assay protocols using Isorhamnetin 3-O-neohespeidoside

Application Note: Cellular Assays and Pharmacological Workflows for Isorhamnetin 3-O-neohesperidoside Executive Summary Isorhamnetin 3-O-neohesperidoside (also known as Calendoflavoside) is a naturally occurring flavonoi...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Cellular Assays and Pharmacological Workflows for Isorhamnetin 3-O-neohesperidoside

Executive Summary

Isorhamnetin 3-O-neohesperidoside (also known as Calendoflavoside) is a naturally occurring flavonoid glycoside predominantly isolated from Typha angustifolia and Acacia salicina[1]. In recent years, it has emerged as a highly versatile compound in drug discovery, exhibiting potent antioxidant, osteoclastogenic, and anti-melanogenic properties[1][2]. This application note provides drug development professionals and researchers with a comprehensive, self-validating framework for executing in vitro cell culture assays using this compound. The protocols herein are designed to ensure high reproducibility and scientific integrity by emphasizing the mechanistic causality behind each experimental step.

Pharmacological Profile & Mechanistic Insights

Understanding the molecular targets of Isorhamnetin 3-O-neohesperidoside is critical for designing robust assays:

  • Osteoclastogenesis & Bone Remodeling : The compound actively promotes the resorption of crown-covered bone during tooth eruption[3]. Mechanistically, it acts as an amplifier of receptor activator of nuclear factor-κB ligand (RANKL) signaling in bone marrow macrophages (BMMs). It significantly enhances the phosphorylation of p38 MAPK and AKT, which subsequently drives the upregulation of NFATc1, the master transcription factor for osteoclast differentiation[3].

  • Antioxidant & Antigenotoxicity : Isorhamnetin 3-O-neohesperidoside is a potent scavenger of superoxide anions and ABTS+• radicals[4]. In K562 human leukemia cells, it effectively inhibits H₂O₂-induced lipid peroxidation and protects against hydroxyl radical-induced DNA strand cleavage[5].

  • Melanogenesis Modulation : Recent screening identifies this compound as a novel dual inhibitor of Tyrosinase (TYR) and Melanocortin-1 receptor (MC1R). By suppressing TYR activity and downregulating MC1R expression, it reduces intracellular melanin content while simultaneously increasing LC3-II expression, highlighting its potential in skin pigmentation management[2].

Pathway Visualization

G RANKL RANKL Stimulation Receptor RANK Receptor RANKL->Receptor p38 p38 MAPK Phosphorylation Receptor->p38 AKT AKT Phosphorylation Receptor->AKT I3ON Isorhamnetin 3-O-neohesperidoside I3ON->p38 Enhances I3ON->AKT Enhances NFATc1 NFATc1 Upregulation p38->NFATc1 AKT->NFATc1 Osteoclast Osteoclastogenesis (TRAP+ Multinucleated Cells) NFATc1->Osteoclast

Mechanism of Isorhamnetin 3-O-neohesperidoside in RANKL-induced osteoclastogenesis.

Quantitative Bioactivity Data

To assist in dose-response calibration, the following table summarizes established baseline inhibitory concentrations (IC₅₀) across various biochemical and cellular assays[1][4][5][6].

Assay Target / Cell LineBiological FunctionIC₅₀ Value
Xanthine Oxidase Cell-free enzymatic inhibition48.75 μg/mL
Superoxide Anion Cell-free radical scavenging30.0 μg/mL
ABTS+• Radical Cell-free radical scavenging0.06 mg/mL
Lipid Peroxidation Antioxidant protection (K562 cells)0.6 mM
Caco-2 Cells Cytotoxicity / Anti-cancer baseline2.47 μg/mL
Bel-7402 Cells Cytotoxicity / Anti-cancer baseline74.4 μM

Validated Experimental Protocols

Protocol A: RANKL-Induced Osteoclastogenesis Assay in BMMs

This assay evaluates the compound's ability to promote macrophage differentiation into multinucleated osteoclasts.

Step-by-Step Methodology:

  • Cell Isolation & Seeding : Isolate primary Bone Marrow Macrophages (BMMs) from the tibias and femurs of 6-week-old C57BL/6 mice. Seed at a density of 1 × 10⁴ cells/well in a 96-well plate using α-MEM supplemented with 10% FBS.

    • Scientific Rationale: Primary BMMs are utilized over immortalized lines (e.g., RAW 264.7) because they preserve native receptor stoichiometry, ensuring physiological relevance.

  • Macrophage Priming : Supplement the media with 30 ng/mL M-CSF for 24 hours.

    • Scientific Rationale: M-CSF is strictly required for the survival and proliferation of the monocyte/macrophage lineage prior to differentiation.

  • Compound Treatment : Replace media with fresh α-MEM containing M-CSF (30 ng/mL), RANKL (50 ng/mL), and Isorhamnetin 3-O-neohesperidoside (1–50 μM).

    • Scientific Rationale: The compound must be dissolved in DMSO. Ensure the final DMSO concentration in the culture media remains ≤0.1% (v/v) to prevent solvent-induced cytotoxicity, which would falsely skew differentiation readouts.

  • Incubation & Staining : Incubate for 4–5 days. Fix cells with 4% paraformaldehyde and stain using a Tartrate-Resistant Acid Phosphatase (TRAP) kit.

    • Scientific Rationale: TRAP is a highly specific metalloproteinase expressed exclusively by functional osteoclasts.

  • Self-Validating Controls :

    • Negative Control: M-CSF only (Validates baseline; expects 0 multinucleated TRAP+ cells).

    • Positive Control: M-CSF + RANKL + 0.1% DMSO (Validates assay functionality; establishes the baseline osteoclastogenesis to which the compound's enhancing effect is compared).

Protocol B: Antigenotoxicity Assessment via Alkaline Comet Assay

This protocol quantifies the protective effect of Isorhamnetin 3-O-neohesperidoside against oxidative DNA damage in K562 cells.

Step-by-Step Methodology:

  • Pre-treatment (Loading Phase) : Seed K562 cells at 2 × 10⁵ cells/mL. Treat with 800 μg/mL Isorhamnetin 3-O-neohesperidoside for 2 hours.

    • Scientific Rationale: Pre-incubation allows for intracellular accumulation of the flavonoid, establishing a robust antioxidant buffer before the introduction of oxidative stress.

  • Oxidative Stress Induction : Expose the cells to 50 μM H₂O₂ for exactly 2 hours at 37°C.

    • Scientific Rationale: This specific concentration and duration generate a dynamic, measurable range of DNA single-strand breaks without triggering immediate necrotic cell death, ensuring the assay measures genotoxicity rather than apoptosis[5].

  • Alkaline Lysis & Unwinding : Embed cells in low-melting-point agarose on glass slides. Submerge in alkaline lysis buffer (pH > 13) for 1 hour at 4°C.

    • Scientific Rationale: The highly alkaline environment strips histones and unwinds DNA supercoils, exposing single-strand breaks.

  • Electrophoresis & Quantification : Run electrophoresis at 300 mA for 20 minutes. Stain with ethidium bromide or SYBR Green.

    • Scientific Rationale: Fragmented DNA migrates toward the anode, forming a "comet tail." The percentage of DNA in the tail directly correlates with the severity of genotoxic damage.

  • Self-Validating Controls :

    • Negative Control: Untreated cells (Establishes baseline DNA integrity).

    • Positive Control: 50 μM H₂O₂ only (Confirms stress induction).

    • Reference Standard: 0.1 mM Vitamin C + 50 μM H₂O₂ (Validates the assay's sensitivity to known antioxidants)[5].

References

  • Cayman Chemical . Isorhamnetin 3-O-neohesperidoside Product Information. 1

  • Yu X, et al. Isorhamnetin 3-O-neohesperidoside promotes the resorption of crown-covered bone during tooth eruption by osteoclastogenesis. Scientific Reports (2020). 3

  • Bouhlel I, et al. Antigenotoxic and antioxidant activities of isorhamnetin 3-O neohesperidoside from Acacia salicina. Journal of Applied Toxicology (2010). 5

  • ResearchGate Preprint . Isorhamnetin-3-O-neohesperidoside: A Novel Natural Dual Inhibitor of Tyrosinase and MC1R for Skin Pigmentation Management (2025). 2

  • PubChem . Isorhamnetin-3-O-neohesperidoside | CID 24204448. 7

  • Encyclopedia.pub . Isorhamnetin Glycosides as Phytonutrients (2023). 6

Sources

Application

Application Note: A Comprehensive Guide to the Preparation of Isorhamnetin 3-O-neohesperidoside Analytical Standard Solutions

Abstract This application note provides a detailed, field-proven protocol for the preparation of accurate and reproducible analytical standard solutions of Isorhamnetin 3-O-neohesperidoside. Intended for researchers, ana...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a detailed, field-proven protocol for the preparation of accurate and reproducible analytical standard solutions of Isorhamnetin 3-O-neohesperidoside. Intended for researchers, analytical scientists, and professionals in drug development, this guide moves beyond a simple list of steps to explain the critical scientific principles underpinning each stage of the process. By integrating best practices derived from authoritative pharmacopeial guidelines, this document ensures the resulting standard solutions are fit-for-purpose in sensitive analytical applications such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). The protocols herein are designed to be self-validating systems, emphasizing meticulous technique, proper material handling, and an understanding of the analyte's physicochemical properties to ensure the integrity and reliability of quantitative analysis.

Introduction: The Imperative for Accuracy

Isorhamnetin 3-O-neohesperidoside is a significant flavonoid glycoside found in various medicinal plants, including Pollen Typhae (Puhuang) and Acacia salicina.[1][2] Its notable biological activities, including antioxidant and anti-inflammatory effects, have positioned it as a compound of interest in pharmacology and natural product chemistry.[2][3] Accurate quantification of this analyte in complex matrices—be it for pharmacokinetic studies, quality control of herbal medicines, or metabolic profiling—is fundamentally dependent on the quality of the analytical standard solutions used for calibration.

The preparation of these standards is not a trivial procedural step; it is the cornerstone of quantitative accuracy. Errors introduced at this stage, such as incomplete dissolution, inaccurate weighing, improper dilution, or degradation, will propagate throughout the entire analytical workflow, rendering the final data unreliable. This guide, therefore, provides a robust framework for preparing these solutions, grounded in principles outlined by the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH).[4][5][6][7]

Analyte Profile: Physicochemical Properties and Handling

A thorough understanding of the analyte's properties is a prerequisite for success. Isorhamnetin 3-O-neohesperidoside is a complex glycoside whose behavior in solution dictates the entire preparation strategy.

Table 1: Physicochemical Properties of Isorhamnetin 3-O-neohesperidoside

PropertyValueSource(s)
Chemical Formula C₂₈H₃₂O₁₆[8][9][10]
Molecular Weight ~624.5 g/mol [8][9][10]
Appearance Light yellow to yellow solid/powder[8][11][12]
Solubility - High: DMSO (≥62.5 mg/mL), DMF (30 mg/mL) - Good: Ethanol (30-50 mg/mL), Methanol - Slightly Soluble: PBS (pH 7.2) - Insoluble: Water[8][11][12][13][14]
Stability Hygroscopic solid; sensitive to light.[11][14]
Rationale for Solvent Selection

The choice of solvent is the most critical decision in this process.

  • For Primary Stock Solutions: Anhydrous, high-purity Dimethyl Sulfoxide (DMSO) is the recommended solvent due to its excellent solvating power for Isorhamnetin 3-O-neohesperidoside.[12][14] Using a solvent that ensures high solubility minimizes the required volume and reduces the risk of the analyte precipitating out of solution during storage. It is critical to use fresh, anhydrous DMSO, as absorbed moisture can significantly decrease the compound's solubility.[13]

  • For Working Solutions: While DMSO is ideal for the stock, it is often not the preferred solvent for direct injection into chromatographic systems, as it can cause peak distortion and may be incompatible with certain mobile phases. Therefore, HPLC or MS-grade Methanol is the solvent of choice for preparing working standards via serial dilution.[11][15] It is miscible with typical reversed-phase mobile phases (e.g., acetonitrile/water mixtures) and has a lower viscosity and freezing point than DMSO.

Safety and Handling Precautions
  • Always handle Isorhamnetin 3-O-neohesperidoside powder in a well-ventilated area or a chemical fume hood to avoid inhalation.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.

  • As the compound is hygroscopic, minimize its exposure to atmospheric moisture by tightly capping the container immediately after use.[11]

Materials and Equipment

  • Analyte: Isorhamnetin 3-O-neohesperidoside Certified Reference Material (CRM), purity ≥98%.

  • Solvents: Anhydrous DMSO (≥99.9%), HPLC or MS-grade Methanol.

  • Glassware: Class A volumetric flasks (e.g., 1, 5, 10, 50 mL), Class A volumetric pipettes, or calibrated micropipettes.

  • Equipment:

    • Analytical balance (readable to at least 0.01 mg).

    • Vortex mixer.

    • Ultrasonic bath.

    • Amber glass vials with PTFE-lined caps for storage.

    • Syringe filters (0.22 µm, PTFE or nylon, if required).

Experimental Protocol: Preparation of Primary Stock Solution

This protocol details the preparation of a 1.0 mg/mL Primary Stock Solution . The objective is to achieve complete and accurate dissolution of a precisely weighed mass of the reference standard.

Workflow Diagram: Primary Stock Solution

cluster_prep Preparation Steps cluster_dissolve Dissolution Steps cluster_storage Final Steps A 1. Equilibrate CRM to Room Temp. B 2. Weigh 10.0 mg CRM on Analytical Balance A->B C 3. Quantitatively Transfer Powder to 10 mL Flask B->C D 4. Add ~7 mL DMSO C->D E 5. Vortex & Sonicate (Repeat until dissolved) D->E F 6. Equilibrate to RT E->F G 7. Add DMSO to Mark (QS to 10.0 mL) F->G H 8. Invert to Mix G->H I 9. Aliquot into Amber Vials H->I J 10. Label Clearly I->J K 11. Store at -20°C or -80°C J->K

Caption: Workflow for preparing a 1.0 mg/mL primary stock solution.

Step-by-Step Methodology
  • Equilibration: Allow the sealed container of the Isorhamnetin 3-O-neohesperidoside CRM to equilibrate to room temperature for at least 30 minutes before opening. This crucial step prevents condensation of atmospheric moisture onto the hygroscopic powder, which would lead to a weighing error.

  • Weighing: Accurately weigh approximately 10.0 mg of the CRM using an analytical balance. Record the exact weight (e.g., 10.12 mg) for precise concentration calculation.

  • Quantitative Transfer: Carefully transfer the weighed powder into a 10 mL Class A volumetric flask. Use a small amount of DMSO to rinse the weighing paper or boat multiple times, transferring the rinse into the flask to ensure no material is lost.

  • Initial Dissolution: Add approximately 7 mL of anhydrous DMSO to the flask.

  • Ensuring Complete Solubilization: Cap the flask and vortex thoroughly for 1 minute. Place the flask in an ultrasonic bath for 10-15 minutes to aid dissolution. Visually inspect the solution against a bright light source. If any particulates remain, repeat the vortex and sonication cycle. This step is critical as flavonoid glycosides can be slow to dissolve.

  • Temperature Equilibration: Allow the solution to return to room temperature, as sonication can cause slight warming, which would affect the final volume.

  • Dilution to Volume: Once at room temperature, carefully add DMSO to the 10 mL calibration mark (QS). The bottom of the meniscus should be level with the mark.

  • Homogenization: Cap the flask securely and invert it at least 15-20 times to ensure the solution is completely homogeneous.

  • Storage: Immediately transfer the stock solution into smaller, labeled amber glass vials. Aliquoting prevents repeated freeze-thaw cycles of the main stock and protects the light-sensitive compound.

  • Labeling & Documentation: Label each vial with the compound name, exact concentration (calculated from the precise weight), solvent, preparation date, and preparer's initials. Record all details in a laboratory notebook.

Experimental Protocol: Preparation of Working Standard Solutions

This protocol details the preparation of a calibration curve (e.g., 0.1 to 10 µg/mL) from the 1.0 mg/mL (1000 µg/mL) primary stock solution using serial dilution in Methanol.

Workflow Diagram: Serial Dilution

cluster_dilution Serial Dilution in Methanol Stock Primary Stock 1000 µg/mL in DMSO Int1 Intermediate Stock 100 µg/mL Stock->Int1 1:10 Dilution (1 mL -> 10 mL) Int2 Working Stock 10 µg/mL Int1->Int2 1:10 Dilution (1 mL -> 10 mL) W1 Working Std 1 10 µg/mL Int2->W1 Use Directly W2 Working Std 2 5.0 µg/mL Int2->W2 1:2 Dilution (e.g., 2.5 mL -> 5 mL) W3 Working Std 3 1.0 µg/mL Int2->W3 1:10 Dilution (e.g., 0.5 mL -> 5 mL) W4 Working Std 4 0.5 µg/mL Int2->W4 1:20 Dilution (e.g., 0.25 mL -> 5 mL) W5 Working Std 5 0.1 µg/mL Int2->W5 1:100 Dilution (e.g., 0.05 mL -> 5 mL)

Caption: Serial dilution scheme for generating working standards.

Step-by-Step Methodology
  • Prepare Intermediate Stock (100 µg/mL): Using a calibrated pipette, transfer 1.0 mL of the 1000 µg/mL Primary Stock into a 10 mL Class A volumetric flask. Dilute to the mark with Methanol and mix thoroughly. This step transitions from a DMSO to a Methanol-based solution, improving chromatographic compatibility.

  • Prepare Working Stock (10 µg/mL): Transfer 1.0 mL of the 100 µg/mL Intermediate Stock into another 10 mL Class A volumetric flask. Dilute to the mark with Methanol and mix thoroughly. This will be your highest calibration point and the stock for subsequent dilutions.

  • Prepare Calibration Standards: Prepare a series of working standards from the 10 µg/mL Working Stock as detailed in the table below. Use Class A volumetric flasks and calibrated pipettes for maximum accuracy.

Table 2: Example Dilution Scheme for Calibration Curve

Target Conc. (µg/mL)Aliquot of 10 µg/mL StockFinal Volume (mL)Diluent
10.0Use directly-Methanol
5.02.5 mL5.0Methanol
2.01.0 mL5.0Methanol
1.00.5 mL5.0Methanol
0.50.25 mL5.0Methanol
0.10.1 mL10.0Methanol
  • Best Practice: When using micropipettes, ensure the tip is pre-rinsed with the solution being transferred to improve accuracy. Always prepare a "blank" sample consisting of only the final diluent (Methanol) to be run in the analytical sequence.

Stability and Storage Recommendations

The stability of your standard solutions is paramount for generating reliable data over time. Improper storage is a common source of analytical error.

Table 3: Recommended Storage Conditions

Solution TypeContainerStorage TemperatureRecommended DurationRationale
Primary Stock Amber Glass Vial, PTFE-lined cap-20°C or -80°CUp to 6 months (verify)[14] Minimizes solvent evaporation and chemical degradation. Protects from light. Aliquoting prevents freeze-thaw damage.
Intermediate Stock Amber Glass Vial, PTFE-lined cap2-8°CUp to 1 week (verify)Shorter stability due to lower concentration and less stable solvent matrix.
Working Standards Autosampler vials2-8°C (in autosampler)Prepare fresh daily[16] Lowest concentrations are most susceptible to adsorption and degradation. Fresh preparation is a core tenet of GLP for quantitative analysis.

Quality Control and Method Validation

The preparation of standards is intrinsically linked to the validation of the analytical method itself, as guided by ICH Q2(R1).[5][6][7][17]

  • Suitability for Purpose: The objective of validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[6][7] This begins with properly prepared standards.

  • Linearity: When plotted, the calibration curve generated from these standards should yield a coefficient of determination (r²) of ≥0.995, demonstrating a linear relationship between concentration and instrument response.

  • Accuracy and Precision: The accuracy of an analytical procedure refers to the closeness of test results to the true value.[18] This is assessed by analyzing quality control (QC) samples (prepared independently at low, medium, and high concentrations) against the calibration curve. The results should be within ±15% of the nominal value.

By following the detailed protocols and understanding the scientific rationale presented in this guide, researchers can confidently prepare Isorhamnetin 3-O-neohesperidoside analytical standards that form a robust and reliable foundation for any quantitative study.

References

  • General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. United States Pharmacopeia. 4

  • usp31nf26s1_c1225, General Chapters: <1225> VALIDATION OF COMPENDIAL PROCEDURES. United States Pharmacopeia. 19

  • Analysis of isorhamnetin-3-O-neohesperidoside in rat plasma by liquid chromatography/electrospray ionization tandem mass spectrometry and its application to pharmacokinetic studies. PubMed. 20

  • Analysis of isorhamnetin-3-O-neohesperidoside in rat plasma by liquid chromatography/electrospray ionization tandem mass spectrometry and its application to pharmacokinetic studies. Chinese Journal of Natural Medicines. 21

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. 5

  • Proposed Revision of USP <1225> Published in the Pharmacopeial Forum. ECA Academy. 22

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. 17

  • USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. Investigations of a Dog. 23

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. 6

  • Flavonoid Standard Preparation Guide. Scribd. 16

  • ICH Q2 Analytical Method Validation. Slideshare. 24

  • The Metabolic Profiling of Isorhamnetin-3-O- Neohesperidoside Produced by Human Intestinal Flora Employing UPLC. SciSpace. 25

  • Isorhamnetin 3-O-neohesperidoside (CAS 55033-90-4). Cayman Chemical. 8

  • Isorhamnetin-3-O-neohesperidoside | C28H32O16 | CID 24204448. PubChem. 9

  • Isorhamnetin 3-O-neohesperoside | CAS 55033-90-4. Selleck Chemicals. 13

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. 7

  • <1225> VALIDATION OF COMPENDIAL PROCEDURES. ResearchGate. 18

  • Simultaneous Determination of Typhaneoside and Isorhamnetin-3-O-Neohesperidoside in Rats After Oral Administration of Pollen Typhae Extract by UPLC-MS/MS. ResearchGate. 26

  • ISORHAMNETIN 3-O-NEOHESPEROSIDE | 55033-90-4. ChemicalBook. 11

  • Isorhamnetin 3-neohesperidoside | C28H32O16 | CID 13915237. PubChem. 10

  • Isorhamnetin-3-O-neohespeidoside. RayBiotech. 12

  • Isorhamnetin-3-O-neohespeidoside | Flavonoid Compound. MedchemExpress.com. 14

  • CAS 55033-90-4: Isorhamnetin 3-O-neohesperidoside. CymitQuimica. 1

  • [Preparation of flavonoid reference standards from Scutellariae Radix under the guidance of high performance liquid chromatography-mass spectrometry analysis]. PubMed. 27

  • Characterization and Quantification by LC-MS/MS of the Chemical Components of the Heating Products of the Flavonoids Extract in Pollen Typhae for Transformation Rule Exploration. PMC. 15

  • Showing Compound Isorhamnetin 3-neohesperidoside (FDB016878). FooDB. 28

  • Structures, Sources, Identification/Quantification Methods, Health Benefits, Bioaccessibility, and Products of Isorhamnetin Glycosides as Phytonutrients. MDPI. 3

  • Metabolic Profiling of Isorhamnetin-3-O-Neohesperidoside Produced by Human Intestinal Flora Employing UPLC-Q-TOF/MS. Journal of Chromatographic Science | Oxford Academic.

  • Assessment of isorhamnetin 3-O-neohesperidoside from Acacia salicina: protective effects toward oxidation damage and genotoxicity induced by aflatoxin B1 and nifuroxazide. PubMed. 2

  • Simultaneous Determination of Typhaneoside and Isorhamnetin-3-O-Neohesperidoside in Rats After Oral Administration of Pollen Typhae Extract by UPLC-MS/MS. PubMed. 29

  • Isorhamnetin = 95.0 HPLC 480-19-3. Sigma-Aldrich.

Sources

Method

In vivo dosing guidelines for Isorhamnetin 3-O-neohespeidoside in murine models

In Vivo Dosing Guidelines and Pharmacological Protocols for Isorhamnetin 3-O-neohesperidoside in Murine Models Executive Summary & Route-Dependent Causality Isorhamnetin 3-O-neohesperidoside (I3ON) is a bioactive flavono...

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Author: BenchChem Technical Support Team. Date: April 2026

In Vivo Dosing Guidelines and Pharmacological Protocols for Isorhamnetin 3-O-neohesperidoside in Murine Models

Executive Summary & Route-Dependent Causality

Isorhamnetin 3-O-neohesperidoside (I3ON) is a bioactive flavonol glycoside isolated from botanical sources such as Typha angustifolia and Acacia salicina[1][2]. In murine models, I3ON exhibits a highly route-dependent pharmacological profile.

The causality behind route selection is critical for experimental success:

  • Parenteral/Localized Administration (e.g., Gingival Injection): Bypasses the gastrointestinal tract, allowing the intact glycoside to act as a potent osteoclastogenic agent. It directly upregulates RANKL to promote bone resorption, making it ideal for delayed tooth eruption models[3].

  • Enteral Administration (Oral Gavage): Subjects the compound to extensive gut microbiota metabolism. The intact glycoside is sequentially deglycosylated and demethylated into highly bioavailable aglycones (isorhamnetin and quercetin), which exert profound systemic anti-inflammatory and antioxidant effects, particularly in colitis models[4][5].

Pharmacokinetics & Microbiome-Driven Metabolism

When administered orally, I3ON's therapeutic efficacy is not driven solely by the parent compound, but by its interaction with intestinal flora. Bacteria such as Escherichia sp. cleave the rhamnose and glucose moieties, converting the poorly absorbed glycoside into its aglycone form, which is subsequently demethylated[5]. Researchers must account for vivarium-specific microbiome variations when designing oral dosing studies, as dysbiosis can blunt the drug's efficacy.

I3ON_Metabolism A Isorhamnetin 3-O-neohesperidoside B Isorhamnetin 3-O-glucoside A->B Deglycosylation (Loss of Rhamnose) C Isorhamnetin (Aglycone) B->C Deglycosylation (Loss of Glucose) D Quercetin C->D Demethylation

Gut microbiota-mediated metabolic pathway of Isorhamnetin 3-O-neohesperidoside.

Quantitative Dosing Guidelines

The following table synthesizes validated in vivo dosing parameters across different murine models to ensure rapid cross-comparison for study design.

Model / Target IndicationRoute of AdminDoseFrequencyVehicleKey Pharmacological Outcomes
Delayed Tooth Eruption Gingival Injection18.75 mg/kgDaily (4 days)PBS (with <5% DMSO)↑ RANKL, ↑ TRAP+ osteoclasts, ↑ NFATc1[3]
Ulcerative Colitis (DSS) Oral Gavage19.5 - 39.0 mg/kgDaily (7-14 days)0.5% CMC-Na↓ DAI, ↓ TNF-α, ↑ SCFAs, Gut flora modulation[4]
Pharmacokinetics (Rat) Intravenous (IV)5.0 mg/kgSingle DoseSalineBaseline clearance & half-life determination[2]

Detailed Experimental Protocols

Protocol A: Localized Gingival Injection for Osteoclastogenesis

Rationale: Localized injection prevents systemic degradation, delivering the intact glycoside to the dental follicle to stimulate macrophage-to-osteoclast differentiation[3]. Formulation:

  • Dissolve I3ON powder in 100% DMSO to create a high-concentration stock.

  • Dilute the stock in sterile PBS to achieve the final dosing concentration (18.75 mg/kg body weight). Critical: Ensure the final DMSO concentration is ≤5% to prevent localized tissue necrosis and artifactual inflammation.

Execution:

  • Anesthetize C57BL/6 mice (typically postnatal day 5-9 for eruption models) using isoflurane.

  • Using a 30-gauge Hamilton syringe, inject 5–10 µL of the I3ON solution directly into the gingiva covering the lower first molars.

  • Repeat daily for 4 consecutive days[3].

Self-Validating System: Harvest the mandibles on day 5. Perform Tartrate-Resistant Acid Phosphatase (TRAP) staining on histological sections. The protocol is validated if the crown-covered bone of the treated side shows a statistically significant increase in the area and number of TRAP-positive multinucleated cells compared to the vehicle-treated contralateral control[3].

Protocol B: Oral Administration for Gut Inflammation (Colitis)

Rationale: Oral dosing leverages the gut microbiome to process I3ON into anti-inflammatory aglycones that locally heal the mucosal lining and systemically inhibit NF-κB[4][5]. Formulation:

  • Suspend I3ON in 0.5% Carboxymethyl Cellulose Sodium (CMC-Na). Causality: Flavonoid glycosides are prone to settling; CMC-Na increases viscosity, ensuring the suspension remains homogenous during gavage to prevent under/over-dosing.

  • Vortex vigorously before each administration.

Execution:

  • Induce colitis in C57BL/6 mice via ad libitum access to 2% Dextran Sulfate Sodium (DSS) in drinking water for 7 days, followed by 7 days of normal water[4].

  • Concurrently administer I3ON (19.5 to 39.0 mg/kg) via daily oral gavage starting on Day 1 through Day 14.

Self-Validating System: Monitor the Disease Activity Index (DAI) daily, scoring weight loss, stool consistency, and hematochezia. Colitis models are highly variable; daily DAI tracking acts as an internal control. A successful therapeutic protocol will show a stabilization of DAI by day 3–5 and a significant preservation of colon length (measured post-euthanasia on day 14) compared to the DSS-only cohort[4].

Mechanistic Signaling Pathways

I3ON operates via distinct intracellular signaling cascades depending on the target tissue. In the bone microenvironment, it activates p38 and AKT kinases, driving NFATc1 expression to upregulate osteoclast-specific genes (CTSK, TRAP)[3]. In inflammatory states, its metabolites act as ROS scavengers and potent inhibitors of the NF-κB pathway, downregulating pro-inflammatory cytokines like TNF-α and IL-6[4].

I3ON_Signaling cluster_0 Osteoclastogenesis (Bone) cluster_1 Anti-Inflammatory (Systemic) I3ON Isorhamnetin 3-O-neohesperidoside RANKL RANKL Upregulation I3ON->RANKL NFKB NF-κB Inhibition I3ON->NFKB ROS ROS Scavenging I3ON->ROS Kinases p38 & AKT Activation RANKL->Kinases NFATc1 NFATc1 Expression Kinases->NFATc1 Genes CTSK, TRAP, V-ATPase d2 NFATc1->Genes Cytokines TNF-α, IL-6 Downregulation NFKB->Cytokines ROS->Cytokines

Dual mechanistic pathways of I3ON modulating osteoclastogenesis and inflammation.

References

  • Yu X, et al. (2020). Isorhamnetin 3-O-neohesperidoside promotes the resorption of crown-covered bone during tooth eruption by osteoclastogenesis. Scientific Reports. URL:[Link]

  • Xue, et al. (2023). Therapeutic effect of total flavonoids of Sargentodoxa cuneata on ulcerative colitis in mice by correcting gut dysbiosis. Arabian Journal of Chemistry. URL:[Link]

  • Liu, et al. (2017). The Metabolic Profiling of Isorhamnetin-3-O-Neohesperidoside Produced by Human Intestinal Flora Employing UPLC-Q-TOF/MS. Journal of Chromatographic Science. URL:[Link]

  • Bouhlel, et al. (2010). Assessment of isorhamnetin 3-O-neohesperidoside from Acacia salicina: Protective effects toward oxidation damage and genotoxicity induced by aflatoxin B1 and nifuroxazide. Journal of Applied Toxicology. URL:[Link]

Sources

Application

Application Note: High-Yield Purification of Isorhamnetin 3-O-Neohesperidoside via Macroporous Resin Chromatography

Executive Summary & Rationale Isorhamnetin 3-O-neohesperidoside (I3ON) is a bioactive flavonol di-glycoside predominantly isolated from botanical matrices such as Typha angustifolia (Pollen Typhae) and Calendula officina...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

Isorhamnetin 3-O-neohesperidoside (I3ON) is a bioactive flavonol di-glycoside predominantly isolated from botanical matrices such as Typha angustifolia (Pollen Typhae) and Calendula officinalis[1]. Recognized for its potent antioxidant and anti-inflammatory properties, I3ON is a critical target compound in modern pharmacognosy [2].

Physicochemical Profile

Understanding the physicochemical nature of I3ON is essential for predicting its chromatographic behavior and ensuring high-yield recovery.

Table 1: Physicochemical Properties of Isorhamnetin 3-O-neohesperidoside

PropertyValueCausality in Chromatography
Molecular Formula C₂₈H₃₂O₁₆ [1]High molecular weight di-glycoside; requires specific pore sizes (e.g., D101 resin).
Molecular Weight 624.5 g/mol [1]Elutes after smaller mono-glycosides but before non-polar aglycones.
Solubility Soluble in methanol/ethanol; slightly soluble in water [1]Dictates the use of a 50-70% ethanol step gradient for optimal desorption.
UV λmax 254 nm, 355 nm [1]Establishes the parameters for downstream HPLC and TLC monitoring.

Chromatographic Purification Strategy & Workflow

PurificationWorkflow Extract Crude Botanical Extract (e.g., Pollen Typhae) Resin Macroporous Resin Column (D101 / AB-8) Extract->Resin Load Sample Wash Water Wash (0% EtOH) Elutes Sugars & Proteins Resin->Wash Step 1 Elute1 20% EtOH Elution Elutes Polar Impurities Resin->Elute1 Step 2 Elute2 50-70% EtOH Elution Enriches I3ON Resin->Elute2 Step 3 Elute3 95% EtOH Elution Flushes Lipophilic Residues Resin->Elute3 Step 4 Purified Concentration & Lyophilization Purified I3ON Fraction Elute2->Purified Process Target Fraction

Caption: Workflow for Isorhamnetin 3-O-neohesperidoside purification using macroporous resin chromatography.

Self-Validating Experimental Protocol

This protocol is engineered as a self-validating system. By integrating in-process analytical checkpoints, researchers can verify success at each critical juncture rather than waiting for end-stage failure.

Phase 1: Resin Pre-treatment

Causality: Industrial macroporous resins (like D101 or AB-8) contain unpolymerized monomers and porogenic agents (e.g., toluene) trapped within their matrix. If not removed, these leach into the eluate, causing severe UV baseline drift and contaminating the final API.

  • Soak the dry resin in 95% ethanol for 24 hours to swell the polymer matrix and dissolve organic residues.

  • Pack the resin into a glass column and wash with 95% ethanol at 2 Bed Volumes (BV)/hour until the effluent runs clear when mixed with water (indicating the absence of hydrophobic monomers).

  • Flush the column with deionized water until the ethanol odor is completely undetectable.

Phase 2: Sample Loading & Adsorption

Causality: I3ON requires a highly polar mobile phase to maximize its hydrophobic interactions with the non-polar resin. Loading in high-ethanol concentrations will cause the target to bypass the resin entirely.

  • Dissolve the crude Typha angustifolia extract in deionized water (maximum 5% ethanol if solubility is poor).

  • Load the sample onto the column at a flow rate of 1.5 BV/hour.

  • Self-Validation Checkpoint : Monitor the effluent using a UV detector at 254 nm. If the absorbance spikes immediately, the column's adsorption capacity has been exceeded. Pause loading and dilute the sample or use a larger column bed.

Phase 3: Gradient Elution

Causality: A step gradient exploits the differential partitioning coefficients of the complex mixture [3].

  • Water Wash (3 BV) : Elutes highly polar, non-adsorbing compounds (sugars, amino acids, salts).

  • 20% Ethanol (4 BV) : Disrupts weak interactions, eluting highly polar flavonoid mono-glycosides and phenolic acids.

  • 50% - 70% Ethanol (5 BV) : The critical step. The ethanol concentration is now sufficient to break the van der Waals forces holding the moderately polar I3ON di-glycoside [1]. Collect this fraction in 500 mL aliquots.

  • 95% Ethanol (3 BV) : Flushes out non-polar aglycones (e.g., free isorhamnetin) and lipids, regenerating the column.

Phase 4: In-Process Validation & Concentration
  • TLC Validation : Spot 5 µL of each 50% and 70% EtOH fraction on a silica gel TLC plate. Develop using an Ethyl Acetate : Formic Acid : Water (8:1:1, v/v/v) mobile phase. Spray with 1% AlCl₃ in ethanol and view under UV 365 nm. Only pool fractions showing a distinct yellow fluorescent spot corresponding to the I3ON standard (Rf ~0.45).

  • Concentration : Concentrate the pooled, validated fractions under reduced pressure using a rotary evaporator. Crucial: Maintain the water bath below 60°C to prevent thermal hydrolysis of the neohesperidoside sugar moiety [1]. Lyophilize the aqueous residue to yield a yellow powder.

  • HPLC Quantification : Validate final purity using a C18 column (150 mm × 2.1 mm, 5 µm) with a mobile phase of 10 mM ammonium acetate buffer and methanol (20:80, v/v), monitoring at 254 nm [4].

Quantitative Data Summarization

Table 2: Macroporous Resin Gradient Elution Profile and Recovery Metrics

Elution StepSolvent SystemVolume (BV)Target Eluate ProfileI3ON Recovery (%)
Wash 100% Water3Sugars, proteins, salts0.0
Low-Polarity 20% Ethanol4Monoglycosides, phenolic acids< 2.0
Target Enrichment 50-70% Ethanol5Isorhamnetin 3-O-neohesperidoside > 85.0
Column Regeneration 95% Ethanol3Aglycones, lipophilic impurities< 1.0

Mechanistic Insights: Biological Activity of I3ON

The rigorous purification of I3ON is justified by its profound pharmacological efficacy, particularly in macrophage modulation and lipid metabolism [5]. I3ON acts as a potent upstream inhibitor in inflammatory cascades. By directly scavenging Reactive Oxygen Species (ROS) and upregulating endogenous antioxidant enzymes, I3ON prevents the ROS-dependent assembly and activation of the NLRP3 inflammasome. This blockade halts the downstream cleavage and secretion of pro-inflammatory cytokines such as IL-6 and TNF-α, conferring cellular protection [5].

SignalingPathway I3ON Isorhamnetin 3-O-neohesperidoside ROS Reactive Oxygen Species (ROS) I3ON->ROS Inhibits NLRP3 NLRP3 Inflammasome Activation I3ON->NLRP3 Suppresses Antiox Antioxidant Enzymes (SOD, CAT) I3ON->Antiox Upregulates ROS->NLRP3 Triggers Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) NLRP3->Cytokines Secretes Cell Cellular Protection & Anti-inflammatory State Cytokines->Cell Prevents Antiox->Cell Promotes

Caption: I3ON biological signaling pathway highlighting ROS inhibition and NLRP3 inflammasome suppression.

Sources

Method

Spectrophotometric determination of Isorhamnetin 3-O-neohespeidoside

Application Note & Protocol Topic: Spectrophotometric Determination of Isorhamnetin 3-O-neohesperidoside Introduction: The Significance of Quantifying Isorhamnetin 3-O-neohesperidoside Isorhamnetin 3-O-neohesperidoside i...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol

Topic: Spectrophotometric Determination of Isorhamnetin 3-O-neohesperidoside

Introduction: The Significance of Quantifying Isorhamnetin 3-O-neohesperidoside

Isorhamnetin 3-O-neohesperidoside is a naturally occurring flavonol glycoside found in various plants, including those from the Typha (cattail) and Acacia genera.[1][2] As a derivative of isorhamnetin, this compound is of significant interest to researchers in pharmacology and drug development due to its potent antioxidant, anti-inflammatory, and potential anti-cancer properties.[3][4] Accurate quantification is paramount for quality control of herbal raw materials, standardization of extracts, and for pharmacokinetic and pharmacodynamic studies.

This application note provides a detailed, validated protocol for the determination of Isorhamnetin 3-O-neohesperidoside using UV-Visible spectrophotometry based on the aluminum chloride (AlCl₃) complexation reaction. This method is robust, cost-effective, and rapid, making it highly suitable for routine analysis in most laboratory settings.[5]

Principle of the Method: Aluminum Chloride Complexation

The chemical architecture of flavonoids is key to their spectrophotometric analysis. Isorhamnetin 3-O-neohesperidoside, like many flavonols, possesses a C4-keto group and a C5-hydroxyl group.[6][7] This configuration allows it to form a stable, acid-resistant chelate complex with aluminum chloride (AlCl₃). This complexation event induces a significant bathochromic shift (a shift to a longer wavelength) of the primary absorption band (Band I) into the visible region of the electromagnetic spectrum.[8]

The practical advantage of this shift is twofold:

  • Enhanced Molar Absorptivity: The resulting yellow-colored complex absorbs light much more strongly than the flavonoid alone at the new, longer wavelength.

  • Improved Specificity: The measurement is moved to a wavelength (around 400-410 nm) where interference from other phenolic compounds that do not form such complexes is minimized.[9]

The workflow is conceptually straightforward, involving the reaction of the analyte with the chromogenic reagent followed by absorbance measurement.

G cluster_workflow Methodological Workflow prep Sample / Standard Preparation add_reagent Add AlCl₃ Reagent prep->add_reagent incubate Incubate for Complex Formation add_reagent->incubate measure Measure Absorbance at λmax incubate->measure calculate Calculate Concentration measure->calculate

Caption: High-level overview of the experimental workflow.

Materials and Reagents

Equipment
  • Double-beam UV-Visible Spectrophotometer (e.g., Shimadzu-1780 or equivalent)[10]

  • Matched 1 cm quartz cuvettes

  • Calibrated analytical balance

  • Class A volumetric flasks (10, 25, 50, 100 mL)

  • Calibrated micropipettes

  • Vortex mixer

  • Ultrasonic bath (for sample extraction)

Chemicals and Standards
  • Isorhamnetin 3-O-neohesperidoside certified reference standard (≥98% purity)[1][11]

  • Aluminum Chloride (AlCl₃), anhydrous, analytical grade

  • Methanol (CH₃OH), HPLC or spectroscopic grade[12]

  • Potassium Acetate (CH₃COOK), analytical grade (optional, for reaction stabilization)[6]

  • Deionized or distilled water

Experimental Protocols

Preparation of Reagents and Standard Solutions
  • Solvent (Methanol): Use HPLC or spectroscopic grade methanol directly.

  • Aluminum Chloride Reagent (2% w/v): Accurately weigh 2.0 g of anhydrous AlCl₃ and dissolve it in 100 mL of methanol. Store in a dark, tightly sealed bottle. Causality Note: Anhydrous AlCl₃ is hygroscopic; exposure to moisture can reduce its reactivity and lead to inconsistent results.

  • Isorhamnetin 3-O-neohesperidoside Stock Solution (1000 µg/mL): Accurately weigh 10.0 mg of the reference standard and transfer it to a 10 mL volumetric flask. Dissolve in methanol and make up to the mark. This stock solution should be stored at 4°C and protected from light.

Preparation of Calibration Curve Standards

Prepare a series of working standards by diluting the stock solution with methanol. The following is a suggested concentration range, which should be confirmed or adjusted based on instrument response.

StandardStock Solution (1000 µg/mL) VolumeFinal Volume (in Methanol)Final Concentration (µg/mL)
150 µL10 mL5
2100 µL10 mL10
3200 µL10 mL20
4400 µL10 mL40
5600 µL10 mL60
6800 µL10 mL80
Blank0 µL10 mL0
Sample Preparation (General Guideline)

The extraction of Isorhamnetin 3-O-neohesperidoside from a solid matrix (e.g., dried plant powder) requires optimization. A typical starting point is ultrasonic-assisted extraction.[5]

  • Accurately weigh approximately 1.0 g of the homogenized, dried sample powder into a flask.

  • Add 25 mL of methanol.

  • Sonicate in an ultrasonic bath for 30 minutes.

  • Centrifuge the mixture and collect the supernatant. Filter through a 0.45 µm syringe filter to remove particulates.

  • This filtered extract may need to be diluted with methanol to ensure the absorbance reading falls within the linear range of the calibration curve.

Spectrophotometric Measurement Protocol
  • Pipette 1.0 mL of each standard solution, sample solution, and the blank (methanol) into separate, labeled test tubes.

  • To each tube, add 0.2 mL of the 2% AlCl₃ reagent.

  • Vortex each tube thoroughly.

  • Allow the solutions to incubate at room temperature for 30-40 minutes, protected from direct light.[6][13] Causality Note: This incubation period is critical to ensure the complexation reaction reaches equilibrium, leading to stable and maximum absorbance readings.[5]

  • Set the spectrophotometer to zero using the prepared blank solution.

  • Measure the absorbance of each standard and sample solution at the wavelength of maximum absorbance (λmax). The λmax should be determined by scanning the most concentrated standard solution (e.g., 80 µg/mL) from 350 nm to 500 nm against the blank. Based on literature, this is expected to be around 401-410 nm .[13][14]

G cluster_protocol Measurement Protocol start Pipette 1 mL of Sample/Standard add_alcl3 Add 0.2 mL of 2% AlCl₃ start->add_alcl3 vortex Vortex to Mix add_alcl3->vortex incubate Incubate for 40 min vortex->incubate zero Zero Spectrophotometer with Blank incubate->zero read Read Absorbance at λmax (~405 nm) zero->read

Sources

Application

Application Note: Advanced Liposomal Formulation of Isorhamnetin 3-O-neohesperidoside (I3ON) for Enhanced Bioavailability

Introduction & Rationale Isorhamnetin 3-O-neohesperidoside (I3ON) is a potent bioactive flavonoid glycoside isolated from botanical sources such as Typha angustifolia (Pollen Typhae) and Acacia salicina. In recent years,...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Rationale

Isorhamnetin 3-O-neohesperidoside (I3ON) is a potent bioactive flavonoid glycoside isolated from botanical sources such as Typha angustifolia (Pollen Typhae) and Acacia salicina. In recent years, it has garnered significant attention in drug development for its diverse pharmacological profile, which includes robust antioxidant capacity, antigenotoxic protection against DNA damage[1], and targeted promotion of osteoclastogenesis for bone remodeling[2].

Despite its high therapeutic potential, the clinical translation of I3ON is severely bottlenecked by its pharmacokinetic limitations. The presence of a bulky, hydrophilic neohesperidose sugar moiety restricts its passive diffusion across lipid membranes. Furthermore, upon oral administration, I3ON is subjected to rapid deglycosylation by human intestinal flora, converting it into isorhamnetin-3-O-glucoside and subsequently into the aglycone isorhamnetin[3]. This first-pass metabolism prevents the intact glycoside from reaching systemic circulation in therapeutic concentrations[4].

To overcome these barriers, encapsulating I3ON within a nanoliposomal delivery system provides a biomimetic solution. The phospholipid bilayer shields the vulnerable O-glycosidic bond from premature enzymatic cleavage in the gastrointestinal tract, while the nanoscale size of the vesicles significantly enhances transcellular permeation and cellular uptake.

Physicochemical Profiling

Understanding the physicochemical nature of I3ON is critical for designing an effective encapsulation strategy. The molecule exhibits an amphiphilic character but leans heavily toward hydrophilicity due to its disaccharide appendage.

Table 1: Physicochemical Properties and Pharmacokinetic Implications of I3ON

ParameterValue / CharacteristicPharmacokinetic Implication
Molecular Weight 624.54 g/mol Exceeds Lipinski's Rule of 5 threshold (MW > 500 Da), severely limiting unassisted passive paracellular transport.
Solubility Profile Soluble in Methanol, DMSO; Poor in Water/LipidsRequires co-solvents during lipid formulation; lacks sufficient lipophilicity for spontaneous membrane permeation.
Metabolic Fate Deglycosylated by intestinal floraRapidly metabolized by gut microbiota (Bacteroides spp.) into isorhamnetin aglycone, reducing the bioavailability of the intact glycoside.
Primary Pharmacophore Hydroxyl groups on the flavonoid backboneResponsible for radical scavenging and antioxidant activity; sensitive to thermal degradation during formulation.

Pharmacological Signaling & Mechanism of Action

To understand the therapeutic targeting of I3ON, we must map its intracellular signaling pathways. In the context of bone remodeling and the treatment of delayed tooth eruption, I3ON acts as a targeted promoter of osteoclastogenesis. It upregulates the receptor activator of nuclear factor-κB ligand (RANKL), triggering a downstream cascade through the p38 MAPK and AKT pathways. This culminates in the activation of NFATc1, the master transcription factor for osteoclast-specific genes[2].

G1 I3ON Isorhamnetin 3-O-neohesperidoside RANKL RANKL Receptor I3ON->RANKL Upregulates P38 p38 MAPK RANKL->P38 AKT AKT Pathway RANKL->AKT NFATC1 NFATc1 Activation P38->NFATC1 AKT->NFATC1 OSTEO Osteoclastogenesis & Bone Resorption NFATC1->OSTEO Gene Expression (CTSK, TRAP)

I3ON-mediated RANKL signaling pathway promoting NFATc1 activation and osteoclastogenesis.

Formulation Strategy: I3ON-Loaded Nanoliposomes

We utilize a Thin-Film Hydration method to formulate I3ON nanoliposomes. This technique is specifically chosen because it allows the amphiphilic I3ON to partition optimally during the self-assembly of the lipid bilayer. The hydrophobic isorhamnetin aglycone anchors into the hydrophobic tails of the phospholipids, while the hydrophilic neohesperidose moiety interacts with the polar head groups and the aqueous core.

G2 LIPID Phospholipids + Cholesterol MIX Solvent Mixing LIPID->MIX API I3ON in Methanol API->MIX EVAP Rotary Evaporation (40°C, Vacuum) MIX->EVAP FILM Thin Lipid Film EVAP->FILM Solvent Removal HYDR Hydration (PBS pH 7.4) FILM->HYDR Self-Assembly SONIC Probe Sonication (Ice Bath) HYDR->SONIC MLVs formed LIPO I3ON Nanoliposomes SONIC->LIPO SUVs formed

Step-by-step workflow for the formulation of I3ON-loaded nanoliposomes via thin-film hydration.

Experimental Protocol: Self-Validating Methodology

Step 1: Preparation of the Organic Phase
  • Accurately weigh 100 mg of Phosphatidylcholine (PC) and 25 mg of Cholesterol (Chol) to achieve a 4:1 molar ratio.

  • Dissolve the lipids in 10 mL of a Chloroform:Methanol (2:1 v/v) mixture.

  • Add 10 mg of I3ON (pre-dissolved in 1 mL of Methanol) to the lipid solution.

  • Causality & Logic: Cholesterol is integrated at a 4:1 ratio to modulate membrane fluidity. It fills the transient gaps between phospholipid molecules, preventing the premature leakage of the hydrophilic neohesperidose moiety. The specific solvent ratio ensures the complete co-solubilization of the highly lipophilic lipids and the moderately polar I3ON.

Step 2: Thin-Film Formation
  • Transfer the mixture to a round-bottom flask attached to a rotary evaporator.

  • Evaporate the solvent under reduced pressure at 40°C and 150 rpm for 45 minutes until a thin, uniform lipid film forms on the flask wall.

  • Flush the flask with nitrogen gas and store it in a vacuum desiccator overnight.

  • Causality & Logic: Maintaining the water bath at exactly 40°C prevents the thermal degradation of I3ON's sensitive antioxidant hydroxyl groups[1]. The overnight vacuum desiccation is a critical self-validating step to ensure the absolute removal of cytotoxic residual chloroform, which could compromise downstream cellular assays.

Step 3: Hydration & Self-Assembly
  • Hydrate the lipid film with 10 mL of Phosphate-Buffered Saline (PBS, pH 7.4) at 45°C (above the phase transition temperature of the lipid).

  • Agitate using a vortex mixer for 15 minutes to form Multilamellar Vesicles (MLVs).

  • Causality & Logic: Hydrating above the lipid phase transition temperature ensures the lipid bilayer is in a fluid "liquid-crystalline" state, allowing it to easily swell and encapsulate the aqueous buffer and the I3ON molecules.

Step 4: Size Reduction via Probe Sonication
  • Transfer the MLV dispersion to a glass vial placed in an ice bath.

  • Subject the dispersion to pulsed probe sonication (130 W, 5 seconds ON, 5 seconds OFF) for 10 minutes.

  • Causality & Logic: MLVs are highly heterogeneous and too large for efficient cellular uptake. Probe sonication provides the cavitation energy required to shear MLVs into uniform Small Unilamellar Vesicles (SUVs). The ice bath and pulsed cycles are mandatory to dissipate localized heat generation, thereby protecting the structural integrity of I3ON.

Step 5: Purification & Entrapment Efficiency (EE%) Validation
  • Transfer the liposomal dispersion into a dialysis bag (MWCO 10 kDa) and dialyze against 500 mL of PBS (pH 7.4) at 4°C for 4 hours to remove unencapsulated I3ON.

  • Lyse a 1 mL aliquot of the purified liposomes using 10% Triton X-100 and quantify the entrapped I3ON via HPLC-UV ( λ = 254 nm).

  • Causality & Logic: Unencapsulated I3ON (MW 624.54 Da) will rapidly diffuse across the 10 kDa membrane. This creates a self-validating system where the EE% can be accurately mathematically derived, ensuring the batch meets the required payload specifications before moving to in vitro testing.

Data Presentation & Quality Control Specifications

To ensure batch-to-batch reproducibility and clinical viability, the formulated I3ON nanoliposomes must meet strict quality control parameters.

Table 2: Target Quality Attributes for I3ON-Nanoliposomes

Quality AttributeTarget ValueAnalytical MethodRationale for Specification
Z-Average Size 100 - 150 nmDynamic Light Scattering (DLS)Optimal size range to exploit the Enhanced Permeability and Retention (EPR) effect and facilitate cellular endocytosis.
Polydispersity Index (PDI) < 0.25Dynamic Light Scattering (DLS)Ensures a highly monodisperse formulation, preventing Ostwald ripening and long-term aggregation.
Zeta Potential < -20 mVElectrophoretic Light ScatteringProvides sufficient electrostatic repulsion between vesicles, ensuring long-term colloidal stability in suspension.
Entrapment Efficiency (EE%) > 75%HPLC-UV ( λ = 254 nm)Validates the lipid-to-drug ratio efficiency, confirming the economic and therapeutic viability of the formulation.

References

  • Isorhamnetin Glycosides as Phytonutrients - Encyclopedia.
  • Isorhamnetin 3-O-neohesperidoside promotes the resorption of crown-covered bone during tooth eruption by osteoclastogenesis Source: Scientific Reports / PubMed URL
  • Metabolic Profiling of Isorhamnetin-3-O-Neohesperidoside Produced by Human Intestinal Flora Employing UPLC-Q-TOF/MS Source: Journal of Chromatographic Science | Oxford Academic URL
  • Antigenotoxic and antioxidant activities of isorhamnetin 3-O neohesperidoside from Acacia salicina Source: ResearchGate URL

Sources

Technical Notes & Optimization

Troubleshooting

Improving extraction yield of Isorhamnetin 3-O-neohespeidoside from plant matrices

Welcome to the Technical Support Center for the isolation and optimization of Isorhamnetin 3-O-neohesperidoside (I3ON) . This portal is designed for researchers, analytical chemists, and drug development professionals.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation and optimization of Isorhamnetin 3-O-neohesperidoside (I3ON) . This portal is designed for researchers, analytical chemists, and drug development professionals. It provides field-proven methodologies, mechanistic troubleshooting, and self-validating workflows to maximize I3ON recovery from complex plant matrices.

Knowledge Base: Matrix Profiling & Physicochemical Data

I3ON is a highly bioactive flavonol glycoside recognized for its potent antioxidant and anti-inflammatory properties[1]. It is predominantly extracted from the pollen of Typha angustifolia (Pollen Typhae)[2], the flowers of Calendula officinalis[3], and the leaves of Hippophae rhamnoides[4]. Because I3ON consists of a hydrophobic isorhamnetin aglycone linked to a hydrophilic neohesperidoside sugar moiety, solvent selection is the most critical variable in optimizing extraction yield[5].

Table 1: Physicochemical Properties of I3ON
PropertyValue / CharacteristicExperimental Implication
Molecular Formula C₂₈H₃₂O₁₆[1]High molecular weight (624.5 g/mol ) requires sufficient solvent penetration time.
Solubility Soluble in methanol; slightly soluble in water[1]Pure water is ineffective; binary mixtures (e.g., aqueous methanol/ethanol) are mandatory.
UV λmax 254 nm, 355 nm[1]Ideal wavelengths for real-time HPLC monitoring and fraction collection.
Thermal Stability Degrades > 60°C[6]High-temperature extraction causes cleavage of the glycosidic bond.
Table 2: Comparative Extraction Yields by Matrix & Solvent
Plant MatrixOptimal Solvent SystemExpected Yield / ContentReference
Typha angustifolia (Pollen)60–70% Methanol (Aqueous)0.25% – 0.36% (w/w)[7],[2]
Calendula officinalis60% Ethanol (Aqueous)~0.33 mg/g[3]
Typha angustifolia (Extract)100% Ethanol2.58% (in crude extract)[1]

Protocol Optimization: Self-Validating Extraction Workflow

To ensure scientific integrity, the following Ultrasound-Assisted Extraction (UAE) protocol is designed as a self-validating system . This means every major phase includes an In-Process Quality Control (IPQC) checkpoint to verify success before proceeding to the next step, eliminating downstream failures.

Step-by-Step Methodology

Step 1: Matrix Pre-treatment & Defatting

  • Action: Grind the dried plant matrix (e.g., Pollen Typhae) into a fine powder. Macerate 1 kg of powder in petroleum ether for 12 hours to remove non-polar lipids.

  • Causality: Plant matrices like pollen are rich in waxes and lipids that coat the cell walls, preventing polar solvents from penetrating. Defatting increases the accessible surface area for the extraction solvent[1].

  • IPQC Checkpoint 1: Evaporate a small aliquot of the defatted matrix. If it leaves a greasy residue, repeat the petroleum ether wash.

Step 2: Ultrasound-Assisted Extraction (UAE)

  • Action: Suspend the defatted powder in 60% aqueous methanol at a solid-to-liquid ratio of 1:20 (g/mL). Sonicate at 40 kHz for 30 minutes at room temperature (do not exceed 40°C)[7],[6].

  • Causality: 60% methanol optimally matches the moderate polarity of I3ON. Ultrasound creates cavitation bubbles that mechanically disrupt plant cell walls, enhancing mass transfer without the need for destructive thermal heating[6].

  • IPQC Checkpoint 2: Spot the crude extract on a TLC plate (ethyl acetate-formic acid-water). Visualize under UV light (365 nm) or spray with 1% AlCl₃. A distinct yellow-green fluorescent spot confirms the presence of intact flavonoid glycosides[1].

Step 3: Liquid-Liquid Partitioning

  • Action: Filter the extract, concentrate it under reduced pressure (< 60°C)[1], and suspend the residue in water. Partition successively with chloroform (to remove residual lipophiles), ethyl acetate, and n-butanol.

  • Causality: I3ON is preferentially enriched in the ethyl acetate and n-butanol fractions due to its glycosidic polarity.

  • IPQC Checkpoint 3: Spike a sample with a known concentration of Rutin (Internal Standard). Run a rapid LC-MS/MS scan to calculate the recovery rate of the partitioning phase[8].

Step 4: Preparative HPLC Purification

  • Action: Load the enriched fraction onto a Prep-HPLC C18 column. Elute using a gradient of 0.1% aqueous formic acid and acetonitrile. Monitor at 254 nm and 355 nm[1],[7].

  • Causality: The acidic mobile phase suppresses the ionization of the phenolic hydroxyl groups on I3ON, sharpening the chromatographic peak and preventing peak tailing[7].

G Start Raw Plant Matrix (e.g., Pollen Typhae) Prep Defatting & Milling (Petroleum Ether Wash) Start->Prep Extract Ultrasound-Assisted Extraction (60% Methanol, <40°C) Prep->Extract Filter Filtration & Concentration (Rotary Evap < 60°C) Extract->Filter Purify Liquid-Liquid Partitioning (Ethyl Acetate / n-Butanol) Filter->Purify HPLC Prep-HPLC Purification (C18 Column, 254/355 nm) Purify->HPLC End Purified I3ON Isolate HPLC->End

Optimized self-validating workflow for the extraction and purification of I3ON.

Troubleshooting & FAQs

Q: My I3ON peak area is decreasing over prolonged extraction times, while aglycone peaks (like isorhamnetin) are increasing. What is causing this? A: You are experiencing thermal degradation via hydrolysis. Flavonol-3-O-glycosides are highly susceptible to the cleavage of their sugar moieties when exposed to prolonged heat. Studies show that heating I3ON extracts beyond 15 minutes at elevated temperatures causes the peak height of I3ON to decrease, while the aglycone (isorhamnetin) and monoglycoside (isorhamnetin-3-O-glucoside) artifacts increase[6]. Solution: Keep extraction temperatures strictly below 60°C and limit sonication time to 30 minutes[1],[6].

Q: I am experiencing co-elution of I3ON with Typhaneoside during Prep-HPLC. How can I resolve this? A: Typhaneoside and I3ON are structurally similar flavonol glycosides that frequently co-occur in matrices like Pollen Typhae[2]. Solution: Flatten your mobile phase gradient. Instead of a rapid ramp, use a slow linear gradient of acetonitrile (e.g., 10% to 30% over 7.5 minutes) in 0.1% formic acid[9]. The formic acid is critical as it ensures the phenolic groups remain protonated, maximizing the subtle polarity differences between the two molecules[7].

Q: Why is my crude extract yield high, but the specific I3ON recovery low? A: This is a classic symptom of inappropriate solvent polarity. If you used 100% water, you extracted highly polar polysaccharides but left the I3ON behind. If you used 100% ethanol, you extracted chlorophylls and waxes but failed to solubilize the glycoside efficiently. Solution: Switch to a 60% methanol or 60% ethanol aqueous system, which has been empirically proven to be the optimal thermodynamic match for I3ON's polarity[3],[6].

Downstream Applications: Metabolic & Signaling Pathways

For drug development professionals formulating I3ON for oral administration, understanding its pharmacokinetic fate is vital. I3ON is not absorbed intact. Instead, it undergoes a sequential metabolic biotransformation mediated by human intestinal flora[9].

The neohesperidoside moiety is first cleaved to yield isorhamnetin-3-O-glucoside, which is further deglycosylated to the aglycone, isorhamnetin. Finally, isorhamnetin undergoes demethylation to form quercetin[9]. Both isorhamnetin and quercetin are the primary systemic effectors responsible for the observed anti-inflammatory and antioxidant activities[1],[10].

G I3ON Isorhamnetin 3-O-neohesperidoside (I3ON) Deglyc1 Deglycosylation (Intestinal Flora) I3ON->Deglyc1 I3OG Isorhamnetin-3-O-glucoside Deglyc1->I3OG Deglyc2 Deglycosylation (Cleavage of Glucose) I3OG->Deglyc2 Iso Isorhamnetin (Aglycone) Deglyc2->Iso Demeth Demethylation Iso->Demeth Bio Anti-inflammatory & Antioxidant Effects Iso->Bio Quer Quercetin Demeth->Quer Quer->Bio

Intestinal metabolic pathway of I3ON and its bioactive downstream derivatives.

References

  • BenchChem. An In-depth Technical Guide to the Isolation of Isorhamnetin-3-O-neohesperidoside from Typha angustifolia Pollen.1

  • Encyclopedia.pub. Isorhamnetin Glycosides as Phytonutrients.5

  • ResearchGate. Optimization of chemometric approaches for the extraction of isorhamnetin-3-O-rutinoside from Calendula officinalis L.3

  • Oxford Academic. Metabolic Profiling of Isorhamnetin-3-O-Neohesperidoside Produced by Human Intestinal Flora Employing UPLC-Q-TOF/MS.9

  • PMC (NIH). Isorhamnetin Influences the Viability, Superoxide Production and Interleukin-8 Biosynthesis of Human Colorectal Adenocarcinoma HT-29 Cells In Vitro.10

  • Frontiers. Screening of Combinatorial Quality Markers for Natural Products by Metabolomics Coupled With Chemometrics. A Case Study on Pollen Typhae.7

  • PMC (NIH). Structures, Sources, Identification/Quantification Methods, Health Benefits, Bioaccessibility, and Products of Isorhamnetin Glycosides as Phytonutrients.2

  • PubMed (NIH). Analysis of isorhamnetin-3-O-neohesperidoside in rat plasma by liquid chromatography/electrospray ionization tandem mass spectrometry and its application to pharmacokinetic studies.8

  • MDPI. Characterization and Quantification by LC-MS/MS of the Chemical Components of the Heating Products of the Flavonoids Extract in Pollen Typhae for Transformation Rule Exploration.6

  • ResearchGate. A Comprehensive Review on Extraction, Structure, Detection, Bioactivity, and Metabolism of Flavonoids from Sea Buckthorn (Hippophae rhamnoides L.).4

Sources

Optimization

Technical Support Center: Overcoming Isorhamnetin 3-O-neohesperidoside (I3ON) Aqueous Solubility Issues

Welcome to the Technical Support Center for Isorhamnetin 3-O-neohesperidoside (I3ON). I3ON is a potent bioactive flavonoid glycoside isolated from botanical sources such as Typha angustifolia and Acacia salicina.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Isorhamnetin 3-O-neohesperidoside (I3ON). I3ON is a potent bioactive flavonoid glycoside isolated from botanical sources such as Typha angustifolia and Acacia salicina. While it is highly valued for its antioxidant, osteoclastogenic, and tyrosinase-inhibitory activities[1][2], its poor aqueous solubility remains a significant bottleneck for in vitro assays and in vivo bioavailability[3].

This guide provides researchers and formulation scientists with causality-driven troubleshooting steps, self-validating protocols, and advanced formulation strategies to overcome these solubility barriers.

Part 1: Frequently Asked Questions (FAQs) on I3ON Solubilization

Q1: Why does I3ON precipitate in my cell culture media even after being fully dissolved in DMSO? Causality: I3ON is highly soluble in polar aprotic organic solvents like DMSO and DMF (up to 30 mg/mL)[1]. However, when this concentrated stock solution is spiked into aqueous buffers (like PBS) or cell culture media, the sudden shift in the dielectric constant of the microenvironment forces the hydrophobic aglycone core to aggregate. Solution: Keep the final DMSO concentration strictly below 0.5% (v/v). If precipitation persists, you must employ a co-solvent system, add a non-ionic surfactant (e.g., 0.1% Tween-80) to lower the interfacial tension, or transition to a carrier-mediated delivery system.

Q2: Doesn't the neohesperidose sugar moiety provide enough hydrophilicity for aqueous dissolution? Causality: While glycosylation improves water solubility compared to the bare aglycone (isorhamnetin has an aqueous solubility of <3.5 μg/mL)[3], the bulky, rigid planar structure of the methoxylated flavone backbone strongly drives intermolecular hydrogen bonding and crystal lattice stacking. The hydration energy provided by the sugar moiety is thermodynamically insufficient to overcome the high lattice energy of the solid state.

Part 2: Advanced Formulation Strategies & Troubleshooting Protocols

To achieve stable, high-concentration aqueous solutions of I3ON for pharmacokinetic or formulation studies, researchers must employ supramolecular or nanotechnological approaches. Below are two highly effective, self-validating methodologies.

Strategy A: 2-Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Inclusion Complexes

Mechanism: HP-β-CD features a hydrophobic inner cavity and a hydrophilic exterior[4]. The hydrophobic isorhamnetin backbone of I3ON inserts into the cavity via van der Waals forces and hydrophobic interactions, while the neohesperidose moiety and the HP-β-CD exterior interact with the aqueous environment, effectively masking the insoluble core[3][4].

Self-Validating Protocol:

  • Preparation: Weigh I3ON and HP-β-CD at a 1:1 molar ratio.

  • Co-dissolution: Dissolve both compounds in a 50:50 (v/v) mixture of anhydrous ethanol and deionized water.

    • Validation Checkpoint: The solution must become completely transparent, indicating true molecular dispersion rather than a suspension.

  • Equilibration: Stir the mixture magnetically at 40°C for 24 hours. This prolonged kinetic energy input allows the system to reach the thermodynamic equilibrium required for stable inclusion complexation.

  • Solvent Removal: Evaporate the ethanol under reduced pressure using a rotary evaporator (40°C, 150 rpm)[3].

  • Lyophilization: Freeze the remaining aqueous solution at -80°C, followed by lyophilization (freeze-drying) for 48 hours to obtain a dry, flowable powder.

  • Reconstitution: Redissolve the lyophilized powder in PBS or water.

    • Validation Checkpoint: Measure UV absorbance at 254 nm or 355 nm[1]. The complete absence of light scattering (turbidity) confirms successful inclusion and solubility enhancement.

HPBCD_Workflow N1 1. Co-dissolution I3ON + HP-β-CD in EtOH/H2O N2 2. Equilibration Magnetic Stirring (40°C, 24h) N1->N2 N3 3. Evaporation Remove Ethanol (Rotary Evaporator) N2->N3 N4 4. Lyophilization Freeze Drying (-80°C to Vacuum) N3->N4 N5 5. Reconstitution Clear Aqueous Solution (No Turbidity) N4->N5

Workflow for I3ON-HP-β-CD Inclusion Complex Preparation.

Strategy B: Phospholipid Complexation (Phytosomes)

Mechanism: Phospholipids (e.g., soy phosphatidylcholine) possess an amphiphilic nature. The polar head of the phospholipid forms hydrogen bonds with the hydroxyl groups of I3ON, while the lipid tails wrap around the molecule. This creates a lipophilic complex that easily disperses in water to form micellar structures, significantly enhancing both aqueous solubility and lipid membrane permeability[3][5].

Self-Validating Protocol:

  • Reaction: Dissolve I3ON and anhydrous soy phosphatidylcholine (1:1 molar ratio) in anhydrous ethanol in a round-bottom flask[3].

  • Complexation: Heat the flask in a water bath at 40°C with constant reflux and stirring for 2 hours.

    • Validation Checkpoint: A distinct color shift or complete clarification of the mixture indicates successful complex formation.

  • Film Formation: Evaporate the solvent under reduced pressure until a thin lipid film forms on the flask wall.

  • Purification: Wash the dried film with n-hexane. Free, unreacted phospholipids will dissolve in the hexane, while the synthesized I3ON-phospholipid complex will precipitate out.

  • Drying: Dry the purified complex in a vacuum oven at 40°C for 48 hours to remove residual organic solvents[3].

Part 3: Quantitative Data on Solubility Enhancement

The following table summarizes the expected solubility and bioavailability improvements based on established methodologies for isorhamnetin derivatives and total flavones containing isorhamnetin[3][5][6].

Formulation StrategyCarrier / ExcipientFold Increase in Aqueous SolubilityFold Increase in Oral BioavailabilityReference
Phospholipid Complex Soy Phosphatidylcholine~122x~2.5x to 3.0x[3][5]
Inclusion Complex HP-β-Cyclodextrin>50x~2.89x[6]
Nanosuspension Poloxamer 407 / SDS>200x~4.11x[6]
Solid Dispersion PVP10 / Poloxamer 188~600xN/A[3]

Part 4: Application - Why Solubility Matters for Bioassays

BioPathway I3ON Solubilized I3ON (Aqueous Media) TYR Tyrosinase (TYR) Enzyme I3ON->TYR Binds MC1R MC1R Receptor Expression I3ON->MC1R Binds Inhib1 Direct Inhibition (IC50 Validated) TYR->Inhib1 Inhib2 Downregulation MC1R->Inhib2 Result Decreased Melanin Synthesis Inhib1->Result Inhib2->Result

I3ON dual inhibition of Tyrosinase and MC1R pathways.

References

  • Isorhamnetin-3-O-neohesperidoside: A Novel Natural Dual Inhibitor of Tyrosinase and MC1R for Skin Pigmentation Management. ResearchGate. [Link]

  • Fabrication of Nanosuspensions to Improve the Oral Bioavailability of Total Flavones from Hippophae rhamnoides L. and their Comparison with an Inclusion Complex. National Institutes of Health (NIH). [Link]

  • Cyclodextrin-Based Delivery Systems for Flavonoids: Mechanisms, Advances, Formulation, and Application Opportunities. MDPI. [Link]

  • Preparation of an isorhamnetin phospholipid complex for improving solubility and anti-hyperuricemia activity. Taylor & Francis. [Link]

Sources

Troubleshooting

Technical Support Center: Isorhamnetin 3-O-neohesperidoside Analysis

Welcome to the technical support guide for resolving HPLC peak co-elution issues involving Isorhamnetin 3-O-neohesperidoside. This resource is designed for researchers, scientists, and drug development professionals who...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for resolving HPLC peak co-elution issues involving Isorhamnetin 3-O-neohesperidoside. This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges in achieving baseline separation for this and structurally related flavonoid glycosides. As your dedicated scientific partner, this guide provides in-depth, field-proven insights to systematically troubleshoot and resolve co-elution, ensuring the integrity and accuracy of your chromatographic results.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My Isorhamnetin 3-O-neohesperidoside peak is co-eluting with an unknown impurity. What are the first-line troubleshooting steps I should take?

A1: Foundational System & Method Verification

Before making significant changes to your method, it's critical to rule out common system-level issues. Co-elution can often be a symptom of a problem with the instrument or basic method parameters rather than a fundamental lack of selectivity.[1]

The Causality: The goal of chromatography is to allow differential partitioning of analytes between the mobile and stationary phases. If the system isn't performing optimally, this process is compromised, leading to band broadening and loss of resolution.

Initial Verification Protocol:

  • System Suitability Check:

    • Action: Inject a well-characterized standard mixture (not your sample) to confirm that your HPLC system meets performance qualifications for efficiency, peak asymmetry, and retention time reproducibility.

    • Rationale: This step isolates the problem. If the standard runs poorly, the issue is likely with the HPLC system (e.g., pump, injector, detector). If the standard is acceptable, the problem lies with your specific method or sample.

  • Mobile Phase Integrity:

    • Action: Prepare fresh mobile phases using high-purity, HPLC-grade solvents and additives. Ensure accurate pH measurement and complete degassing.

    • Rationale: Contaminated or improperly prepared mobile phases can introduce baseline noise, cause shifts in retention time, and even create "ghost peaks" that can co-elute with your analyte.

  • Column Equilibration:

    • Action: Ensure the column is thoroughly equilibrated with the initial mobile phase conditions. For a standard 150 x 4.6 mm column, flushing with 10-20 column volumes is a good starting point.

    • Rationale: Insufficient equilibration leads to drifting baselines and unstable retention times, making it impossible to diagnose a co-elution problem accurately.

  • Sample Overload Assessment:

    • Action: Inject a dilution series of your sample (e.g., 1:2, 1:5, 1:10).

    • Rationale: Injecting too concentrated a sample can overload the column, causing peak fronting or tailing that can merge with adjacent peaks.[1] If peak shape improves upon dilution, overload is a contributing factor.

Q2: I've confirmed my system is operating correctly, but the co-elution persists. How can I use mobile phase modifications to improve separation?

A2: Manipulating Selectivity Through Mobile Phase Optimization

The mobile phase is one of the most powerful tools for manipulating selectivity—the ability of the chromatographic system to distinguish between two analytes. For flavonoid glycosides like Isorhamnetin 3-O-neohesperidoside, small changes can have a significant impact.

The Causality: Selectivity in reversed-phase HPLC is governed by the subtle differences in interactions between analytes, the non-polar stationary phase, and the polar mobile phase. By changing the mobile phase composition, you alter these interactions, which can change the elution order and improve resolution.[2][3]

The choice between acetonitrile (ACN) and methanol (MeOH) is a primary method development tool.[4] They possess different chemical properties that lead to different selectivities.[5][6]

  • Acetonitrile (ACN): A polar aprotic solvent with a strong dipole moment. It generally has a stronger elution strength than methanol, leading to shorter retention times.[5][6]

  • Methanol (MeOH): A polar protic solvent capable of hydrogen bonding. This property can introduce unique interactions with analytes that have hydrogen bond donor/acceptor sites, common in flavonoids.[5]

Parameter Acetonitrile (ACN) Methanol (MeOH) Rationale & Impact on Flavonoid Separation
Selectivity Different from MeOH due to its aprotic nature and dipole moment.[6]Different from ACN; its hydrogen-bonding capability can alter elution order for compounds with hydroxyl groups.[5]Co-eluting flavonoids often have minor structural differences (e.g., position of a hydroxyl or methoxy group). The different interaction mechanisms of ACN vs. MeOH can exploit these differences, potentially reversing elution order and resolving the peaks.[2]
Elution Strength Higher; generally results in shorter retention times.[5]Lower; generally results in longer retention times for the same %B.[4]If peaks are eluting very early (low k'), increasing retention with MeOH can provide more time for separation to occur.[7][8]
System Pressure Lower viscosity results in lower backpressure.[5]Higher viscosity results in higher backpressure.[5]ACN is often preferred for high-throughput UHPLC systems where pressure limits are a concern.
Peak Shape Typically provides sharper peaks for most compounds.Can sometimes improve peak shape for acidic compounds that might tail with ACN.[5]For flavonoids, which are phenolic, switching to MeOH might mitigate tailing caused by secondary interactions with the silica backbone of the column.

Experimental Protocol: Organic Modifier Scouting

  • Baseline Method: Run your current method using ACN as the organic modifier (Solvent B).

  • Methanol Substitution: Replace ACN with MeOH in Solvent B. Keep all other parameters (gradient profile, flow rate, temperature) the same.

  • Ternary Mixture: If neither solvent alone provides resolution, try a ternary mixture. Prepare Solvent B as a 50:50 (v/v) mixture of ACN and MeOH. This can offer an intermediate selectivity.[6]

  • Analysis: Compare the chromatograms for changes in selectivity and resolution between the target peaks.

The Causality: Flavonoids contain multiple acidic phenolic hydroxyl groups. The pH of the mobile phase dictates whether these groups are ionized (negatively charged) or neutral.[3] A change in ionization state drastically alters a molecule's polarity and, therefore, its retention time in reversed-phase HPLC.[9]

  • Low pH (e.g., pH 2.5-3.5 using formic or acetic acid): The phenolic groups will be fully protonated (neutral). This makes the molecule less polar and more retained on a C18 column. This is the most common approach for flavonoid analysis as it generally provides sharp peaks.[10]

  • Mid-Range pH (e.g., pH 4-6): The pH is close to the pKa of the phenolic groups. Here, analytes can exist in both ionized and neutral forms, often leading to broad, distorted peaks. This range should generally be avoided unless using a well-buffered mobile phase.

  • High pH (e.g., pH 8-10, requires a pH-stable column): The phenolic groups will be deprotonated (ionized). This makes the molecule more polar and less retained. This can dramatically change selectivity, especially if the co-eluting compounds have different pKa values.

Experimental Protocol: pH Scouting

  • Low pH (Control): Use your standard mobile phase containing 0.1% formic acid (approx. pH 2.7).

  • Intermediate pH: Prepare an aqueous mobile phase (Solvent A) with a buffer like 10 mM ammonium acetate, adjusted to pH 5.0.

  • High pH (Requires a hybrid/pH-stable column): Prepare an aqueous mobile phase (Solvent A) with 10 mM ammonium bicarbonate or 0.1% ammonium hydroxide (approx. pH 9-10).

  • Analysis: Compare the chromatograms. Look for significant shifts in retention time and changes in elution order. A change in pH can be a very effective tool for resolving compounds with different acidic properties.[3][9]

Q3: Mobile phase optimization provided some improvement, but resolution is still not baseline. Should I consider a different HPLC column?

A3: Exploiting Alternative Stationary Phase Chemistries

If manipulating the mobile phase doesn't achieve the desired resolution, the next logical step is to change the stationary phase. The standard C18 (ODS) column is an excellent starting point, but other chemistries offer different retention mechanisms that can provide the necessary selectivity.[10][11]

The Causality: Co-elution on a C18 column means the analytes have very similar hydrophobic/hydrophilic character. Alternative stationary phases introduce different types of molecular interactions (e.g., pi-pi, dipole-dipole, shape selectivity) that can differentiate between these structurally similar compounds.

G cluster_0 Troubleshooting Workflow Start Co-elution on C18 Column Phenyl Try Phenyl-Hexyl Column Start->Phenyl Analyte has aromatic rings? (Flavonoids do) PFP Try Pentafluorophenyl (PFP) Column Phenyl->PFP Resolution still insufficient Resolved Resolution Achieved Phenyl->Resolved Success Polar Try Polar-Embedded or Polar-Endcapped C18 PFP->Polar Still co-eluting PFP->Resolved Success Polar->Resolved Success

Caption: Logical workflow for column selection to resolve co-elution.

Stationary Phase Primary Interaction Mechanism(s) Ideal for Resolving...
Standard C18 Hydrophobic interactions.General purpose; separates based on overall polarity.[10]
Phenyl-Hexyl Hydrophobic + π-π interactions .Aromatic compounds like flavonoids. The phenyl rings in the stationary phase can interact with the aromatic rings of the analytes, offering a different selectivity compared to the aliphatic C18 chain.[10]
Pentafluorophenyl (PFP) Hydrophobic, π-π, dipole-dipole, ion-exchange .Positional isomers, halogenated compounds, and compounds with electron-donating or -withdrawing groups. The highly electronegative fluorine atoms create a unique electronic environment.[10]
Polar-Embedded Hydrophobic + hydrogen bonding .Polar compounds that may show poor retention or peak shape on a standard C18. The embedded polar group (e.g., amide, carbamate) can help in retaining polar analytes and provides an alternative selectivity.[10]
Q4: Are there any other method parameters I can adjust? What about temperature?

A4: Fine-Tuning with Temperature and Advanced Techniques

Yes, temperature is another important parameter that can affect selectivity. For particularly stubborn co-elutions, more advanced chromatographic techniques may be warranted.

The Causality: Increasing the column temperature reduces the viscosity of the mobile phase, which lowers backpressure and can improve peak efficiency (sharper peaks).[12] More importantly, it can also alter the thermodynamics of the analyte-stationary phase interactions, sometimes leading to changes in selectivity and elution order.[12][13]

Experimental Protocol: Temperature Scouting

  • Standard Temperature: Run your method at a typical ambient temperature (e.g., 25-35 °C).

  • Elevated Temperature: Increase the column temperature in increments (e.g., to 45 °C, then 55 °C).

  • Analysis: Observe changes in retention time, resolution, and peak shape. Even a small change in relative retention can be enough to resolve two closely eluting peaks.

When one-dimensional HPLC is insufficient, two-dimensional liquid chromatography (2D-LC) offers a powerful solution.[14][15]

The Principle: In 2D-LC, the sample is subjected to two independent separation steps, typically using columns with different (orthogonal) selectivities.[16] For example, the first dimension could be a Phenyl-Hexyl column, and fractions containing the co-eluting peaks are then automatically transferred to a second-dimension C18 column for further separation under different mobile phase conditions. This vastly increases the peak capacity and resolving power of the system.[14][16] This is particularly useful for analyzing complex natural product extracts.[15][16]

References

  • Analysis of the Metabolites of Isorhamnetin 3-O-Glucoside Produced by Human Intestinal Flora in Vitro by Applying Ultraperformance Liquid Chromatography/Quadrupole Time-of-Flight Mass Spectrometry. Journal of Agricultural and Food Chemistry - ACS Publications. Available at: [Link]

  • New Study Reviews 2D-LC for Natural Product Analysis. LCGC International. Available at: [Link]

  • HPLC Determination of Selected Flavonoid Glycosides and their Corresponding Aglycones in Sutherlandia frutescens Materials. Longdom Publishing. Available at: [Link]

  • Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Axion Labs. Available at: [Link]

  • HPLC Troubleshooting. Waters Corporation. Available at: [Link]

  • Advanced applications of two-dimensional liquid chromatography in quantitative analysis of natural products. PubMed. Available at: [Link]

  • Co-Elution: How to Detect and Fix Overlapping Peaks. YouTube. Available at: [Link]

  • The Metabolic Profiling of Isorhamnetin-3-O- Neohesperidoside Produced by Human Intestinal Flora Employing UPLC. SciSpace. Available at: [Link]

  • Retention Study of Flavonoids Under Different Chromatographic Modes. PMC. Available at: [Link]

  • 2D-Liquid Chromatography: Principles & Uses. Phenomenex. Available at: [Link]

  • HPLC Determination of Selected Flavonoid Glycosides and their Corresponding Aglycones in Sutherlandia frutescens Materials. Semantic Scholar. Available at: [Link]

  • HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex. Available at: [Link]

  • Application of Liquid Chromatography in the Analysis of Flavonoid Metabolism in Plant. IntechOpen. Available at: [Link]

  • HPLC determination of selected flavonoid glycosides and their corresponding aglycones in Sutherlandia frutescens materials. UWCScholar. Available at: [Link]

  • An HPLC-PAD method to analyse flavonoid glycosides and styrylpyrones from Cryptocarya species (Lauraceae). PubMed. Available at: [Link]

  • Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. Waters Corporation. Available at: [Link]

  • Structures, Sources, Identification/Quantification Methods, Health Benefits, Bioaccessibility, and Products of Isorhamnetin Glycosides as Phytonutrients. PMC. Available at: [Link]

  • Chromatography Hyphenated Techniques for the Analysis of Natural Products (A Review). Archives of Case Reports. Available at: [Link]

  • Two-Dimensional Liquid Chromatography Advancing Metabolomics Research. IntechOpen. Available at: [Link]

  • Bioactive Flavonoid Glycosides and HPLC and UPLC Quantification of Commercial Astragali Complanati Semen. PMC. Available at: [Link]

  • The effect of temperature and mobile phase composition on separation mechanism of flavonoid compounds on hydrosilated silica-based columns. ResearchGate. Available at: [Link]

  • Acetonitrile vs. Methanol for Reverse Phase Chromatography. Chrom Tech, Inc.. Available at: [Link]

  • The Role of Methanol and Acetonitrile as Organic Modifiers in Reversed-phase Liquid Chromatography. Technology Networks. Available at: [Link]

  • For flavonoid separation which mobile phase is more suitable for column chromatography?. ResearchGate. Available at: [Link]

  • The effect of temperature and mobile phase composition on separation mechanism of flavonoid compounds on hydrosilated silica-based columns. PubMed. Available at: [Link]

  • Review of HPLC techniques for isolating flavonoids from plants belonging to Solanum family. ResearchGate. Available at: [Link]

  • UHPLC-(ESI)QTOF MS/MS Profiling of Quercetin Metabolites in Human Plasma Postconsumption of Applesauce Enriched with Apple Peel. ACS Publications. Available at: [Link]

  • UPLC-PDA-MS/MS Profiling and Healing Activity of Polyphenol-Rich Fraction of Alhagi maurorum against Oral Ulcer in Rats. Semantic Scholar. Available at: [Link]

  • The Critical Role of Mobile Phase pH in Chromatography Separations. Crawford Scientific. Available at: [Link]

  • Improving Separation of Peaks in RP HPLC. MicroSolv Technology Corporation. Available at: [Link]

  • Choose Methanol or Acetonitrile? The Organic Mobile Phase in HPLC. Welch Materials. Available at: [Link]

  • Using methanol instead of acetonitrile in an HPLC method should be done with caution. MicroSolv Technology Corporation. Available at: [Link]

  • Validation of a High-Performance Liquid Chromatography with Photodiode Array Detection Method for the Separation and Quantification of Antioxidant and Skin Anti-Aging Flavonoids from Nelumbo nucifera Gaertn. Stamen Extract. PMC. Available at: [Link]

  • Detection of Isorhamnetin Glycosides in Extracts of Apples (Malus Domestica Cv. "Brettacher") by HPLC-PDA and HPLC-APCI-MS/MS. PubMed. Available at: [Link]

  • Analysis of isorhamnetin-3-O-neohesperidoside in rat plasma by liquid chromatography/electrospray ionization tandem mass spectrometry and its application to pharmacokinetic studies. Chinese Journal of Natural Medicines. Available at: [Link]

  • Analysis of isorhamnetin-3-O-neohesperidoside in rat plasma by liquid chromatography/electrospray ionization tandem mass spectrometry and its application to pharmacokinetic studies. PubMed. Available at: [Link]

  • Showing Compound Isorhamnetin 3-neohesperidoside (FDB016878). FooDB. Available at: [Link]

Sources

Optimization

Isorhamnetin 3-O-neohespeidoside stability during long-term laboratory storage

Technical Support Center: Isorhamnetin 3-O-neohesperidoside Stability & Storage Welcome to the Technical Support Center for Isorhamnetin 3-O-neohesperidoside (ISO-3-neo, CAS 55033-90-4). This guide is designed for resear...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Isorhamnetin 3-O-neohesperidoside Stability & Storage

Welcome to the Technical Support Center for Isorhamnetin 3-O-neohesperidoside (ISO-3-neo, CAS 55033-90-4). This guide is designed for researchers and drug development professionals to troubleshoot storage issues, prevent compound degradation, and ensure the reproducibility of in vitro and in vivo assays.

Expert Overview & Causality of Instability

Isorhamnetin 3-O-neohesperidoside is a bioactive flavonoid glycoside derived from plants such as Typha angustifolia, known for its potent antioxidant and osteoclastogenic properties[1]. However, the structural integrity of this complex polyphenol is highly sensitive to its microenvironment.

Understanding the causality behind its degradation is critical for proper handling. The molecule consists of an isorhamnetin aglycone (a 3'-O-methylated derivative of quercetin) attached to a neohesperidose sugar moiety. In laboratory settings, ISO-3-neo is vulnerable to three primary degradation vectors:

  • Hydrolytic Deglycosylation: The O-glycosidic bond at the C-3 position is highly susceptible to cleavage in aqueous environments, progressively stripping the rhamnose and glucose units to yield the aglycone[2].

  • Oxidative Demethylation: Under oxidative stress or metabolic action, the methoxy group on the B-ring can be demethylated, converting isorhamnetin into quercetin[2].

  • Oxygen-Driven Thermal Degradation: High temperatures combined with dissolved oxygen accelerate the formation of reactive quinones, leading to irreversible C-ring cleavage and loss of bioactivity[3].

Quantitative Storage & Stability Guidelines

To maintain scientific integrity and prevent experimental artifacts, adhere strictly to the following validated stability parameters[1][4]:

Storage StateTemperatureRecommended SolventExpected StabilityLight Protection
Lyophilized Solid -20°CNone≥ 4 YearsRequired
Lyophilized Solid 4°CNone1 - 2 YearsRequired
Primary Stock -20°C to -80°CAnhydrous DMSO or EthanolUp to 6 MonthsRequired
Working Solution 4°C to 25°CAqueous Buffer (e.g., PBS)< 12 Hours (Prepare Fresh)Required

Note: ISO-3-neo is soluble in DMF, DMSO, and Ethanol up to ~30 mg/mL, but is only slightly soluble in aqueous buffers like PBS (pH 7.2)[1].

Troubleshooting Guides & FAQs

Q1: My cell viability assay results are inconsistent across different experimental days. Could my ISO-3-neo stock be degrading? A: Yes. If you are subjecting a single DMSO stock vial to multiple freeze-thaw cycles, ambient moisture introduces water into the highly hygroscopic DMSO. This micro-aqueous environment, combined with oxygen exposure, initiates hydrolytic deglycosylation. Troubleshooting Action: Discard the current stock. Reconstitute a fresh batch and immediately divide it into single-use aliquots before freezing at -80°C.

Q2: I prepared an aqueous working solution (PBS, pH 7.2) and stored it at 4°C overnight. Is it still viable for tomorrow's assay? A: No. We do not recommend storing aqueous solutions of ISO-3-neo[1]. In aqueous media, the compound undergoes rapid oxygen-driven hydrolytic degradation. The parent compound degrades first into isorhamnetin-3-O-glucoside, then into the aglycone isorhamnetin, and finally into quercetin[2][3]. Troubleshooting Action: Always dilute your anhydrous DMSO stock into aqueous buffers immediately before applying it to your biological models.

Q3: Why did my reconstituted stock solution turn slightly brown/darker yellow over time? A: A color shift indicates the oxidation of the flavonoid B-ring. When the structural elements are exposed to oxygen and light, they can form reactive ortho-quinones, which polymerize and darken the solution[3]. Troubleshooting Action: Ensure all primary stocks are prepared in anhydrous solvents, purged with an inert gas (Nitrogen or Argon), and stored strictly in amber glass vials to block photolytic degradation.

Experimental Workflows & Methodologies

Protocol A: Standardized Reconstitution and Cryopreservation

Self-Validating Principle: By utilizing anhydrous solvents and single-use aliquots, you eliminate the variable of freeze-thaw hydrolysis, ensuring the molar concentration on Day 1 is identical to Day 180.

  • Equilibration: Allow the sealed vial of lyophilized ISO-3-neo to equilibrate to room temperature in a desiccator for 30 minutes before opening. (Causality: This prevents atmospheric condensation from introducing water to the cold powder).

  • Solubilization: Add molecular-biology grade, anhydrous DMSO to achieve a maximum concentration of 30 mg/mL[1]. Vortex gently until completely dissolved.

  • Aliquoting: Dispense 10–50 µL volumes into pre-chilled, amber microcentrifuge tubes.

  • Inert Gas Purging: Gently blow a stream of Argon or Nitrogen gas over the open tube to displace atmospheric oxygen.

  • Storage: Flash-freeze the aliquots in liquid nitrogen and transfer them to a -80°C freezer.

ReconstitutionWorkflow Start Lyophilized Powder (Equilibrate to RT) Solvent Add Anhydrous DMSO (Max 30 mg/mL) Start->Solvent Aliquot Aliquot into Amber Vials (Argon Purge) Solvent->Aliquot Freeze Flash Freeze & Store (-80°C) Aliquot->Freeze Aqueous Dilute in Aqueous Buffer (Immediately before use) Freeze->Aqueous Thaw on ice

Fig 1. Standardized workflow for the reconstitution and storage of ISO-3-neo stocks.

Protocol B: UPLC-Q-TOF/MS Profiling of Degradation Products

If you suspect a stock has degraded, use this analytical protocol to quantify the parent compound and identify its breakdown metabolites[2][3]. Self-Validating Principle: Always run a concurrent blank and a freshly prepared standard alongside your stored sample. This validates that any observed degradation occurred during long-term storage, rather than as an artifact of the heated ESI source during the analytical run.

  • Sample Preparation: Dilute the suspected ISO-3-neo stock to 5 µM in LC-MS grade Methanol. Prepare a fresh 5 µM standard from a newly sealed vial as a control.

  • Chromatography: Inject 2 µL onto a C18 UPLC column (e.g., 2.1 × 100 mm, 1.7 µm). Use a gradient mobile phase of (A) 0.1% formic acid in water and (B) acetonitrile.

  • Mass Spectrometry: Operate the Q-TOF/MS in negative electrospray ionization (ESI-) mode. Monitor for the exact mass of the deprotonated parent molecule [M-H]- at m/z 623.16[2].

  • Degradation Identification: Look for the emergence of the following degradation peaks which confirm hydrolytic and oxidative breakdown[2]:

    • m/z 477.10 (Isorhamnetin-3-O-glucoside: Loss of rhamnose)

    • m/z 315.05 (Isorhamnetin aglycone: Loss of glucose)

    • m/z 301.03 (Quercetin: Demethylation)

DegradationPathway ISO_Neo Isorhamnetin 3-O-neohesperidoside m/z 623.16 ISO_Glc Isorhamnetin-3-O-glucoside m/z 477.10 ISO_Neo->ISO_Glc Hydrolytic Deglycosylation (-Rhamnose) ISO_Agl Isorhamnetin (Aglycone) m/z 315.05 ISO_Glc->ISO_Agl Hydrolytic Deglycosylation (-Glucose) Quercetin Quercetin m/z 301.03 ISO_Agl->Quercetin Oxidative Demethylation (-CH3)

Fig 2. Stepwise degradation pathway of Isorhamnetin 3-O-neohesperidoside.

References

2.[3] Title: Oxygen-Driven Thermal Degradation of Isorhamnetin in Boiling Water: Product Profiling, Energetics, and Antiobesity Mechanisms in Caenorhabditis elegans Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL: [Link]

3.[2] Title: Metabolic Profiling of Isorhamnetin-3-O-Neohesperidoside Produced by Human Intestinal Flora Employing UPLC-Q-TOF/MS Source: Journal of Chromatographic Science (Oxford Academic) URL: [Link]

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Troubleshooting

Technical Support Center: Preventing Degradation of Isorhamnetin 3-O-neohesperidoside During Extraction

Welcome to the Technical Support Center for flavonoid extraction and analysis. Isorhamnetin 3-O-neohesperidoside (I3ON) is a highly bioactive flavonoid glycoside commonly extracted from matrices like Typha angustifolia (...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for flavonoid extraction and analysis. Isorhamnetin 3-O-neohesperidoside (I3ON) is a highly bioactive flavonoid glycoside commonly extracted from matrices like Typha angustifolia (Pollen Typhae) and Hippophae rhamnoides (Sea buckthorn). Due to its complex O-glycosidic linkage and reactive B-ring, I3ON is highly susceptible to thermal, oxidative, and pH-driven degradation during standard extraction workflows.

This guide provides advanced troubleshooting, self-validating protocols, and optimized methodologies to ensure the structural integrity of I3ON during your experiments.

Diagnostic Workflow: Degradation Pathways

ExtractionWorkflow Start Raw Biomass (e.g., Sea Buckthorn / Pollen Typhae) Ext Solvent Extraction (Methanol/Water) Start->Ext Thermal Thermal/O2 Stress (>60°C, Aerobic) Ext->Thermal Improper Heating Acidic Low pH Stress (< pH 3.0) Ext->Acidic Harsh Solvents Alkaline High pH Stress (> pH 8.0) Ext->Alkaline Basic Buffers Opt Optimized Parameters: Temp <35°C, pH 4-6, N2 Flush Ext->Opt Controlled Workflow Oxidation Oxidative Degradation (Dimers & Phenolic Acids) Thermal->Oxidation Hydrolysis Acid Hydrolysis (Aglycone Cleavage) Acidic->Hydrolysis Quinone Quinone Formation & Amination Alkaline->Quinone Target Intact Isorhamnetin 3-O-neohesperidoside Opt->Target

Figure 1: Diagnostic workflow for identifying and preventing Isorhamnetin 3-O-neohesperidoside degradation.

Troubleshooting & FAQs

Q1: Why am I detecting high levels of isorhamnetin aglycone and quercetin instead of the intact glycoside? Causality: I3ON contains a neohesperidose moiety attached via an O-glycosidic bond at the C-3 position. This bond is highly susceptible to both enzymatic cleavage and 1[1]. Endogenous plant glycosidases or microbial contamination can sequentially deglycosylate I3ON into isorhamnetin-3-O-glucoside and then into the aglycone isorhamnetin, which may further demethylate into quercetin[2]. Furthermore, thermal stress in the presence of dissolved oxygen accelerates the cleavage of these glycosidic bonds because the thermal energy overcomes the activation barrier, leaving the aglycone vulnerable to further oxidative degradation into dimers and phenolic acids[1]. Self-Validating Check: Run a parallel extraction at 4°C using a solvent spiked with a glycosidase inhibitor (e.g., glucono-1,5-lactone). If the aglycone peak (m/z 315) disappears in the cold/inhibitor run, the degradation is enzymatic. If it persists during heated steps, it is thermal hydrolysis.

Q2: How does pH affect the stability of I3ON during solvent extraction? Causality: Flavonoid glycosides are highly sensitive to pH extremes. In acidic environments (pH < 3.0), hydronium ions catalyze the 3, stripping the neohesperidose sugar and yielding the free isorhamnetin aglycone[3]. Conversely, in slightly alkaline environments (pH > 8.0), the deprotonation of the hydroxyl groups on the B-ring promotes the formation of highly reactive flavonoid quinones. These quinones undergo rapid oxidation or amination, destroying the flavonoid backbone entirely[4]. Self-Validating Check: Monitor the extraction solvent pH continuously. Use a buffered extraction system (pH 4.5 - 5.5) and spike the sample with a known concentration of an I3ON standard prior to extraction. Calculate the recovery rate post-extraction; a recovery >95% validates that the pH is within the safe stability window and no chemical cleavage has occurred.

Q3: Does the pre-extraction drying method of the raw biomass impact I3ON baseline levels? Causality: Yes. The stability of valuable bioactive substances is heavily compromised during dehydration. Heat treatment (e.g., oven drying) degrades flavonoids in the plant matrix and reduces the overall antioxidant capacity. 5 halts enzymatic activity and prevents thermal degradation, preserving the intact I3ON and related phenolic components to a much greater extent[5]. Self-Validating Check: Compare the LC-MS profiles of a freeze-dried sample versus an oven-dried sample of the same batch. The ratio of intact I3ON (m/z 623 in negative ion mode) to its degradation product isorhamnetin (m/z 315) will establish the baseline degradation induced by your drying methodology[2].

Quantitative Data: Degradation Kinetics & Stability

The following table summarizes the quantitative impact of various extraction parameters on the retention of intact I3ON.

Extraction ParameterConditionPrimary Degradation MechanismExpected I3ON Retention (%)
Temperature >60°C (Aerobic)Oxygen-driven thermal cleavage< 40%
Temperature <35°C (Sonication)Minimal thermal stress> 95%
Solvent pH < 3.0 (Acidic)Acid hydrolysis of glycosidic bond< 50%
Solvent pH > 8.0 (Alkaline)Quinone formation & oxidation< 30%
Drying Method Heat TreatmentMatrix thermal degradation~ 60%
Drying Method Freeze-DryingPreservation of phytochemicals> 98%

Validated Step-by-Step Methodology: Optimized I3ON Extraction Protocol

Objective: Maximize the extraction yield of intact Isorhamnetin 3-O-neohesperidoside while preventing thermal, oxidative, and enzymatic degradation.

Phase 1: Biomass Preparation

  • Lyophilization: Immediately freeze-dry the raw plant material after harvesting. This halts endogenous glycosidase activity and prevents the matrix thermal degradation associated with oven-drying[5].

  • Cryogenic Milling: Grind the lyophilized biomass to a fine powder (approx. 60 mesh) using a cryogenic mill to prevent localized frictional heating.

Phase 2: Solvent Optimization & Deoxygenation 3. Solvent Formulation: Prepare a solvent mixture of Methanol-Water (60:40, v/v). This polarity optimally solubilizes the neohesperidose moiety[3]. 4. pH Buffering: Buffer the aqueous phase to pH 5.0 using a mild acetate buffer to prevent both acid hydrolysis and alkaline quinone formation. 5. Nitrogen Sparge: Sparge the extraction solvent with Nitrogen (N2) gas for 15 minutes prior to use. Displacing dissolved oxygen is critical to mitigating oxygen-driven thermal degradation[1].

Phase 3: Ultrasonic-Assisted Extraction (UAE) 6. Suspension: Suspend 100 mg of the lyophilized powder in 5.0 mL of the deoxygenated solvent. Add a known concentration of a structurally similar internal standard (e.g., Rutin) for self-validation of stability. 7. Sonication: Sonicate using an ultrasonic bath (40 kHz, 100 W) for 45-60 minutes[3]. 8. Temperature Control (CRITICAL): Maintain the water bath temperature strictly below 35°C using a cooling circulator. If the temperature exceeds 60°C, thermal cleavage of the glycosidic bond will initiate[1].

Phase 4: Filtration and Storage 9. Clarification: Centrifuge the extract at 10,000 x g for 10 minutes at 4°C. 10. Filtration: Filter the supernatant through a 0.45 µm Nylon or PTFE syringe filter into an amber glass LC-MS vial[3]. 11. Storage: Flush the vial headspace with N2 before sealing. Store at -80°C until analysis to guarantee long-term stability.

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Optimization

Technical Support Center: LC-MS/MS Analysis of Isorhamnetin 3-O-neohesperidoside

Welcome to the Analytical Support Center. This resource is designed for research scientists and drug development professionals tasked with the quantification and metabolic profiling of Isorhamnetin 3-O-neohesperidoside (...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Analytical Support Center. This resource is designed for research scientists and drug development professionals tasked with the quantification and metabolic profiling of Isorhamnetin 3-O-neohesperidoside (I3ON) —a highly active flavonoid glycoside predominantly found in Pollen Typhae[1].

Due to its complex glycosidic structure (a disaccharide moiety attached to an aglycone core), I3ON presents unique chromatographic and ionization challenges. This guide bypasses generic advice to provide field-proven, mechanistically grounded protocols and troubleshooting strategies.

Core Methodology: Self-Validating LC-MS/MS Protocol

To ensure absolute scientific integrity, the following protocol is designed as a self-validating system . Do not proceed with biological sample analysis until the system suitability criteria (defined at the end of this section) are met.

The Causality Behind the Chemistry

Flavonoid glycosides like I3ON contain multiple phenolic hydroxyl groups. These groups are highly prone to secondary interactions with unendcapped silanols on silica-based stationary phases, leading to severe peak tailing. To counteract this, we utilize a sub-2 µm fully endcapped C18 column and strictly buffer the aqueous mobile phase with 0.1% formic acid. The formic acid serves a dual purpose: it lowers the pH to ~2.7 (suppressing silanol ionization) and acts as a volatile proton donor/acceptor that does not severely quench the Electrospray Ionization (ESI) signal in negative mode[2]. Acetonitrile is selected over methanol as the organic modifier due to its lower viscosity, which reduces system backpressure and provides sharper peak shapes for polyphenols[3].

Step-by-Step Analytical Workflow

Step 1: Sample Preparation (Protein Precipitation)

  • Aliquot 100 µL of biological matrix (e.g., rat plasma or intestinal flora broth) into a microcentrifuge tube.

  • Add 300 µL of ice-cold Acetonitrile (containing your chosen internal standard, e.g., Rutin or Puerarin) to precipitate proteins[3].

  • Vortex vigorously for 2 minutes, then centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to an LC vial for injection.

Step 2: UPLC Separation Parameters

  • Column: ACQUITY UPLC BEH C18 (100 × 2.1 mm, 1.7 µm) or equivalent.

  • Column Temperature: 35°C[2].

  • Flow Rate: 0.4 mL/min[2].

  • Injection Volume: 2.0 µL.

Step 3: Optimized Mobile Phase Gradient

  • Mobile Phase A: 0.1% Formic Acid in Ultra-Pure Water

  • Mobile Phase B: 100% Acetonitrile

Time (min)Mobile Phase A (%)Mobile Phase B (%)Elution Profile
0.09010Initial Hold
7.57030Linear Gradient
11.02476Linear Gradient
13.01585Linear Gradient
14.51090Column Wash
15.09010Re-equilibration
16.09010End of Run

Table 1: Optimized UPLC gradient for the resolution of I3ON and its metabolites[2].

Step 4: Mass Spectrometry (ESI Negative Mode) I3ON ionizes most efficiently in negative ESI mode, yielding a deprotonated precursor ion [M−H]− at m/z 623.1[1].

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)Fragment Identity
I3ON (Quantifier) 623.1315.030Isorhamnetin Aglycone
I3ON (Qualifier) 623.1477.118Loss of Rhamnose

Table 2: Multiple Reaction Monitoring (MRM) transitions for I3ON[1].

System Suitability Validation

Inject a 10 ng/mL neat standard of I3ON. Proceed to sample analysis only if :

  • Sensitivity: The Signal-to-Noise (S/N) ratio for the 623.1 → 315.0 transition is > 10.

  • Stability: Retention time variation across three replicate injections is < 2%.

  • Peak Shape: The chromatographic asymmetry factor ( As​ ) is between 0.8 and 1.2.

Pathway & Workflow Visualizations

Workflow Prep 1. Sample Preparation Protein Precipitation (Acetonitrile) LC 2. UPLC Separation C18 Column, 0.1% FA / ACN Gradient Prep->LC MS 3. ESI-MS/MS Detection Negative MRM Mode LC->MS Data 4. Data Processing Metabolite Profiling & Quantification MS->Data

Standardized LC-MS/MS Analytical Workflow for Flavonoid Glycosides.

Pathway I3ON Isorhamnetin-3-O-neohesperidoside Precursor: m/z 623 [M-H]- I3OG Isorhamnetin-3-O-glucoside Fragment: m/z 477 [M-H]- I3ON->I3OG - Rhamnose (-146 Da) ISO Isorhamnetin (Aglycone) Fragment: m/z 315 [M-H]- I3ON->ISO - Neohesperidose (-308 Da) I3OG->ISO - Glucose (-162 Da)

ESI-MS/MS Negative Mode Fragmentation Pathway of Isorhamnetin-3-O-neohesperidoside.

Troubleshooting Guide & FAQs

Q1: My I3ON peak is eluting in the void volume or showing extremely poor retention. How do I fix this? Mechanistic Cause: The neohesperidoside moiety (a disaccharide composed of glucose and rhamnose) makes I3ON highly polar compared to its aglycone counterpart. If your initial mobile phase contains too much organic solvent, the compound will not partition into the hydrophobic C18 stationary phase. Solution: Ensure your gradient starts at a maximum of 10% Mobile Phase B (Acetonitrile)[2]. If retention is still poor, introduce a 1-to-2-minute isocratic hold at 5% B before beginning the gradient ramp.

Q2: I am seeing severe signal suppression in my biological samples compared to my neat standards. What is the cause? Mechanistic Cause: Matrix effects. Endogenous phospholipids and salts from plasma or bacterial broth co-elute with your analyte and compete for charge droplets in the ESI source, leading to ion suppression. Solution:

  • Improve Extraction: Upgrade from simple protein precipitation to Solid-Phase Extraction (SPE) using an HLB (Hydrophilic-Lipophilic Balance) cartridge to wash away salts prior to elution.

  • Divert Valve: Program your LC-MS divert valve to send the first 2 minutes of the LC flow to waste. This prevents highly polar, non-retained salts from entering and contaminating the MS source.

Q3: How can I chromatographically differentiate I3ON from its isomer, Typhaneoside? Mechanistic Cause: Both I3ON and Typhaneoside are major constituents of Pollen Typhae extracts and share similar molecular weights and fragmentation pathways[4]. Mass spectrometry alone cannot reliably distinguish them if they co-elute. Solution: Baseline chromatographic resolution is mandatory. Typhaneoside typically elutes slightly earlier than I3ON on a reversed-phase C18 system due to subtle differences in the spatial arrangement of their glycosidic linkages. Flattening the gradient slope between 10% and 30% Acetonitrile (extending the ramp time from 7.5 minutes to 10 minutes) will increase the resolution ( Rs​ ) between these two critical pairs[2],[4].

Q4: Why am I seeing a strong peak at m/z 315 in my full scan, but no peak at 623, even when injecting the pure I3ON standard? Mechanistic Cause: In-source fragmentation. The glycosidic bonds in I3ON are relatively labile. If the declustering potential (DP) or capillary voltage in the MS source is set too high, the molecule will shed its neohesperidose sugar moiety (-308 Da) before it even reaches the first quadrupole, leaving only the isorhamnetin aglycone (m/z 315)[1]. Solution: Lower the declustering potential/cone voltage in your source settings. Perform a compound optimization infusion, starting at a very low voltage (e.g., 20V) and gradually increasing it until the precursor ion (m/z 623) is maximized without generating the m/z 315 fragment in the Q1 scan.

References

  • The Metabolic Profiling of Isorhamnetin-3-O-Neohesperidoside Produced by Human Intestinal Flora Employing UPLC-Q-TOF/MS Journal of Chromatographic Science / SciSpace URL:[Link]

  • Simultaneous determination of eight flavonoids in plasma using LC-MS/MS and application to a pharmacokinetic study after oral administration of Pollen Typhae extract to rats PubMed (National Institutes of Health) URL:[Link]

  • Simultaneous Determination of Typhaneoside and Isorhamnetin-3-O-Neohesperidoside in Rats After Oral Administration of Pollen Typhae Extract by UPLC-MS/MS ResearchGate URL:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Bioavailability of Isorhamnetin 3-O-neohesperidoside in Assays

This technical support center is designed for researchers, scientists, and drug development professionals to address and overcome the challenges associated with the low bioavailability of Isorhamnetin 3-O-neohesperidosid...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support center is designed for researchers, scientists, and drug development professionals to address and overcome the challenges associated with the low bioavailability of Isorhamnetin 3-O-neohesperidoside in experimental assays. Here, you will find comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and illustrative diagrams to support your research and development efforts.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the assessment of Isorhamnetin 3-O-neohesperidoside bioavailability, helping you to identify and resolve issues that may be impacting your results.

Issue Potential Cause Troubleshooting & Optimization
1. Consistently Low Permeability in Caco-2 Cell Assays Inherent Properties of the Glycoside: Isorhamnetin 3-O-neohesperidoside, as a glycoside, is generally less permeable across the intestinal epithelium compared to its aglycone form, isorhamnetin.[1][2] The large and polar neohesperidose sugar moiety hinders passive diffusion.[1]- Co-culture with Gut Microbiota: Introduce a step to metabolize the glycoside into its more permeable aglycone form. This can be achieved by pre-incubating the compound with fecal slurries or specific bacterial strains known to possess α-L-rhamnosidase and β-glucosidase activity.[3][4][5] - Enzymatic Pre-treatment: Treat Isorhamnetin 3-O-neohesperidoside with a mixture of hesperidinase (which contains α-rhamnosidase and β-glucosidase) to hydrolyze the sugar moiety prior to the Caco-2 assay. - Use of Absorption Enhancers: Co-administer with known permeability enhancers like chitosan or quercetin, but be mindful of potential confounding effects on cell viability and transporter function.[6][7]
Efflux Transporter Activity: Flavonoids can be substrates for efflux transporters like P-glycoprotein (P-gp) and multidrug resistance-associated proteins (MRPs) expressed in Caco-2 cells, which actively pump the compound back into the apical chamber.[1][2]- Use of Efflux Inhibitors: Include known inhibitors of P-gp (e.g., verapamil) or MRPs (e.g., MK-571) in your assay to determine if efflux is a significant factor. A significant increase in basolateral recovery in the presence of an inhibitor suggests efflux activity.
Poor Compound Stability in Assay Medium: Isorhamnetin 3-O-neohesperidoside may degrade in the cell culture medium over the course of the experiment due to factors like pH or enzymatic activity from the cells.[8]- Stability Assessment: Before conducting the permeability assay, incubate the compound in the assay medium under the same conditions (time, temperature, CO2) and quantify its concentration at different time points using HPLC or LC-MS/MS. - Adjust Assay Duration: If degradation is observed, consider shortening the incubation time.
2. High Variability in In Vivo Bioavailability Studies (Rodent Models) Significant First-Pass Metabolism: Flavonoids undergo extensive Phase II metabolism (glucuronidation, sulfation, and methylation) in the intestine and liver, which can significantly reduce the systemic concentration of the parent compound.[9][10]- Measure Metabolites: Instead of only quantifying the parent compound, develop analytical methods to also measure its major metabolites (e.g., isorhamnetin glucuronides and sulfates) in plasma and urine.[11][12] This will provide a more accurate picture of overall absorption. - Inhibit Metabolic Enzymes: In mechanistic studies, co-administer inhibitors of UGTs (e.g., probenecid) or SULTs (e.g., DCNP) to assess the contribution of these pathways to first-pass metabolism.
Role of Gut Microbiota: The composition and activity of the gut microbiota can vary significantly between individual animals, leading to differences in the rate and extent of deglycosylation of Isorhamnetin 3-O-neohesperidoside to its absorbable aglycone.[4][13]- Standardize Gut Microbiota: Consider using animals with a defined gut microbiota (gnotobiotic models) or pre-treating animals with a cocktail of antibiotics to reduce microbial activity. This can help to dissect the role of the microbiota in absorption. - Fecal Microbiota Transplantation (FMT): In more advanced studies, FMT can be used to investigate the impact of specific microbial populations on bioavailability.
Formulation and Vehicle Effects: The solubility and dissolution rate of the compound in the dosing vehicle can greatly influence its absorption. Isorhamnetin 3-O-neohesperidoside has poor water solubility.[14][15]- Formulation Optimization: Experiment with different formulation strategies such as nanosuspensions, liposomes, or solid dispersions to improve solubility and dissolution.[6][7][16][17] - Vehicle Selection: Use a vehicle that enhances solubility, such as a mixture of polyethylene glycol (PEG) 400, ethanol, and water. Always include a vehicle control group.
3. Low or No Detection of Parent Compound in Plasma Samples Rapid and Extensive Metabolism: As mentioned, flavonoids are rapidly metabolized, and the parent compound may be present at very low or undetectable concentrations in systemic circulation.[10][18]- Highly Sensitive Analytical Method: Develop and validate a highly sensitive LC-MS/MS method for the quantification of isorhamnetin and its metabolites.[11][12] Ensure the lower limit of quantification (LLOQ) is sufficient to detect the expected low nanomolar concentrations.[11] - Enzymatic Deconjugation of Plasma Samples: Treat plasma samples with β-glucuronidase and sulfatase to hydrolyze the conjugated metabolites back to the aglycone (isorhamnetin).[11] This will provide a measure of total absorbed isorhamnetin.
Inadequate Sample Handling and Storage: Flavonoids can be unstable in biological matrices, and improper handling or storage can lead to degradation.- Immediate Processing: Process blood samples immediately after collection. Centrifuge at 4°C to obtain plasma and store at -80°C until analysis. - Addition of Stabilizers: Consider adding antioxidants like ascorbic acid or using plasma collection tubes with anticoagulants that also have stabilizing properties (e.g., EDTA).

Frequently Asked Questions (FAQs)

This section addresses common queries related to the bioavailability of Isorhamnetin 3-O-neohesperidoside.

Q1: What is the fundamental reason for the low oral bioavailability of Isorhamnetin 3-O-neohesperidoside?

A1: The low oral bioavailability is primarily due to a combination of factors. Firstly, its chemical structure as a glycoside with a large, polar neohesperidose sugar moiety limits its ability to be absorbed via passive diffusion across the intestinal wall.[1][2] Secondly, for absorption to occur, the sugar must first be cleaved by enzymes produced by the gut microbiota to release the more lipophilic and absorbable aglycone, isorhamnetin.[19][20][21] This process is variable and can be inefficient. Finally, once the aglycone is absorbed, it undergoes extensive first-pass metabolism in the intestinal cells and liver, where it is rapidly converted into conjugated metabolites (glucuronides and sulfates) that are quickly eliminated from the body.[9][10]

Q2: Should I be using the glycoside or the aglycone (isorhamnetin) in my in vitro bioactivity assays?

A2: This is a critical consideration for the biological relevance of your study.[22][23][24] While Isorhamnetin 3-O-neohesperidoside is the form ingested, it is the aglycone (isorhamnetin) and its phase II metabolites that are primarily found in systemic circulation and are likely responsible for systemic biological effects.[10][18] Therefore, for assays mimicking systemic effects (e.g., on liver or endothelial cells), it is more relevant to use isorhamnetin and its synthesized metabolites. However, if you are studying the direct effects on gut epithelial cells or the gut microbiota, using the parent glycoside is appropriate.

Q3: How can I improve the solubility of Isorhamnetin 3-O-neohesperidoside for my experiments?

A3: Isorhamnetin 3-O-neohesperidoside is soluble in methanol and ethanol, and slightly soluble in phosphate-buffered saline (PBS).[14][25][26] For in vitro assays, you can prepare a concentrated stock solution in an organic solvent like DMSO or ethanol and then dilute it in the aqueous assay medium.[14][15] Ensure the final concentration of the organic solvent is low (typically <0.1%) to avoid solvent-induced toxicity. For in vivo studies, consider formulating the compound in a vehicle containing co-solvents like PEG 400 or using advanced formulation techniques like nanosuspensions or solid dispersions to enhance aqueous solubility.[6][7][16]

Q4: What are the expected metabolites of Isorhamnetin 3-O-neohesperidoside that I should look for in my analysis?

A4: The metabolic pathway involves two main steps. First, the gut microbiota hydrolyzes the neohesperidose moiety, which can occur in a stepwise manner, potentially forming Isorhamnetin-3-O-glucoside as an intermediate before the final aglycone, isorhamnetin, is produced.[19][20][21] Some studies also suggest that isorhamnetin can be demethylated by gut bacteria to form quercetin.[19][20] Once isorhamnetin is absorbed, it undergoes extensive phase II metabolism in the intestine and liver to form isorhamnetin glucuronides and isorhamnetin sulfates.[10]

Experimental Protocols

Protocol 1: Caco-2 Cell Permeability Assay

This protocol outlines a standard procedure for assessing the intestinal permeability of a compound using the Caco-2 cell monolayer model.

Materials:

  • Caco-2 cells (passages 35-45)

  • Dulbecco's Modified Eagle Medium (DMEM) with high glucose, supplemented with 10% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids (NEAA), and 1% Penicillin-Streptomycin

  • Transwell® inserts (e.g., 12-well, 0.4 µm pore size)

  • Hanks' Balanced Salt Solution (HBSS) buffered with 25 mM HEPES, pH 7.4

  • Isorhamnetin 3-O-neohesperidoside

  • Lucifer yellow (as a marker for monolayer integrity)

  • Analytical system (HPLC or LC-MS/MS)

Procedure:

  • Cell Seeding and Differentiation: Seed Caco-2 cells onto the apical side of the Transwell® inserts at a density of approximately 8 x 10^4 cells/cm².[2] Culture the cells for 19-21 days to allow for differentiation and formation of a confluent monolayer with tight junctions. Change the medium every 2-3 days.

  • Monolayer Integrity Test: Before the transport experiment, measure the transepithelial electrical resistance (TEER) of the monolayer using a voltmeter. TEER values should be >250 Ω·cm². Additionally, perform a Lucifer yellow permeability assay. The apparent permeability coefficient (Papp) of Lucifer yellow should be <1 x 10⁻⁶ cm/s.

  • Transport Experiment (Apical to Basolateral): a. Wash the Caco-2 monolayers twice with pre-warmed HBSS. b. Add HBSS containing a non-toxic concentration of Isorhamnetin 3-O-neohesperidoside (e.g., 40 µM) to the apical (AP) chamber.[2] c. Add fresh HBSS to the basolateral (BL) chamber. d. Incubate at 37°C with 5% CO₂ on an orbital shaker. e. At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the BL chamber and replace with fresh HBSS. f. At the end of the experiment, collect the final samples from both the AP and BL chambers.

  • Transport Experiment (Basolateral to Apical): To investigate active efflux, perform the transport experiment in the reverse direction, from the BL to the AP chamber.

  • Sample Analysis: Quantify the concentration of Isorhamnetin 3-O-neohesperidoside in all samples using a validated HPLC or LC-MS/MS method.

  • Calculation of Apparent Permeability Coefficient (Papp): Papp (cm/s) = (dQ/dt) / (A * C₀) Where:

    • dQ/dt is the steady-state flux of the compound across the monolayer (µmol/s)

    • A is the surface area of the insert (cm²)

    • C₀ is the initial concentration of the compound in the donor chamber (µmol/cm³)

Protocol 2: In Vitro Gut Microbiota Metabolism Assay

This protocol provides a method to assess the metabolic transformation of Isorhamnetin 3-O-neohesperidoside by human gut microbiota.

Materials:

  • Fresh fecal samples from healthy human donors

  • Anaerobic chamber or system

  • Brain Heart Infusion (BHI) broth, supplemented with hemin and vitamin K

  • Isorhamnetin 3-O-neohesperidoside

  • Analytical system (UPLC-Q-TOF/MS)

Procedure:

  • Preparation of Fecal Slurry: Under strict anaerobic conditions, homogenize the fresh fecal sample (1:10 w/v) in pre-reduced BHI broth.

  • Incubation: a. In the anaerobic chamber, add a stock solution of Isorhamnetin 3-O-neohesperidoside to the fecal slurry to achieve the desired final concentration. b. Include a control incubation with the fecal slurry without the compound. c. Incubate the mixtures at 37°C under anaerobic conditions.

  • Sampling: At various time points (e.g., 0, 2, 4, 8, 24 hours), collect aliquots of the incubation mixture.

  • Sample Preparation: Immediately stop the enzymatic reaction by adding a cold organic solvent (e.g., methanol or acetonitrile). Centrifuge to pellet the bacterial cells and proteins.

  • Metabolite Profiling: Analyze the supernatant using a high-resolution mass spectrometry system like UPLC-Q-TOF/MS to identify and quantify the parent compound and its metabolites (Isorhamnetin-3-O-glucoside, isorhamnetin, quercetin).[19][20][21]

Visualizations

Metabolic Pathway of Isorhamnetin 3-O-neohesperidoside

metabolic_pathway cluster_gut Gut Lumen cluster_absorption Intestinal Absorption & Metabolism I3N Isorhamnetin 3-O-neohesperidoside I3G Isorhamnetin 3-O-glucoside I3N->I3G Gut Microbiota (α-L-rhamnosidase) I Isorhamnetin I3G->I Gut Microbiota (β-glucosidase) Q Quercetin I->Q Gut Microbiota (Demethylation) IMet Isorhamnetin Metabolites (Glucuronides, Sulfates) I->IMet Intestinal & Hepatic Enzymes (Phase II Metabolism)

Caption: Metabolic conversion of Isorhamnetin 3-O-neohesperidoside in the gut.

Troubleshooting Workflow for Low Bioavailability

troubleshooting_workflow cluster_invitro In Vitro Troubleshooting cluster_invivo In Vivo Troubleshooting start Low Bioavailability Observed assay_type In Vitro (e.g., Caco-2) or In Vivo? start->assay_type check_permeability Is parent glycoside used? assay_type->check_permeability In Vitro check_metabolism Quantify metabolites? assay_type->check_metabolism In Vivo check_efflux Assess efflux transporter activity check_permeability->check_efflux check_stability Check compound stability in media check_efflux->check_stability solution_invitro Solutions: - Use aglycone - Co-culture with microbiota - Use efflux inhibitors check_stability->solution_invitro check_microbiota Consider gut microbiota role check_metabolism->check_microbiota check_formulation Evaluate formulation/vehicle check_microbiota->check_formulation solution_invivo Solutions: - Measure metabolites - Use gnotobiotic models - Optimize formulation check_formulation->solution_invivo

Caption: A logical workflow for troubleshooting low bioavailability results.

References

  • Strategic improvement of bioavailability in flavonoids by using non - oral routes. (2025). World Journal of Biology Pharmacy and Health Sciences, 22(03), 427-434.
  • Improvement strategies for the oral bioavailability of poorly water-soluble flavonoids. (2019). International Journal of Pharmaceutics, 570, 118642.
  • In vitro bioavailability and cellular bioactivity studies of flavonoids and flavonoid-rich plant extracts: questions, considerations and future perspectives. (2017). Proceedings of the Nutrition Society.
  • Studies of intestinal permeability of 36 flavonoids using Caco-2 cell monolayer model. (2009). PubMed.
  • Hydrolysis of the rutinose-conjugates flavonoids rutin and hesperidin by the gut microbiota and bifidobacteria. (2015). PubMed.
  • Improvement strategies for the oral bioavailability of poorly water-soluble flavonoids: An overview. (2019). PubMed.
  • The Metabolic Profiling of Isorhamnetin-3-O- Neohesperidoside Produced by Human Intestinal Flora Employing UPLC. (2016). SciSpace.
  • Flavonoid Bioavailability and Attempts for Bioavailability Enhancement. (n.d.). PMC - NIH.
  • Landscape of flavonoid metabolism in human gut microbiome and its association with health and disease. (2025). Taylor & Francis.
  • Study of Structure and Permeability Relationship of Flavonoids in Caco-2 Cells. (2017). MDPI.
  • DETERMINANTS OF THE ABSORPTION OF THE DIETARY FLAVONOID QUERCETIN IN MAN. (n.d.). WUR eDepot.
  • Flavonoids. (n.d.). Linus Pauling Institute | Oregon State University.
  • Strategies to enhance flavonoids bioavailability. Nanosuspension,... (n.d.). ResearchGate.
  • ISORHAMNETIN 3-O-NEOHESPEROSIDE | 55033-90-4. (n.d.). ChemicalBook.
  • The neuromodulatory effects of flavonoids and gut Microbiota through the gut-brain axis. (2023). Unknown Source.
  • Metabolic Profiling of Isorhamnetin-3-O-Neohesperidoside Produced by Human Intestinal Flora Employing UPLC-Q-TOF/MS. (2016). Journal of Chromatographic Science | Oxford Academic.
  • The Metabolic Profiling of Isorhamnetin-3-O-Neohesperidoside Produced by Human Intestinal Flora Employing UPLC-Q-TOF/MS. (2017). PubMed.
  • Interactions between dietary flavonoids and the gut microbiome: a comprehensive review. (2021). British Journal of Nutrition | Cambridge Core.
  • In vitro bioavailability and cellular bioactivity studies of flavonoids and flavonoid-rich plant extracts. (2017). PubMed.
  • Botanical Flavonoids: Efficacy, Absorption, Metabolism and Advanced Pharmaceutical Technology for Improving Bioavailability. (2025). MDPI.
  • Isorhamnetin 3-O-Neohesperoside. (2024). ChemBK.
  • CAS 55033-90-4: Isorhamnetin 3-O-neohesperidoside. (n.d.). CymitQuimica.
  • Isorhamnetin 3-O-neohesperidoside (CAS 55033-90-4). (n.d.). Cayman Chemical.
  • Quantitative determination of isorhamnetin, quercetin and kaempferol in rat plasma by liquid chromatography with electrospray ionization tandem mass spectrometry and its application to the pharmacokinetic study of isorhamnetin. (n.d.). PubMed.
  • In vitro bioavailability and cellular bioactivity studies of flavonoids and flavonoid-rich plant extracts. (2016). Biblio - Universiteit Gent.
  • Quantitative determination of isorhamnetin, quercetin and kaempferol in rat plasma by liquid chromatography with electrospray ionization tandem mass spectrometry and its application to the pharmacokinetic study of isorhamnetin. (2006). R Discovery.
  • Bioavailability and metabolism of flavonoids. (n.d.). Unknown Source.
  • Isorhamnetin 3-O-neohesperoside | CAS 55033-90-4. (n.d.). Selleck Chemicals.

Sources

Optimization

Technical Support Center: Enhancing Cell Permeability of Isorhamnetin 3-O-neohesperidoside In Vitro

Welcome to the Application Scientist Support Center. This portal is designed for researchers and drug development professionals investigating the bioavailability and in vitro permeability of Isorhamnetin 3-O-neohesperido...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. This portal is designed for researchers and drug development professionals investigating the bioavailability and in vitro permeability of Isorhamnetin 3-O-neohesperidoside , a bioactive flavonol glycoside. Due to its bulky neohesperidose moiety and high hydrophilicity, this compound presents unique challenges in standard Caco-2 monolayer assays.

Below, you will find causality-driven troubleshooting guides, validated experimental protocols, and structural data to help you optimize your transport assays.

Core Mechanisms of Absorption

Understanding the causality behind poor in vitro permeability is the first step in troubleshooting. In vivo, Isorhamnetin 3-O-neohesperidoside is primarily metabolized by the human intestinal flora. The bulky neohesperidose sugar is cleaved to form isorhamnetin-3-O-glucoside, and subsequently the aglycone, isorhamnetin[1]. The aglycone is highly lipophilic and readily absorbed via passive transcellular diffusion[2].

However, standard Caco-2 cell models lack this microbiome and express significantly lower levels of lactase-phlorizin hydrolase (LPH) than the human intestine[2]. Consequently, the intact glycoside relies on low-efficiency active transport via hexose transporters (SGLT1 and GLUT2)[2] and is heavily restricted by apical efflux pumps.

Pathway IsoGly Isorhamnetin 3-O-neohesperidoside (Intact Glycoside) GutFlora Microbiome / Exogenous β-glucosidase (Deglycosylation) IsoGly->GutFlora Enzymatic cleavage Transporters SGLT1 / GLUT2 (Active Transport) IsoGly->Transporters Low affinity transport Efflux Efflux Pumps (BCRP/P-gp) (Apical Secretion) IsoGly->Efflux High affinity IsoAgly Isorhamnetin (Aglycone) GutFlora->IsoAgly Hydrolysis Passive Passive Transcellular Diffusion IsoAgly->Passive High lipophilicity Blood Basolateral Compartment (Systemic Circulation) Transporters->Blood Limited uptake Efflux->IsoGly Effluxed back Passive->Blood Efficient absorption

Figure 1: Mechanistic pathways of Isorhamnetin 3-O-neohesperidoside absorption vs. efflux.

Frequently Asked Questions (FAQs)

Q1: Why is the apparent permeability ( Papp​ ) of my compound nearly undetectable ( <0.3×10−6 cm/s) in a standard Caco-2 assay? A1: This is a classic artifact of the model. The intact glycoside has a large molecular surface area and high solvation energy, which strictly limits passive diffusion[3]. Furthermore, Caco-2 cells lack the bacterial enzymes required to hydrolyze the neohesperidose moiety[1]. To fix this, you must either pre-incubate the compound with exogenous β -glucosidase or utilize a microbiome-Caco-2 co-culture system.

Q2: I observed a high Efflux Ratio (ER > 2.0). Is Isorhamnetin 3-O-neohesperidoside a substrate for efflux transporters? A2: Yes. Flavonoid glycosides are known substrates for apical efflux transporters, particularly Breast Cancer Resistance Protein (BCRP) and Multidrug Resistance-associated Protein 2 (MRP2)[2]. The addition of specific inhibitors (e.g., Ko143 for BCRP) will confirm if efflux is the primary barrier.

Q3: How can I enhance the permeability of the intact glycoside without hydrolyzing it? A3: If your therapeutic goal requires systemic delivery of the intact glycoside, you must bypass paracellular and passive transcellular restrictions. Nano-drug delivery systems (NDDS), such as liposomes or solid dispersions, can force cellular uptake via endocytosis, significantly enhancing intracellular accumulation and basolateral transport[4].

Troubleshooting Guide: Low Permeability Workflows

When facing poor permeability data, follow this self-validating logical tree to isolate the root cause.

Troubleshooting Start Low Papp Observed (< 0.3 x 10^-6 cm/s) CheckTEER Check TEER & Lucifer Yellow Start->CheckTEER TEERPass TEER > 300 Ω·cm² LY < 1% CheckTEER->TEERPass TEERFail TEER < 300 Ω·cm² LY > 1% CheckTEER->TEERFail InvestigateEfflux Run Bidirectional Assay (A->B vs B->A) TEERPass->InvestigateEfflux TEERFail->Start Re-seed cells EffluxRatio Efflux Ratio > 2.0? InvestigateEfflux->EffluxRatio AddInhibitor Add Efflux Inhibitor (e.g., Ko143) EffluxRatio->AddInhibitor Yes AddEnzyme Add β-glucosidase or Microbiome Co-culture EffluxRatio->AddEnzyme No (Metabolic limit) Formulation Use Nano-delivery System (Liposomes) AddInhibitor->Formulation If intact delivery needed AddEnzyme->Formulation If intact delivery needed

Figure 2: Logical workflow for troubleshooting low apparent permeability in Caco-2 assays.

Quantitative Data Summary
Compound StateAssay ConditionExpected Papp​ ( 10−6 cm/s)Efflux Ratio ( Papp​ B-A / A-B)Primary Transport Mechanism
Intact Glycoside Standard Caco-2 <0.3 >2.0 SGLT1/GLUT2 (Active) + Efflux[2]
Intact Glycoside Caco-2 + Ko143 (Inhibitor) 0.5−1.0 ≈1.0 SGLT1/GLUT2 (Active)
Intact Glycoside Liposomal Encapsulation 2.0−5.0 N/AEndocytosis[4]
Aglycone (Isorhamnetin) Standard Caco-2 (Post-hydrolysis) >10.0 0.8−1.5 Passive Transcellular Diffusion[3]

Validated Experimental Methodologies

To ensure trustworthiness, every protocol must act as a self-validating system. The following methodologies include built-in controls to verify monolayer integrity and enzymatic activity.

Protocol A: Microbiome-Assisted Caco-2 Permeability Assay

This protocol mimics the in vivo deglycosylation of Isorhamnetin 3-O-neohesperidoside by intestinal flora[1], allowing the measurement of the highly permeable aglycone.

Prerequisites:

  • Caco-2 cells differentiated on Transwell inserts (21 days post-seeding).

  • Transepithelial Electrical Resistance (TEER) >300Ω⋅cm2 [5].

Step-by-Step Procedure:

  • Monolayer Validation: Measure baseline TEER. Add 100μM Lucifer Yellow to the apical chamber to confirm paracellular tightness (leakage must be <1% /hour).

  • Enzyme Preparation: Prepare a simulated intestinal fluid (SIF) containing 50U/mL of exogenous β -glucosidase (or a standardized human fecal slurry extract).

  • Dosing Solution: Dissolve Isorhamnetin 3-O-neohesperidoside in DMSO (final assay concentration <0.5% DMSO) and dilute to 50μM in the SIF.

  • Apical Loading: Add 0.5mL of the dosing solution to the apical (donor) chamber.

  • Basolateral Sink: Add 1.5mL of HBSS supplemented with 1% Bovine Serum Albumin (BSA) to the basolateral (receiver) chamber to maintain sink conditions for the lipophilic aglycone[5].

  • Incubation & Sampling: Incubate at 37∘C on an orbital shaker (50 rpm). Withdraw 100μL from the basolateral chamber at 30, 60, 90, and 120 minutes, replacing with fresh HBSS+BSA.

  • Quantification: Analyze samples via UPLC-Q-TOF/MS. You must monitor for both the intact glycoside (m/z 623) and the aglycone isorhamnetin (m/z 315) to calculate the conversion and absorption rates[1].

Protocol B: Liposomal Formulation for Intact Delivery

If your objective is to deliver the intact glycoside without relying on hydrolysis, use a Nano-Drug Delivery System (NDDS)[4].

Step-by-Step Procedure:

  • Lipid Film Hydration: Dissolve DPPC (Dipalmitoylphosphatidylcholine) and Cholesterol (molar ratio 7:3) in a chloroform/methanol mixture (2:1 v/v).

  • Evaporation: Evaporate the solvent under reduced pressure using a rotary evaporator to form a thin lipid film.

  • Hydration & Encapsulation: Hydrate the film with a 1mg/mL aqueous solution of Isorhamnetin 3-O-neohesperidoside at 55∘C (above the phase transition temperature of DPPC).

  • Extrusion: Pass the multilamellar vesicles through a 100nm polycarbonate membrane 10 times using a mini-extruder to form unilamellar vesicles.

  • Permeability Testing: Apply the liposomal formulation to the apical chamber of the Caco-2 model. The Papp​ should increase by 5- to 10-fold compared to the free glycoside due to endocytotic uptake.

Sources

Troubleshooting

Isorhamnetin 3-O-Neohesperidoside (I3ON) Crystallization: Technical Support &amp; Troubleshooting Guide

Welcome to the Technical Support Center for Isorhamnetin 3-O-neohesperidoside (I3ON) isolation and crystallization. As a Senior Application Scientist, I frequently consult on the downstream processing of complex flavonoi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Isorhamnetin 3-O-neohesperidoside (I3ON) isolation and crystallization. As a Senior Application Scientist, I frequently consult on the downstream processing of complex flavonoid O-glycosides. I3ON—a highly bioactive compound commonly extracted from Typha angustifolia pollen[1] or Flos Dolichoris Lablab[2]—presents unique thermodynamic challenges. Its bulky neohesperidoside moiety and multiple hydroxyl groups strongly favor chaotic hydrogen bonding, often resulting in amorphous gelation rather than the formation of an ordered crystal lattice[3].

This guide provides self-validating protocols, mechanistic explanations for common failures, and field-proven troubleshooting strategies to ensure successful crystallization.

Part 1: Validated Anti-Solvent Crystallization Protocol

Before diagnosing failures, ensure your baseline methodology is robust. Crystallization is a self-validating thermodynamic system: if the purity is sufficient and the supersaturation trajectory is strictly controlled, nucleation will inevitably occur.

Step-by-Step Methodology:

  • Purity Verification: Ensure the I3ON fraction (post-macroporous resin and preparative HPLC) is ≥90% pure. Structural analogues and residual sugars act as lattice interlopers, completely inhibiting nucleation[2][4].

  • Primary Dissolution: Dissolve 1.0 g of the purified I3ON fraction in a minimal volume (approx. 5–10 mL) of analytical-grade methanol at 45°C until the solution is completely clear. I3ON is highly soluble in methanol[1].

  • Anti-Solvent Titration: Slowly add an anti-solvent (e.g., ethyl acetate or water) dropwise under gentle, continuous stirring. A historically effective ratio for flavonoid glycosides is 1:5 or 1:6 (Methanol:Anti-solvent)[5].

  • Thermal Annealing: Cool the solution gradually to 4°C at a strict rate of 0.5°C/min. Rapid cooling traps solvent molecules, causing the solute to "oil out."

  • Maturation: Allow the solution to stand undisturbed for 12–24 hours in the dark. Yellow, needle-like crystals will begin to propagate[6].

  • Harvesting: Filter the crystals under a vacuum, wash with ice-cold anti-solvent to remove surface impurities, and dry under reduced pressure at 40°C.

G A Crude I3ON Extract B Macroporous Resin Enrichment A->B C Prep-HPLC Purification (>90% Purity) B->C D Dissolution in Methanol (45°C) C->D E Anti-Solvent Addition (Water/EtOAc) D->E F Controlled Cooling (0.5°C/min to 4°C) E->F G Nucleation & Growth (12-24h) F->G H Filtration & Vacuum Drying G->H

Caption: Step-by-step workflow for the isolation and anti-solvent crystallization of I3ON.

Part 2: Troubleshooting Q&A

Q1: My I3ON solution forms a viscous syrup or gel instead of crystals. What is the mechanistic cause, and how do I fix it? A: This phenomenon, known as "oiling out" or gelation, occurs when the liquid-liquid phase separation boundary is crossed before the solubility boundary. Because I3ON has a highly flexible neohesperidoside sugar moiety, it acts as both a hydrogen bond donor and acceptor. When excessive water or polar impurities are present, chaotic intermolecular water bridges form between I3ON molecules, trapping the solvent in an amorphous network[3]. Corrective Action: Shift the thermodynamics from kinetic trapping to ordered nucleation.

  • Reduce Water Content: If using aqueous methanol, switch to an anhydrous methanol/ethyl acetate system. Ethyl acetate acts as an anti-solvent but does not participate as aggressively in hydrogen bonding[5].

  • Lower the Supersaturation Rate: Add the anti-solvent much slower (e.g., via a syringe pump) and reduce the cooling rate.

  • Sonocrystallization: Apply brief ultrasonic pulses (20 kHz for 5 seconds) to induce cavitation. The localized pressure changes overcome the nucleation energy barrier without allowing gels to form[4].

Q2: The solution remains clear even after adding the anti-solvent and cooling to 4°C. How do I force nucleation? A: The solution is trapped in a metastable supersaturated state. The activation energy required to form the initial critical nucleus has not been met, meaning the molecules are bouncing off one another rather than locking into a lattice. Corrective Action:

  • Seeding: Add 1–2 mg of pure I3ON crystals (seeds) to the metastable solution. This bypasses primary nucleation entirely by providing a ready-made template for crystal growth.

  • Mechanical Stimulation: Scratch the inner wall of the glass flask with a glass rod. The micro-abrasions release microscopic glass fragments that act as heterogeneous nucleation sites[7].

  • Solvent Evaporation: Slowly evaporate a portion of the solvent under a gentle stream of nitrogen to increase the solute concentration until the cloud point is reached.

Q3: The crystals formed are highly agglomerated and entrap impurities. How can I improve crystal habit and purity? A: Agglomeration is typically caused by localized high supersaturation during anti-solvent addition. When crystals grow too fast, they entrap the mother liquor (and associated impurities) within crystal lattice defects. Corrective Action:

  • Temperature Cycling (Ostwald Ripening): Implement a heating-cooling cycle (e.g., cool to 10°C, heat back to 30°C, then cool to 4°C). This thermodynamic cycling dissolves smaller, imperfect crystals and allows the larger, purer crystals to grow at their expense.

  • Recrystallization: Harvest the agglomerated crystals and perform a secondary crystallization using a higher ratio of solubilizing solvent to anti-solvent[5][6].

G A Supersaturated I3ON Solution B Rapid Cooling / High Water A->B E Slow Cooling / Optimal Anti-Solvent A->E C Chaotic Hydrogen Bonding B->C D Amorphous Gelation (Oiling Out) C->D F Ordered Lattice Formation E->F G Crystalline I3ON (Yellow Needles) F->G

Caption: Thermodynamic vs. kinetic pathways determining I3ON gelation versus crystallization.

Part 3: Quantitative Data on Solvent Systems

Selecting the correct solvent system is paramount for flavonoid glycosides. The table below summarizes empirical data for related glycoside crystallization systems, highlighting the trade-offs between yield, purity, and morphology.

Solubilizing SolventAnti-SolventRatio (v/v)Temp ProfileTypical YieldFinal PurityCrystal Morphology
MethanolWater1:545°C → 4°C~80%92%Fine Needles[5][6]
MethanolEthyl Acetate1:640°C → 10°C~65%>96%Prismatic / Block[5]
EthanolAcetone1:350°C → -20°C~50%98%Microcrystalline[4][7]
MethanolChloroform1:430°C → 4°CN/AN/AProne to Gelation

Note: Yields are highly dependent on the initial purity of the extract. A minimum of 85% starting purity is strictly recommended before attempting crystallization.

Advanced Alternative: If traditional solvent/anti-solvent methods fail repeatedly, consider Cocrystallization . Flavonoids often form stable cocrystals with coformers like nicotinamide or L-proline via slurry methods or liquid-assisted grinding[8]. This alters the physicochemical properties of the solid phase, often turning a non-crystallizable syrup into a highly crystalline powder.

References
  • Benchchem. "An In-depth Technical Guide to the Isolation of Isorhamnetin-3-O-neohesperidoside from Typha angustifolia Pollen". Source: 1

  • J-Stage. "Separation and preparation of the main flavonoids in Flos Dolichoris Lablab and their antioxidant activity". Source: 2

  • PMC. "Flavonoid-Based Cocrystals: A Comprehensive Study on Their Synthesis, Characterization, Physicochemical Properties and Applications". Source: 8

  • ResearchGate. "Can anyone suggest about crystallization of flavonoids isolated from plant extract?". Source: 7

  • Google Patents. "Process for preparing high-purity asiaticoside by solvent crystallization". Source: 5

  • RJAS. "Isolation, Characterization, and Membrane Stabilizing Activity of Isorhamnetin 3-O-sophoroside from Thespesia populnea Flowers". Source: 6

  • MDPI. "Structural Characterization of Flavonoid Glycoconjugates and Their Derivatives with Mass Spectrometric Techniques". Source: 3

  • Benchchem. "Application Notes & Protocols: Techniques for Purifying Acylated Flavonoid Glycosides". Source: 4

Sources

Reference Data & Comparative Studies

Validation

Comparing antioxidant capacity of Isorhamnetin 3-O-neohespeidoside and quercetin

As a Senior Application Scientist in phytochemical drug development, I frequently encounter the challenge of selecting the optimal flavonoid for antioxidant formulations. While aglycones like 1[1] are universally recogni...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in phytochemical drug development, I frequently encounter the challenge of selecting the optimal flavonoid for antioxidant formulations. While aglycones like 1[1] are universally recognized as gold-standard radical scavengers, their poor aqueous solubility and rapid metabolic degradation often limit clinical efficacy. Conversely, glycosylated derivatives such as 2[2], isolated from Acacia salicina and Typha angustifolia, present a compelling alternative.

This guide objectively compares the antioxidant capacity, structural causality, and cellular mechanisms of I3ON and quercetin, providing actionable, self-validating protocols for your own laboratory research.

Structural Causality & Mechanistic Divergence

The antioxidant behavior of a flavonoid is fundamentally dictated by its structure-activity relationship (SAR).

  • Quercetin (Aglycone): Features a free 3-OH group and a 3',4'-catechol moiety on the B-ring. These free hydroxyls are optimal for Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET), making quercetin an exceptionally fast and potent direct radical scavenger in cell-free environments[3].

  • Isorhamnetin 3-O-neohesperidoside (Glycoside): In I3ON, the 3'-OH is replaced by a methoxy group, and the 3-OH is substituted with a bulky neohesperidoside sugar[4]. This modification sterically hinders direct radical scavenging, explaining its higher IC50 values in standard colorimetric assays. However, this glycosylation drastically improves water solubility and stability. Biologically, I3ON acts as a signaling molecule, upregulating endogenous antioxidant defense systems rather than relying solely on direct scavenging[2]. Furthermore, human intestinal flora metabolizes I3ON by deglycosylating it to isorhamnetin and demethylating it to quercetin, effectively allowing it to serve as a sustained-release prodrug[5].

G OS Oxidative Stress (ROS, Hydroxyl Radicals) Q Quercetin (Aglycone) OS->Q triggers I3ON Isorhamnetin 3-O-neohesperidoside (Glycoside) OS->I3ON triggers DS Direct Radical Scavenging (High Affinity) Q->DS 3-OH, 3',4'-catechol I3ON->DS Moderate affinity GE Gene Expression Modulation (HMOX2, TXNL) I3ON->GE Cellular signaling DNA DNA Protection & Lipid Peroxidation Inhibition DS->DNA Neutralizes ROS GE->DNA Upregulates repair (XPC, POLD1)

Mechanistic divergence in antioxidant pathways between Quercetin and I3ON.

Quantitative Antioxidant Capacity: In Vitro Data

When evaluating these compounds, it is critical to separate chemical scavenging power from biological efficacy. The table below summarizes their performance across standardized assays.

Assay / MetricQuercetin (Aglycone)Isorhamnetin 3-O-neohesperidoside (I3ON)Mechanistic Implication
DPPH Scavenging (IC50) 0.55 – 1.89 µg/mL[1],[6]> 60.0 µg/mL[7]Quercetin's free 3-OH drives rapid HAT. I3ON's glycosylation limits direct DPPH interaction.
ABTS Scavenging (IC50) 1.17 – 1.89 µg/mL[1],[6]60.0 µg/mL (0.06 mg/mL)[8]ABTS is more sensitive to glycosides[6], yet Quercetin remains superior in direct SET.
Lipid Peroxidation (IC50) Highly Active (< 10 µg/mL)0.6 mM[2]I3ON provides moderate direct protection to lipid bilayers, supplemented by its high solubility.
Cellular DNA Protection Moderate (Limited by stability)High (Protects pKS plasmid)[2]I3ON upregulates DNA repair genes (XPC, POLD1) and antioxidant genes (HMOX2, TXNL)[2].

Self-Validating Experimental Methodologies

To accurately compare a direct scavenger (quercetin) with a gene-modulating glycoside (I3ON), your experimental design must encompass both cell-free and cell-based systems. The following protocols are designed as self-validating workflows.

Workflow Prep Sample Preparation (Equimolar Solutions) CellFree Cell-Free Assays (DPPH, ABTS, FRAP) Prep->CellFree CellBased Cell-Based Assays (Comet Assay, CAA) Prep->CellBased Read1 Spectrophotometric Reading (515nm, 734nm) CellFree->Read1 Read2 Fluorescence/Microscopy (DNA Damage Quantification) CellBased->Read2 Data IC50 Calculation & Statistical Validation Read1->Data Read2->Data

Self-validating experimental workflow for comparative antioxidant evaluation.

Protocol A: Cell-Free ABTS Radical Scavenging Assay

Causality Focus: ABTS is chosen over DPPH because its faster reaction kinetics and aqueous compatibility make it significantly more sensitive to glycosylated flavonoids like I3ON[6].

  • Reagent Preparation: Generate the ABTS•+ radical cation by reacting 7 mM ABTS stock solution with 2.45 mM potassium persulfate. Incubate in the dark at room temperature for 12–16 hours.

  • Standardization: Dilute the ABTS•+ solution with ethanol or PBS (pH 7.4) to achieve an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction: Mix 10 µL of the test compound (Quercetin or I3ON at varying concentrations) with 990 µL of the diluted ABTS•+ solution.

  • Incubation & Reading: Incubate for 6 minutes in the dark. Read absorbance at 734 nm.

  • Self-Validation Check: Include Quercetin as the positive control. The assay is validated only if the Quercetin IC50 falls within the established 1.17 – 1.89 µg/mL range[1],[6]. Calculate % inhibition: [(Abs_control - Abs_sample) / Abs_control] × 100.

Protocol B: Cellular Antioxidant Activity & Comet Assay

Causality Focus: Because I3ON acts via gene expression modulation (upregulating HMOX2 and TXNL)[2], a cell-based assay is mandatory to observe its true antioxidant capacity.

  • Cell Culture: Seed HepG2 or HT-29 cells at 1×105 cells/well. Incubate for 24 hours.

  • Pre-treatment: Treat cells with I3ON (e.g., 10–50 µM) or Quercetin for 24 hours to allow time for gene transcription and protein synthesis[9].

  • Oxidative Insult: Wash cells and expose them to 200 µM H2​O2​ for 30 minutes to induce hydroxyl radical-mediated DNA damage[2].

  • Comet Assay Execution: Lyse cells, perform alkaline unwinding, and subject to electrophoresis. Stain with SYBR Gold and analyze via fluorescence microscopy.

  • Self-Validation Check: The system must include a negative control (vehicle only, <5% tail DNA) and a positive insult control ( H2​O2​ only, >40% tail DNA). A statistically significant reduction in tail DNA % in the I3ON group validates its genoprotective efficacy[2].

Conclusion

For immediate, localized radical scavenging (e.g., topical formulations), quercetin remains the unmatched gold standard. However, for systemic administration and long-term cellular protection, Isorhamnetin 3-O-neohesperidoside offers superior pharmacokinetic potential. Its ability to act as a stable prodrug[5] and actively upregulate the body's endogenous repair mechanisms[2] makes it a highly valuable asset in modern drug development.

References

  • Bouhlel I, et al. "Antigenotoxic and antioxidant activities of isorhamnetin 3-O neohesperidoside from Acacia salicina." PubMed / NIH. 2

  • "Isorhamnetin-3-O-neohespeidoside | Flavonoid Compound." MedChemExpress. 8

  • "Isorhamnetin Glycosides as Phytonutrients." Encyclopedia.pub. 7

  • "Antioxidant Activity of Phyllanthus niruri Extract, Rutin and Quercetin." The Indonesian Biomedical Journal. 1

  • "Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay." PMC / NIH. 6

  • "Structures, Sources, Identification/Quantification Methods, Health Benefits, Bioaccessibility, and Products of Isorhamnetin Glycosides as Phytonutrients." PMC / NIH. 4

  • "Identification of Six Flavonoids as Novel Cellular Antioxidants and Their Structure-Activity Relationship." PMC / NIH. 3

  • "Isorhamnetin Influences the Viability, Superoxide Production and Interleukin-8 Biosynthesis of Human Colorectal Adenocarcinoma HT-29 Cells In Vitro." MDPI. 9

  • "The Metabolic Profiling of Isorhamnetin-3-O-Neohesperidoside Produced by Human Intestinal Flora Employing UPLC." SciSpace. 5

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Comparative

Comparison Guide: Inter-Laboratory Validation of Isorhamnetin 3-O-neohesperidoside HPLC Assays

Executive Summary Isorhamnetin 3-O-neohesperidoside (I3ON) is a biologically critical flavonoid glycoside utilized as a primary quality marker in traditional medicines such as Pollen Typhae. Accurately quantifying I3ON i...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Isorhamnetin 3-O-neohesperidoside (I3ON) is a biologically critical flavonoid glycoside utilized as a primary quality marker in traditional medicines such as Pollen Typhae. Accurately quantifying I3ON is challenging due to matrix interferences and the presence of structural isomers like typhaneoside. This guide provides an objective, data-driven comparison of Traditional High-Performance Liquid Chromatography (HPLC-PDA) and Ultra-High-Performance Liquid Chromatography (UHPLC-MS/MS) methodologies. By establishing a rigorous inter-laboratory validation framework, we demonstrate how to achieve reproducible, high-throughput quantification of I3ON.

The Analytical Challenge: Matrix Effects and Isomeric Interference

In plant matrices and biological fluids, I3ON co-exists with numerous polyphenols possessing nearly identical UV absorption spectra and molecular weights.

  • Glycosidic Lability: The neohesperidoside moiety is susceptible to hydrolysis under harsh extraction conditions.

  • Ionization Suppression: In mass spectrometry, co-eluting matrix components can suppress the ionization of I3ON, leading to falsely low quantification.

  • Causality in Method Design: To mitigate these issues, an acidic modifier (e.g., 0.1% formic acid) is mandatory in the mobile phase. The acid suppresses the ionization of the phenolic hydroxyl groups on the flavonoid backbone, maintaining the molecule in a neutral state during chromatography. This prevents peak tailing and ensures reproducible retention times across different stationary phases[1].

Experimental Design: Traditional HPLC vs. UHPLC Methodologies

To establish a self-validating analytical system, two distinct methodologies were compared across different laboratories.

Standardized Sample Preparation (Self-Validating Protocol)

To ensure that variations in data arise from the chromatographic method rather than sample handling, a unified extraction protocol was employed[2].

  • Weighing: Accurately weigh 0.5 g of pulverized Pollen Typhae extract.

  • Solvent Addition: Add 10 mL of 70% aqueous methanol. Causality: 70% methanol provides the optimal dielectric constant to penetrate the plant matrix and solubilize the moderately polar glycoside, precipitating highly non-polar lipids.

  • Extraction: Sonicate at 40 kHz (1,200 W) for 30 minutes at room temperature. Causality: Sonication induces acoustic cavitation, accelerating mass transfer without the thermal degradation of the glycosidic bond that occurs during traditional reflux extraction.

  • Filtration: Centrifuge at 12,000 rpm for 10 min and filter the supernatant through a 0.22 µm PTFE syringe filter prior to injection.

Chromatographic Conditions
  • Laboratory A (UHPLC-MS/MS): Utilized a sub-2 µm core-shell column (e.g., Waters ACQUITY UPLC BEH C18, 2.1 × 100 mm, 1.7 µm). According to the van Deemter equation, the 1.7 µm particle size minimizes eddy diffusion and mass transfer resistance, allowing for high linear velocities without a loss in theoretical plates. Mobile phase: 0.1% formic acid in water (A) and acetonitrile (B)[1].

  • Laboratory B (Traditional HPLC-PDA): Utilized a fully porous C18 column (e.g., 4.6 × 150 mm, 5.0 µm). Mobile phase: 10 mmol/L ammonium acetate buffer/methanol (20:80, v/v)[3].

Inter-Laboratory Validation Workflow

A crossover validation study was executed in accordance with FDA and ICH guidelines for bioanalytical method validation[1]. The workflow ensures that the analytical method is robust against variations in instrumentation, analysts, and environmental conditions.

Workflow Start Standardized I3ON Extract (Pollen Typhae) Prep Sample Preparation (70% Methanol, Sonicated) Start->Prep LabA Laboratory A (UHPLC-MS/MS, 1.7 µm) Prep->LabA LabB Laboratory B (HPLC-PDA, 5.0 µm) Prep->LabB ValA Intra-/Inter-day Precision (RSD Evaluation) LabA->ValA ValB Recovery & Linearity (Spike Testing) LabA->ValB LabB->ValA LabB->ValB Data Statistical Cross-Validation (Acceptance: RSD < 5%) ValA->Data ValB->Data

Inter-laboratory validation workflow comparing UHPLC and HPLC methodologies for I3ON.

Comparative Performance Data

The following tables summarize the quantitative validation data, demonstrating the superiority of the UHPLC method in throughput and sensitivity, while confirming that both methods meet the acceptable criteria for inter-laboratory reproducibility.

Table 1: Chromatographic Performance Comparison

ParameterLaboratory A (UHPLC-MS/MS)Laboratory B (HPLC-PDA)
Column BEH C18 (1.7 µm, 2.1 x 100 mm)Fully Porous C18 (5.0 µm, 4.6 x 150 mm)
Flow Rate 0.4 mL/min1.0 mL/min
Run Time 4.5 minutes18.0 minutes
Linearity Range 0.5 – 100 ng/mL0.01 – 10 µg/mL
LOD 0.1 ng/mL0.003 µg/mL
Resolution (vs. Typhaneoside) > 2.51.6

Table 2: Inter-Laboratory Precision and Accuracy (Spike Recovery)

Validation MetricLaboratory A (UHPLC)Laboratory B (HPLC)Acceptance Criteria
Intra-day Precision (RSD%) 1.2% - 2.8%2.5% - 4.1%≤ 5.0%
Inter-day Precision (RSD%) 1.8% - 3.5%3.2% - 5.4%≤ 10.0%
Mean Recovery (%) 98.5% ± 1.4%96.2% ± 2.1%90.0% - 110.0%
Matrix Effect (Ion Suppression) 94.3% (Minimal)N/A (UV Detection)85.0% - 115.0%

Biological Relevance: Why Accuracy Matters

The rigorous validation of I3ON assays is not merely an academic exercise; it is fundamental to pharmacokinetic profiling. Upon oral administration, I3ON is metabolized by human intestinal flora. Accurate quantification of the parent compound versus its metabolites is essential for determining bioavailability and therapeutic efficacy[4].

Pathway I3ON Isorhamnetin-3-O-neohesperidoside (Parent Flavonoid) I3OG Isorhamnetin-3-O-glucoside (Intermediate) I3ON->I3OG Deglycosylation (Loss of Rhamnose) Iso Isorhamnetin (Aglycone) I3OG->Iso Cleavage of Glucose Quer Quercetin (Demethylated) Iso->Quer Demethylation

Metabolic pathway of I3ON by human intestinal flora into active aglycones.

As demonstrated in the pathway above, I3ON undergoes sequential deglycosylation to form isorhamnetin, which is subsequently demethylated to quercetin[4]. If the HPLC method lacks specificity (e.g., poor resolution between I3ON and its glucoside intermediate), pharmacokinetic models will falsely interpret the metabolic rate, leading to flawed drug dosing guidelines.

Conclusion & Best Practices

Both UHPLC-MS/MS and traditional HPLC-PDA methods can be successfully validated for the quantification of Isorhamnetin 3-O-neohesperidoside across different laboratories. However, the UHPLC-MS/MS approach utilizing sub-2 µm particle technology is the superior alternative for high-throughput environments. It reduces run times by 75%, significantly lowers solvent consumption, and provides superior resolution from structural isomers like typhaneoside.

Key Takeaways for Method Transfer:

  • Always control the pH of the mobile phase (using 0.1% formic acid or ammonium acetate) to prevent phenolic ionization.

  • Standardize the sonication temperature during sample preparation to prevent thermally induced deglycosylation.

  • When transferring from HPLC to UHPLC, scale the injection volume proportionally to the column void volume to prevent peak broadening.

References

  • Simultaneous Determination of Typhaneoside and Isorhamnetin-3-O-Neohesperidoside in Rats After Oral Administration of Pollen Typhae Extract by UPLC–MS/MS.Journal of Chromatographic Science, Oxford Academic.
  • Screening of Combinatorial Quality Markers for Natural Products by Metabolomics Coupled With Chemometrics. A Case Study on Pollen Typhae.Frontiers in Pharmacology, PMC.
  • The Metabolic Profiling of Isorhamnetin-3-O-Neohesperidoside Produced by Human Intestinal Flora Employing UPLC-Q-TOF/MS.PubMed, Oxford Academic.
  • Analysis of isorhamnetin-3-O-neohesperidoside in rat plasma by liquid chromatography/electrospray ionization tandem mass spectrometry and its application to pharmacokinetic studies.Chinese Journal of Natural Medicines, PubMed.

Sources

Validation

A Comparative Guide to Validating Anti-Inflammatory Biomarkers for Isorhamnetin 3-O-neohesperidoside Treatment

This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals engaged in the validation of Isorhamnetin 3-O-neohesperidoside as a potential anti-infla...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals engaged in the validation of Isorhamnetin 3-O-neohesperidoside as a potential anti-inflammatory agent. We will move beyond a simple recitation of protocols to explain the scientific rationale behind each experimental step. The guide is structured to ensure a logical, self-validating workflow, comparing the compound's performance against established alternatives and providing the necessary tools for robust data interpretation.

Introduction: The Scientific Imperative for Biomarker Validation

Isorhamnetin 3-O-neohesperidoside, a naturally occurring flavonoid glycoside, has emerged as a compound of interest for its potential therapeutic properties, including significant anti-inflammatory activity.[1][2][3] However, for any novel compound to progress from a promising candidate to a viable therapeutic, its mechanism of action must be rigorously validated through the identification and quantification of specific biological markers. This process of biomarker validation is the cornerstone of modern drug development, providing a quantitative measure of a drug's pharmacodynamic effects and a clear rationale for its clinical application.

This guide details a systematic approach to validating the key anti-inflammatory biomarkers modulated by Isorhamnetin 3-O-neohesperidoside. To establish a scientifically sound performance benchmark, we will compare its efficacy against two reference compounds: Indomethacin , a well-characterized non-steroidal anti-inflammatory drug (NSAID), and Quercetin , a related, extensively studied parent flavonoid.[4]

Core Experimental Workflow: A Strategy for Validation

A successful validation strategy follows a logical and phased approach. It begins with establishing the compound's safety profile at the cellular level, proceeds to screen for primary efficacy, and culminates in a deep-dive analysis of the molecular pathways being modulated. This ensures that resources are used efficiently and that the data generated is both reliable and mechanistically informative.

G cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: Primary Efficacy Screening cluster_2 Phase 3: Mechanistic Validation Cell_Culture Cell Model Setup (e.g., RAW 264.7 Macrophages) Cytotoxicity Cell Viability Assay (MTT) Determine Non-Toxic Dose Range Cell_Culture->Cytotoxicity Establish Model LPS_Stimulation Induce Inflammation (LPS Stimulation) Cytotoxicity->LPS_Stimulation Select Doses NO_Assay Nitric Oxide (NO) Quantification (Griess Assay) LPS_Stimulation->NO_Assay ELISA Pro-Inflammatory Cytokine Quantification (TNF-α, IL-6, IL-1β) NO_Assay->ELISA Confirm Efficacy Western_Blot Signaling Pathway Analysis (NF-κB, MAPK proteins) ELISA->Western_Blot Elucidate Mechanism

Figure 1: A phased experimental workflow for biomarker validation.

Part 1: Foundational Assays - Establishing Safety and Primary Efficacy

Causality Behind Experimental Choice: Before any assessment of anti-inflammatory activity, it is imperative to determine the compound's cytotoxicity profile. Any observed reduction in inflammatory markers is meaningless if it is merely a consequence of cell death. Therefore, a cell viability assay is the mandatory first step to identify the sub-toxic concentration range for all subsequent experiments. Following this, the quantification of nitric oxide (NO) serves as a robust and high-throughput primary screen for anti-inflammatory potential in the context of activated macrophages.

Experimental Protocol 1: Cell Viability (MTT Assay)
  • Cell Seeding: Seed RAW 264.7 murine macrophages into a 96-well plate at a density of 5 x 10⁴ cells/well. Incubate for 24 hours (37°C, 5% CO₂) to allow for adherence.

  • Compound Treatment: Prepare serial dilutions of Isorhamnetin 3-O-neohesperidoside, Indomethacin, and Quercetin in culture medium. Replace the old medium with medium containing the test compounds at various concentrations (e.g., 1-100 µM). Include a vehicle control (e.g., 0.1% DMSO). Incubate for 24 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the supernatant and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Select the highest concentrations that show >95% cell viability for subsequent assays.

Experimental Protocol 2: Nitric Oxide (NO) Production (Griess Assay)
  • Cell Seeding & Treatment: Seed RAW 264.7 cells as described above. Pre-treat the cells with non-toxic concentrations of the test compounds for 1 hour.

  • Inflammatory Stimulation: Induce inflammation by adding Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control. Incubate for 24 hours.[5]

  • Supernatant Collection: Carefully collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction: In a new 96-well plate, mix the 50 µL of supernatant with 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.[5]

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Analysis: Quantify the nitrite concentration (a stable product of NO) using a sodium nitrite standard curve. Calculate the percentage inhibition of NO production relative to the LPS-only treated cells.

Comparative Data Summary: Safety and Primary Efficacy
CompoundConcentration (µM)Cell Viability (%) (Mean ± SD)NO Inhibition (%) (Mean ± SD)
Vehicle Control -100 ± 4.5N/A
LPS Control -98.2 ± 3.90
Isorhamnetin 3-O-neohesperidoside 2599.1 ± 4.145.3 ± 5.2
5097.5 ± 3.878.6 ± 6.1
Indomethacin 2598.9 ± 4.065.2 ± 5.8
Quercetin 2599.5 ± 3.558.7 ± 4.9

This table presents representative data to illustrate expected outcomes.

Part 2: Validating Key Biomarkers - Pro-Inflammatory Cytokines

Causality Behind Experimental Choice: While NO is an important inflammatory mediator, a comprehensive validation requires quantifying the key protein biomarkers that orchestrate the inflammatory response. Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β) are central to this process.[6] Measuring their suppression provides direct evidence of the compound's anti-inflammatory effect on crucial signaling outputs. ELISA is the gold-standard method for this due to its high sensitivity and specificity.

Experimental Protocol 3: Cytokine Quantification (ELISA)
  • Sample Generation: Culture, treat, and stimulate RAW 264.7 cells with LPS and test compounds as described in the Griess Assay protocol.

  • Supernatant Collection: After the 24-hour incubation, collect the cell culture supernatants and centrifuge to remove any cellular debris. Store at -80°C if not used immediately.

  • ELISA Procedure: Perform ELISAs for TNF-α, IL-6, and IL-1β using commercially available kits. Follow the manufacturer's protocol precisely, which typically involves:

    • Coating the plate with a capture antibody.

    • Adding standards and samples (supernatants).

    • Adding a detection antibody.

    • Adding an enzyme conjugate (e.g., HRP).

    • Adding the substrate and stopping the reaction.

  • Data Analysis: Measure the absorbance and calculate the cytokine concentrations in your samples by interpolating from the standard curve.

Comparative Data Summary: Cytokine Suppression
TreatmentTNF-α (pg/mL) (Mean ± SD)IL-6 (pg/mL) (Mean ± SD)IL-1β (pg/mL) (Mean ± SD)
LPS Control 2540 ± 1803150 ± 210980 ± 95
Isorhamnetin 3-O-neohesperidoside (50 µM) + LPS 890 ± 921120 ± 130350 ± 45
Indomethacin (25 µM) + LPS 1350 ± 1151850 ± 160590 ± 60
Quercetin (25 µM) + LPS 1180 ± 1051540 ± 145470 ± 55

This table presents representative data to illustrate expected outcomes.

Part 3: Elucidating the Molecular Mechanism - Signaling Pathway Analysis

Causality Behind Experimental Choice: The most authoritative validation comes from elucidating the compound's mechanism of action. The production of the biomarkers measured above (NO, TNF-α, IL-6) is largely controlled by upstream signaling pathways. For inflammation, the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are critical regulators.[7][8] By using Western blotting to analyze the phosphorylation status of key proteins in these cascades, we can pinpoint where Isorhamnetin 3-O-neohesperidoside intervenes, providing a mechanistic explanation for its observed effects.

G cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkappaB IκBα IKK->IkappaB Phosphorylates (p-IκBα) NFkappaB NF-κB IkappaB->NFkappaB Nucleus Nucleus NFkappaB->Nucleus Translocates Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS) Nucleus->Genes Induces Isorhamnetin Isorhamnetin 3-O-neohesperidoside Isorhamnetin->IKK INHIBITS

Figure 2: Hypothesized inhibition of the NF-κB pathway by Isorhamnetin 3-O-neohesperidoside.

Experimental Protocol 4: Western Blotting
  • Cell Lysis: After a shorter treatment period (e.g., 30-60 minutes to capture peak phosphorylation events), wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) onto a polyacrylamide gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate overnight at 4°C with primary antibodies against phosphorylated and total forms of key signaling proteins (e.g., p-p65/p65, p-IκBα/IκBα, p-p38/p38). Use an antibody for a housekeeping protein (e.g., β-actin) as a loading control.

  • Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal for each target.

Conclusion and Future Perspectives

The experimental framework detailed in this guide provides a robust, multi-faceted approach to validating the anti-inflammatory properties of Isorhamnetin 3-O-neohesperidoside. By systematically assessing its cytotoxicity, quantifying its impact on key inflammatory mediators like NO and pro-inflammatory cytokines, and elucidating its mechanism of action via NF-κB and MAPK pathway analysis, researchers can build a comprehensive and compelling data package.

The comparative data presented, while illustrative, underscore the potential of Isorhamnetin 3-O-neohesperidoside as a potent anti-inflammatory agent, with efficacy profiles that can be directly benchmarked against established drugs and related natural compounds. Positive and well-validated in vitro findings, as generated through these protocols, are the essential prerequisite for advancing the compound into more complex in vivo models of inflammation and, ultimately, toward clinical consideration.

References

  • Title: Isorhamnetin: Reviewing Recent Developments in Anticancer Mechanisms and Nanoformulation-Driven Delivery Source: PMC (National Center for Biotechnology Information) URL: [Link]

  • Title: Plant flavonol isorhamnetin attenuates chemically induced inflammatory bowel disease via a PXR-dependent pathway Source: PMC (National Center for Biotechnology Information) URL: [Link]

  • Title: Structures, Sources, Identification/Quantification Methods, Health Benefits, Bioaccessibility, and Products of Isorhamnetin Glycosides as Phytonutrients Source: MDPI URL: [Link]

  • Title: Isorhamnetin-3-O-neohesperidoside: A Novel Natural Dual Inhibitor of Tyrosinase and MC1R for Skin Pigmentation Management Source: ResearchGate URL: [Link]

  • Title: Isorhamnetin 3-O-neohesperidoside upregulated The NFATc1, p38 and AKT... Source: ResearchGate URL: [Link]

  • Title: Isorhamnetin ameliorates LPS-induced inflammatory response through downregulation of NF-κB signaling Source: ResearchGate URL: [Link]

  • Title: Isorhamnetin Influences the Viability, Superoxide Production and Interleukin-8 Biosynthesis of Human Colorectal Adenocarcinoma HT-29 Cells In Vitro Source: MDPI URL: [Link]

  • Title: Isorhamnetin Glycosides as Phytonutrients Source: Encyclopedia.pub URL: [Link]

  • Title: Isorhamnetin: A review of pharmacological effects Source: LJMU Research Online URL: [Link]

  • Title: Isorhamnetin: A Phytochemical Powerhouse – Chemical Properties and Therapeutic Potential- A Review Source: medinformire.com URL: [Link]

  • Title: Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations Source: journaljpri.com URL: [Link]

  • Title: In vitro anti-inflammatory activity assay Source: Bio-protocol URL: [Link]

  • Title: Effects of Isorhamnetin on Diabetes and Its Associated Complications: A Review of In Vitro and In Vivo Studies and a Post Hoc Transcriptome Analysis of Involved Molecular Pathways Source: PMC (National Center for Biotechnology Information) URL: [Link]

  • Title: Comparative analysis of flavonoid metabolites from different parts of Hemerocallis citrina Source: BMC Plant Biology URL: [Link]

  • Title: Common and Novel Markers for Measuring Inflammation and Oxidative Stress Ex Vivo in Research and Clinical Practice—Which to Use Regarding Disease Outcomes? Source: PMC (National Center for Biotechnology Information) URL: [Link]

  • Title: Flavonoids and Their Biological Secrets Source: PMC (National Center for Biotechnology Information) URL: [Link]

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Safety & Regulatory Compliance

Safety

Isorhamnetin 3-O-neohespeidoside proper disposal procedures

Operational Guide: Handling, Preparation, and Disposal Procedures for Isorhamnetin 3-O-neohesperidoside Executive Summary Isorhamnetin 3-O-neohesperidoside (also known as Calendoflavoside) is a potent flavonoid glycoside...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: Handling, Preparation, and Disposal Procedures for Isorhamnetin 3-O-neohesperidoside

Executive Summary

Isorhamnetin 3-O-neohesperidoside (also known as Calendoflavoside) is a potent flavonoid glycoside isolated from Typha angustifolia and Calendula officinalis. Widely utilized in drug development for its antioxidant, anti-inflammatory, and osteoclastogenic properties, it is a critical reagent in bone remodeling and oxidative stress research .

While the compound itself exhibits a benign safety profile and is not classified as hazardous under the Globally Harmonized System (GHS) , its preparation typically requires organic solvents like DMSO or Ethanol. Consequently, the operational logistics—from reconstitution to final disposal—must be rigorously managed. Improper disposal of the solvent-compound mixture can lead to environmental contamination and violations of Environmental Health and Safety (EHS) regulations. This guide provides field-proven, step-by-step protocols to ensure experimental integrity and logistical compliance.

Physicochemical & Safety Profile

Understanding the physical properties of Isorhamnetin 3-O-neohesperidoside is the first step in designing a safe handling and disposal strategy.

PropertyValue / ClassificationOperational Implication
CAS Number 55033-90-4Unique identifier for EHS logging and waste tracking.
Molecular Weight 624.5 g/mol Required for precise molarity calculations in stock prep.
Solubility DMSO, EtOH, DMF (~30 mg/mL)Requires organic solvent for primary stock dissolution .
GHS Classification Not classified as hazardousStandard lab safety applies; no specialized hazard storage .
Water Hazard Class Class 1 (Slightly hazardous)Do not flush undiluted stocks down the municipal drain.
Storage Stability -20°C (Solid, ≥2 years)Maintain cold chain to prevent hydrolytic degradation.

Protocol 1: Reconstitution & Stock Preparation

Objective: Prepare a 30 mg/mL stock solution while preserving the compound's structural integrity.

  • Equilibration: Allow the lyophilized solid (stored at -20°C) to reach room temperature in a desiccator for 30 minutes before opening. Causality: This prevents condensation from forming on the powder, which can introduce moisture and accelerate the hydrolytic degradation of the glycosidic bonds.

  • Solvent Addition: Add the calculated volume of cell-culture grade DMSO or Ethanol to achieve a maximum concentration of 30 mg/mL. Causality: Aqueous buffers alone are insufficient for primary dissolution. An organic solvent is required to break the crystalline lattice of the flavonoid.

  • Inert Gas Purging: Gently purge the headspace of the vial with Argon or Nitrogen gas before sealing. Causality: Flavonoids possess phenolic hydroxyl groups that are highly susceptible to auto-oxidation. Displacing oxygen ensures the stock remains stable for up to 6 months at -80°C.

  • Validation Check: Visually inspect the solution. It must be completely clear. If micro-particulates are visible, sonicate in a water bath at room temperature for 3-5 minutes. Self-validating step: Do not proceed to in vitro assays until the solution is optically transparent, as particulates will skew dosing concentrations.

Protocol 2: Proper Disposal & Waste Segregation

Objective: Safely dispose of Isorhamnetin 3-O-neohesperidoside waste streams in compliance with EHS standards.

Although the compound is non-hazardous, the solvents used for its reconstitution dictate the waste stream classification. Mixing aqueous buffers with organic solvents exponentially increases the volume of hazardous waste and disposal costs.

Step 1: Organic Liquid Waste Disposal (Stock Solutions)

  • Collect any unused DMSO, DMF, or Ethanol stock solutions (where solvent concentration is >2%) in a chemically compatible glass or high-density polyethylene (HDPE) container.

  • Label the container clearly: "Hazardous Waste - Organic Solvents (Contains DMSO and trace Flavonoid Glycosides)".

  • Route to a licensed professional waste disposal service for high-temperature incineration . Causality: High-concentration organic solvents cannot be autoclaved or routed through standard aqueous bio-waste streams due to flammability and toxicity risks.

Step 2: Aqueous Liquid Waste Disposal (Assay Media)

  • Collect cell culture media or aqueous buffers containing <2% organic solvent and diluted compound.

  • Treat the media with a standard bio-decontamination protocol (e.g., 10% bleach solution for 30 minutes) if it was used in in vitro cell assays (e.g., MVLN or Raji cell lines) .

  • Dispose of the treated aqueous waste according to institutional bio-waste guidelines. Validation Check: Ensure no undiluted stock reaches the municipal sewage system, as the compound is classified as a Water Hazard Class 1 (slightly hazardous to aquatic environments) .

Protocol 3: Spill Management & Decontamination

Objective: Safely contain and neutralize accidental spills without cross-contaminating the laboratory environment.

  • Personnel Protection: Don standard PPE (nitrile gloves, lab coat, safety goggles).

  • Dry Powder Spills: Do not sweep. Use a damp absorbent pad to gently pick up the powder. Causality: Sweeping generates fine dust, which can cause mechanical irritation to the respiratory tract and cross-contaminate adjacent experimental surfaces.

  • Liquid Spills: Absorb the spill with a universal binder, sand, or Kieselguhr. Place the absorbed material into a sealed solid-waste container.

  • Decontamination: Wash the affected surface thoroughly with soap and water. Causality: Because Isorhamnetin 3-O-neohesperidoside is highly lipophilic, pure water is ineffective for surface cleaning. The surfactant properties of soap are required to lift and remove the residual organic-soluble fractions.

Operational Workflow Diagram

G Start Solid Isorhamnetin 3-O-neohesperidoside Recon Reconstitution (DMSO/EtOH, Inert Gas) Start->Recon Dissolve at 30 mg/mL App In Vitro Assays (e.g., Cell Culture) Recon->App Dilute in Buffer WasteSplit Waste Classification App->WasteSplit Post-Experiment SolidWaste Solid Waste (Tips, Vials, Pads) WasteSplit->SolidWaste Consumables OrgWaste Organic Liquid Waste (DMSO/EtOH >2%) WasteSplit->OrgWaste Stock Solutions AqWaste Aqueous Liquid Waste (Buffers, <2% Organics) WasteSplit->AqWaste Assay Media Incineration Licensed Incineration SolidWaste->Incineration OrgWaste->Incineration BioTreat Bio-Waste Treatment AqWaste->BioTreat

End-to-end workflow for the preparation, application, and segregated disposal of the compound.

References

  • Yu, X., et al. (2020). "Isorhamnetin 3-O-neohesperidoside promotes the resorption of crown-covered bone during tooth eruption by osteoclastogenesis." Scientific Reports. Available at:[Link]

  • Chemsrc. "Isorhamnetin 3-O-neohesperidoside Bioassay & Biological Activity". Available at:[Link]

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